molecular formula C11H8BrNO5 B1396012 Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate CAS No. 1010072-35-1

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Cat. No.: B1396012
CAS No.: 1010072-35-1
M. Wt: 314.09 g/mol
InChI Key: AUBVSVIGEANFGC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO5 and its molecular weight is 314.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBVSVIGEANFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703329
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010072-35-1
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive, technically detailed methodology for the synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The structure of this guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a polysubstituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The specific substitution pattern of this target molecule—a bromine atom, a nitro group, and an ethyl ester—provides multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds for biological screening.

A direct, single-pot synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust and logical multi-step approach is required. The most effective strategy involves the initial synthesis of a key intermediate, a substituted salicylaldehyde, followed by a cyclization reaction to construct the benzofuran ring system.

This proposed synthesis is divided into two primary stages:

  • Stage 1: Synthesis of the Key Precursor: 2-Hydroxy-3-bromo-5-nitrobenzaldehyde. This stage focuses on the regioselective functionalization of a phenolic starting material to install the necessary bromo, nitro, and formyl groups in the correct positions.

  • Stage 2: Annulation to this compound. This stage involves the reaction of the synthesized salicylaldehyde with an appropriate C2-building block to form the furan ring and introduce the ethyl carboxylate moiety.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzofuran Formation A 4-Nitrophenol B 2-Bromo-4-nitrophenol A->B Bromination (Br2, Acetic Acid) C 2-Hydroxy-3-bromo-5-nitrobenzaldehyde B->C Ortho-formylation (Paraformaldehyde, MgCl2, TEA) D This compound C->D Cyclization (Ethyl Bromoacetate, K2CO3)

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 2-Hydroxy-3-bromo-5-nitrobenzaldehyde

The cornerstone of this synthesis is the preparation of the correctly substituted salicylaldehyde precursor. The chosen route begins with 4-nitrophenol, a readily available starting material. The electron-withdrawing nature of the nitro group and the activating, ortho-, para-directing effect of the hydroxyl group are leveraged to control the regioselectivity of the subsequent bromination and formylation steps.

Step 1.1: Bromination of 4-Nitrophenol

Causality: The hydroxyl group of 4-nitrophenol is a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 2 and 6). The nitro group is a deactivating, meta-directing group. The combined effect strongly favors the introduction of bromine at the 2-position. Performing this reaction in a polar solvent like acetic acid facilitates the electrophilic bromination.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically monitored for completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is poured into cold water to precipitate the product.

  • The solid product, 2-bromo-4-nitrophenol, is collected by filtration, washed with water to remove residual acid, and dried.[3] Recrystallization from ethanol or aqueous acetic acid can be performed for further purification if necessary.[4]

Step 1.2: Ortho-Formylation of 2-Bromo-4-nitrophenol

Causality: The introduction of the aldehyde group (formylation) is directed to the position ortho to the powerful hydroxyl activating group. Of the two available ortho positions (3 and 5), position 5 is sterically hindered by the adjacent bromine atom. Therefore, formylation is highly favored at the 3-position. The Hansen and Skattebøl modification of the Duff reaction provides a high-yielding and regioselective method for the ortho-formylation of phenols using paraformaldehyde and magnesium chloride with a base like triethylamine (TEA).[5]

Protocol:

  • To a flask containing anhydrous tetrahydrofuran (THF), add magnesium chloride and triethylamine.

  • Add paraformaldehyde to the stirred mixture.

  • Add a solution of 2-bromo-4-nitrophenol in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and acidify with aqueous HCl (e.g., 1N).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-bromo-5-nitrobenzaldehyde. Purification can be achieved by column chromatography on silica gel.

Stage 2:

This final stage involves the construction of the furan ring onto the salicylaldehyde precursor. The reaction of a salicylaldehyde with an α-halo ester in the presence of a base is a classic and efficient method for synthesizing benzofuran-2-carboxylates.[6][7][8]

Causality: The reaction proceeds via a tandem sequence. First, the basic conditions (potassium carbonate) deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of the aromatic furan ring.

G A Precursor (2-Hydroxy-3-bromo-5-nitrobenzaldehyde) B Phenoxide Intermediate A->B + K2CO3 - H+ C O-Alkylated Intermediate B->C + Ethyl Bromoacetate (SN2) D Cyclized Intermediate C->D Intramolecular Condensation E Final Product (this compound) D->E Dehydration (- H2O)

Caption: Key steps in the benzofuran ring formation.

Protocol:

  • Combine 2-hydroxy-3-bromo-5-nitrobenzaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in a suitable solvent such as acetonitrile or 2-butanone.[6][8]

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a pure solid.

Data Summary

The following table summarizes the key components and expected outcomes for this synthetic pathway.

StepStarting MaterialKey ReagentsProductExpected Yield Range
1.1 4-NitrophenolBr₂, Glacial Acetic Acid2-Bromo-4-nitrophenol90-98%[4]
1.2 2-Bromo-4-nitrophenolParaformaldehyde, MgCl₂, TEA2-Hydroxy-3-bromo-5-nitrobenzaldehyde70-90%[5]
2 2-Hydroxy-3-bromo-5-nitrobenzaldehydeEthyl Bromoacetate, K₂CO₃This compound75-85%[6][8]

Trustworthiness and Validation

The protocols described herein are built upon well-established and frequently cited reactions in synthetic organic chemistry. Each step constitutes a self-validating system:

  • Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Chromatographic Monitoring: TLC is essential for monitoring reaction progress, ensuring the complete consumption of starting materials and identifying the formation of the desired product.

  • Physical Characterization: The melting point of the crystalline final product should be determined and compared with any available literature values to confirm its identity and purity.[9][10]

By adhering to these validation steps, researchers can ensure the integrity of their synthetic process and the quality of the final compound.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Rasayan Journal. [Link]

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). Journal of Organic Chemistry. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PubMed Central. [Link]

  • Methods for the preparation of 2-nitrobenzofurans. (n.d.). ProQuest. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. [Link]

  • Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. (n.d.). Oxford Academic. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

  • Role of addition compounds in the halogenation of benzofurans and benzothiophens. (n.d.). Royal Society of Chemistry. [Link]

  • Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. (n.d.). ResearchGate. [Link]

  • Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. (n.d.). ResearchGate. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. [Link]

  • Methods for the preparation of 2-nitrobenzofurans. (n.d.). ResearchGate. [Link]

  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (n.d.). ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. (n.d.). MDPI. [Link]

  • Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. (n.d.). Thieme. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. [Link]

  • ortho-Formylation of phenols. (n.d.). Organic Syntheses. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted 3-Formyl Chromones. (n.d.). Asian Journal of Chemistry. [Link]

  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PubMed Central. [Link]

  • 4-bromo-2-nitrophenol. (n.d.). ChemSynthesis. [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (n.d.). Acta Chimica Sinica. [Link]

Sources

An In-depth Technical Guide to Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS Number: 1010072-35-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical properties, a robust synthesis protocol, spectroscopic analysis, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: The Benzofuran Scaffold in Modern Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] First synthesized in 1870, benzofuran derivatives are integral to a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point for drug development programs.[2] The specific compound, this compound, incorporates key pharmacophoric elements—a bromine atom and a nitro group—which are known to modulate the biological and physicochemical properties of heterocyclic systems. The presence of these substituents, combined with the core benzofuran structure, makes this molecule a valuable intermediate for creating diverse chemical libraries and a candidate for biological screening.[3][4]

Physicochemical and Structural Properties

This compound is a polysubstituted benzofuran derivative. Its key identifiers and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1010072-35-1[5]
Molecular Formula C₁₁H₈BrNO₅[5]
Molecular Weight 314.09 g/mol [5]
IUPAC Name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate[5]
Appearance Expected to be a solid[6]
Density 1.663 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C[5]
SMILES O=C(C1=CC2=CC(=O)=CC(Br)=C2O1)OCCN/A

Synthesis and Mechanism

While a direct, published synthesis for this specific molecule is not extensively detailed, a scientifically sound and logical pathway can be constructed based on well-established benzofuran synthesis methodologies.[7][8] The most common and efficient routes involve the cyclization of appropriately substituted phenols.[9][10] The proposed synthesis below follows a classical approach involving O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation to form the benzofuran ring.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the key intermediate, 3-bromo-2-hydroxy-5-nitrobenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 3-Bromo-2-hydroxy-5-nitrobenzaldehyde C Ethyl 2-((3-bromo-2-formyl-4-nitrophenoxy)acetate A->C K₂CO₃, Acetone, Reflux B Ethyl Bromoacetate D This compound C->D Base (e.g., Piperidine), Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((3-bromo-2-formyl-4-nitrophenoxy)acetate)

  • Rationale: This step involves a standard Williamson ether synthesis, where the phenoxide ion of the starting salicylaldehyde acts as a nucleophile, displacing the bromide from ethyl bromoacetate.[11] The use of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • To a solution of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude intermediate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Rationale: This step is an intramolecular condensation reaction. The base (e.g., piperidine) catalyzes the deprotonation of the α-carbon of the acetate moiety, creating a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group, leading to an aldol-type condensation. Subsequent dehydration results in the formation of the furan ring, yielding the stable aromatic benzofuran system.[12]

  • Procedure:

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of a secondary amine base, such as piperidine (0.1 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization and Analysis

Confirmation of the structure of the synthesized compound is critical. The following section outlines the expected spectroscopic data based on its chemical structure.

Expected Spectroscopic Data
TechniqueExpected Key Features
¹H NMR - Ethyl Ester Protons: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). - Furan Ring Proton: A singlet for the H-3 proton, expected to be in the aromatic region (around 7.5-7.8 ppm). - Benzene Ring Protons: Two doublets in the aromatic region (likely between 8.0-9.0 ppm) corresponding to the H-4 and H-6 protons, showing meta-coupling.
¹³C NMR - Ester Carbons: Carbonyl carbon (~158-162 ppm), -OCH₂- carbon (~62 ppm), and -CH₃ carbon (~14 ppm). - Benzofuran Ring Carbons: Expect signals for the 9 carbons of the benzofuran core, with quaternary carbons (C-2, C-3a, C-5, C-7, C-7a) and methine carbons (C-3, C-4, C-6). The carbons attached to the nitro group (C-5) and bromine (C-7) will be significantly shifted.
IR (Infrared) - Ester Carbonyl (C=O) Stretch: A strong absorption band around 1720-1740 cm⁻¹. - Nitro (NO₂) Group Stretches: Two strong absorption bands, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). - C-O-C (Ether) Stretch: A distinct band in the 1000-1300 cm⁻¹ region. - Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A weak to medium band in the 500-600 cm⁻¹ region.
Mass Spec. - Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 313 and 315). The exact mass would confirm the elemental composition. - Fragmentation: Expect loss of the ethoxy group (-OEt, 45 Da) and subsequent loss of carbon monoxide (-CO, 28 Da) from the ester.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not just a synthetic curiosity; its structure is rich with features that are highly relevant to drug discovery.

The Role of the Benzofuran Core

The benzofuran scaffold is a cornerstone in the development of therapeutic agents. Its rigid, planar structure allows it to effectively interact with biological targets such as enzymes and receptors. Many FDA-approved drugs and clinical candidates are built upon heterocyclic cores, highlighting their importance in modern medicine.[13]

Structure-Activity Relationship (SAR) Insights

The specific substituents on this molecule are critical for its potential biological activity:

  • Bromo Substituent: Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in crossing biological membranes.[3][14] Studies on other benzofuran series have shown that halogen substitution can significantly enhance cytotoxic activity against cancer cell lines.[3]

  • Nitro Substituent: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the aromatic system. In medicinal chemistry, nitroaromatic compounds have been developed as antimicrobial agents and as bioreductive prodrugs for cancer therapy. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to cytotoxic species, leading to selective cancer cell killing.

  • Ester Group: The ethyl ester at the 2-position is a key functional handle. It can act as a hydrogen bond acceptor in receptor interactions. Furthermore, it is susceptible to hydrolysis by esterases in vivo, which can be exploited for prodrug design, potentially releasing a more active carboxylic acid metabolite.[12]

Given these features, this compound is a prime candidate for screening in anticancer assays and serves as a versatile starting material for the synthesis of more complex derivatives, such as amides or other esters, to explore and optimize structure-activity relationships.[3][15][16]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, a hazard assessment can be made based on structurally related compounds.[5][17][18][19]

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17] Avoid formation of dust and aerosols.

  • Potential Hazards:

    • Skin and Eye Irritation: Similar benzofuran derivatives are known to cause skin and serious eye irritation.[18]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[18]

    • Toxicity: Nitroaromatic compounds can have toxicological profiles of concern and should be handled with caution. Organobromides can also present health hazards. Avoid ingestion and inhalation.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its robust synthesis from readily accessible precursors, combined with a structural framework rich in pharmacologically relevant features, makes it a valuable tool for researchers. The strategic placement of bromo, nitro, and ester functionalities provides multiple avenues for chemical elaboration and a strong rationale for its inclusion in screening libraries aimed at discovering new therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically utilize this promising molecule in their research endeavors.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]

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  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.
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An In-depth Technical Guide to Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The benzofuran scaffold is a core component of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The specific substitutions of a bromine atom at the 7-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position confer a unique electronic and steric profile to this molecule, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a detailed synthetic protocol, and an analysis of the chemical reactivity of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values, such as the melting and boiling points, are not yet experimentally determined for this specific compound and are therefore estimated based on related structures.

PropertyValueSource
Chemical Formula C₁₁H₈BrNO₅[5]
Molecular Weight 314.09 g/mol [5]
CAS Number 1010072-35-1[5]
Appearance Predicted to be a solidN/A
Melting Point Not available (related compound Ethyl 5-nitrobenzofuran-2-carboxylate has a melting point of 152-156 °C)[6]
Boiling Point Not available (estimated to be high due to molecular weight and polarity)N/A
Density 1.663 g/cm³[5]
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.N/A
Storage Temperature 2-8°C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-bromo-5-nitrosalicylaldehyde. The general approach involves the formation of the benzofuran ring via a base-mediated cyclization with a suitable C2-building block. A common and effective method is the reaction of a salicylaldehyde derivative with an α-haloacetate.[7][8]

Synthetic Pathway Overview

Synthetic Pathway A 3-bromo-5-nitrosalicylaldehyde D This compound A->D 1. Reaction B Ethyl bromoacetate B->D 2. Cyclization C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D

Caption: Proposed synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of benzofuran-2-carboxylates from salicylaldehydes.[7][9]

  • Materials:

    • 3-bromo-5-nitrosalicylaldehyde

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-bromo-5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the benzofuran core, the electron-withdrawing nitro group, the bromo substituent, and the ethyl ester.

Reactivity of the Benzofuran Core

The benzofuran ring system is aromatic and can undergo electrophilic substitution reactions. However, the presence of the strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack. The furan ring is generally more reactive than the benzene ring in electrophilic substitutions. The C3 position is the most likely site for electrophilic attack, although the overall reactivity is diminished.[10]

Reactions at the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is a key step in converting this molecule into a versatile intermediate for further functionalization, for example, in the synthesis of fused heterocyclic systems.

Reactions at the Bromo Substituent

The bromine atom at the C7 position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug discovery.

Reactions of the Ethyl Ester

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be converted to other functional groups, such as amides, by coupling with amines, or reduced to the corresponding alcohol.

Representative Reaction: Reduction of the Nitro Group

Nitro Reduction reactant This compound product Ethyl 5-amino-7-bromobenzofuran-2-carboxylate reactant->product Reduction reagents SnCl2·2H2O Ethanol, Reflux reagents->product

Caption: Reduction of the nitro group to an amine.

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 8.5-8.8 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group and the bromine atom.

  • δ 8.2-8.5 ppm (d, 1H): Aromatic proton at C6, deshielded by the nitro group.

  • δ 7.5-7.8 ppm (s, 1H): Proton at C3 of the furan ring.

  • δ 4.4-4.6 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl ester.

  • δ 1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ ~160 ppm: Carbonyl carbon of the ester.

  • δ ~155 ppm: C7a carbon of the benzofuran ring.

  • δ ~145 ppm: C5 carbon attached to the nitro group.

  • δ ~148 ppm: C2 carbon of the furan ring.

  • δ ~120-130 ppm: Other aromatic carbons (C4, C6, C3a).

  • δ ~115 ppm: C3 carbon of the furan ring.

  • δ ~110 ppm: C7 carbon attached to the bromine.

  • δ ~62 ppm: Methylene carbon (-CH₂-) of the ethyl ester.

  • δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Potential Applications in Research and Drug Development

This compound is a promising scaffold for the development of novel bioactive molecules. The benzofuran core is a well-established pharmacophore with a broad range of biological activities.[1][2][3] The presence of the nitro group, a feature found in some antimicrobial and anticancer agents, along with the bromine atom and the ester group, provides multiple points for chemical modification.[4]

Potential research applications include:

  • Anticancer Drug Discovery: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[2][4] This molecule can serve as a starting point for the synthesis of new derivatives to be screened against various cancer cell lines.

  • Antimicrobial Agent Development: Substituted benzofurans have shown promising antibacterial and antifungal properties.[1] The unique substitution pattern of this molecule could lead to the discovery of novel antimicrobial agents.

  • Development of Molecular Probes and Materials: The fluorescent properties of some benzofuran derivatives make them suitable for use as molecular probes. The reactivity of the bromo and nitro groups allows for conjugation to other molecules or polymers for materials science applications.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and an analysis of its chemical reactivity. The versatile nature of this molecule, with multiple sites for chemical modification, makes it an attractive building block for the synthesis of a diverse library of compounds for biological screening and the development of novel functional materials. Further experimental investigation into its properties and reactivity is warranted to fully explore its potential.

References

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  • Tan, T. H., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Tap chi Khoa hoc & Cong nghe, 6(1), 81-85. [Link]

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Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. The unique scaffold of this particular molecule, featuring a bromine atom and a nitro group on the benzene ring, coupled with an ethyl ester at the 2-position of the furan ring, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity, making it a compelling target for investigation in drug discovery programs. This guide provides an in-depth overview of its molecular structure, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar benzofuran core. The electron-withdrawing nature of the nitro group at the 5-position and the bromo group at the 7-position significantly influences the electron density distribution within the aromatic system. The ethyl carboxylate group at the 2-position is a key functional moiety that can be readily modified for the synthesis of derivatives.

PropertyValueSource
CAS Number 1010072-35-1N/A
Molecular Formula C₁₁H₈BrNO₅N/A
Molecular Weight 314.09 g/mol N/A
Density 1.663 g/cm³N/A
Storage Temperature 2-8°CN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established pathway for benzofuran formation, commencing with a substituted salicylaldehyde. The logical and experimentally validated approach involves the reaction of 3-bromo-5-nitrosalicylaldehyde with diethyl bromomalonate.

Synthesis Workflow

SynthesisWorkflow A 3-bromo-5-nitrosalicylaldehyde D Reaction Mixture A->D B Diethyl bromomalonate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetone) C->D E Cyclization and Esterification D->E Heat F This compound E->F G Purification (Recrystallization or Chromatography) F->G H Final Product G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 3-bromo-5-nitrosalicylaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-bromo-5-nitrosalicylaldehyde (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add diethyl bromomalonate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent attack on the electrophilic carbon of diethyl bromomalonate.

  • Solvent (DMF or Acetone): A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the reaction without participating in it.

  • Heat: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization step that forms the furan ring.

Analytical Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Characterization Workflow

CharacterizationWorkflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring. The coupling constants would be small (J ≈ 2-3 Hz) due to meta-coupling.

  • Furan Proton: A singlet around δ 7.0-7.5 ppm for the proton at the 3-position of the furan ring.

  • Ethyl Ester Protons: A quartet (δ 4.3-4.5 ppm) for the -OCH₂- group and a triplet (δ 1.3-1.5 ppm) for the -CH₃ group, showing the characteristic ethyl group splitting pattern.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic and Furan Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzofuran ring system. The carbons attached to the bromine, nitro, and oxygen atoms will have distinct chemical shifts.

  • Ethyl Ester Carbons: A signal around δ 60-65 ppm for the -OCH₂- carbon and a signal around δ 14-16 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • C-O-C Stretch (Benzofuran): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (314 g/mol for ⁷⁹Br and 316 g/mol for ⁸¹Br, in a roughly 1:1 ratio).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and carbon monoxide (-CO) from the ester functionality. Fragmentation of the nitro group (-NO₂) is also expected.

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound are frequently associated with significant biological activities.

Anticancer Potential

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives. The presence of halogen atoms, such as bromine, and nitro groups on the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[1] These substitutions can influence the molecule's ability to interact with biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The ethyl ester at the 2-position provides a convenient handle for the synthesis of a library of amide or other ester derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Antimicrobial Activity

Nitro-substituted heterocyclic compounds, including nitrofurans and nitrobenzofurans, are known for their broad-spectrum antimicrobial activity. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA. The bromo-substituent may further enhance the lipophilicity and cell permeability of the compound, potentially increasing its antimicrobial efficacy. Therefore, this compound represents a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in the field of drug discovery. Its structural features suggest promising anticancer and antimicrobial properties, making it a valuable lead compound for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry and biology of this intriguing benzofuran derivative and its analogs. Future studies focusing on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this molecular scaffold.

References

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  • RSC Advances. 2023;13:11385-11406.

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An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzofurans

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties, drive the continuous development of novel synthetic routes to access functionally diverse derivatives.[2] Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a highly functionalized benzofuran derivative that serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a detailed technical overview of the key starting materials and a robust synthetic methodology for its preparation.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several established methods for benzofuran ring formation. A logical and efficient strategy involves the cyclization of a suitably substituted phenolic precursor. The most direct approach relies on the reaction of a substituted salicylaldehyde with an α-haloester, a variant of the Rap-Stoermer reaction.[3][4][5] This method offers a convergent synthesis where the key aromatic substitutions are established on a readily available starting material prior to the construction of the furan ring.

Our retrosynthetic analysis points to 3-bromo-5-nitrosalicylaldehyde as the pivotal starting material. This commercially available compound already possesses the required bromine and nitro substituents in the correct positions on the benzene ring. The second key reagent is an ethyl haloacetate derivative, such as ethyl bromoacetate or diethyl bromomalonate , which will form the furan ring and introduce the ethyl carboxylate group at the 2-position.

Starting Materials: Properties and Procurement

A successful synthesis begins with well-characterized starting materials. The primary precursors for the synthesis of this compound are detailed below.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-Bromo-5-nitrosalicylaldehyde3-Bromo-5-nitrosalicylaldehydeC₇H₄BrNO₄246.0216789-84-7Yellow solid, m.p. 146-149 °C. Commercially available from various suppliers.[6][7][8]
Ethyl BromoacetateEthyl BromoacetateC₄H₇BrO₂167.00105-36-2Colorless to yellowish liquid, lachrymator. Commercially available.
Diethyl BromomalonateDiethyl BromomalonateC₇H₁₁BrO₄239.06685-87-0Colorless liquid. Commercially available.[9]
Potassium CarbonateK₂CO₃K₂CO₃138.21584-08-7White solid, used as a base.
Acetone / DMFC₃H₆O / C₃H₇NO---Common reaction solvents.

Synthetic Workflow and Experimental Protocol

The synthesis of this compound is achieved through a one-pot cyclization reaction. The following workflow and protocol provide a detailed guide for its laboratory-scale preparation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Bromo-5-nitrosalicylaldehyde R Cyclization (Rap-Stoermer Reaction) A->R B Ethyl Bromoacetate B->R C Potassium Carbonate (Base) C->R P This compound R->P Work-up & Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrosalicylaldehyde (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Ester: To the stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Mechanistic Insights

The formation of the benzofuran ring proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-bromo-5-nitrosalicylaldehyde by potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The subsequent intramolecular aldol-type condensation between the aldehyde group and the enolizable ester, followed by dehydration, leads to the formation of the furan ring.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Intramolecular Cyclization & Dehydration S1 3-Bromo-5-nitrosalicylaldehyde I1 Phenoxide Intermediate S1->I1 - H⁺ B1 K₂CO₃ (Base) B1->I1 I2 Alkylated Intermediate I1->I2 + Ethyl Bromoacetate S2 Ethyl Bromoacetate S2->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Aldol Condensation P Final Product I3->P - H₂O

Caption: Mechanism of the Rap-Stoermer reaction for benzofuran synthesis.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient one-pot procedure. The judicious choice of commercially available 3-bromo-5-nitrosalicylaldehyde as the starting material significantly streamlines the synthetic process. The Rap-Stoermer reaction with ethyl bromoacetate provides a reliable method for the construction of the benzofuran ring system. This in-depth guide provides the necessary technical details for researchers and scientists to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

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Introduction: The Nitrobenzofuran Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Nitrobenzofuran Derivatives

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1][2] Found in numerous natural products and synthetic compounds, benzofuran derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5] When this versatile core is functionalized with a nitro (NO₂) group, a potent electron-withdrawing moiety, the resulting nitrobenzofuran derivatives gain unique physicochemical and biological characteristics. The nitro group is often a "bio-activatable" feature; its enzymatic reduction within target cells can generate reactive nitrogen species that are cytotoxic, forming the basis of the antimicrobial and antiparasitic activity for many of these compounds.[6][7] This guide provides a technical overview of the synthesis, diverse biological activities, and structure-activity relationships of nitrobenzofuran derivatives, offering insights for researchers in medicinal chemistry and drug development.

Core Synthesis Strategies

The biological evaluation of nitrobenzofuran derivatives is predicated on their efficient chemical synthesis. Several methods have been established, with two of the most widely used being the condensation of salicylic aldehydes with bromonitromethane and the oxidation of 2-(2-nitroethyl)phenols.[8] Electrophilic nitration of the parent benzofuran ring is also employed, though it can sometimes lead to mixtures of products.[8]

A common and effective route involves a Wittig-type reaction, which allows for the construction of the benzofuran ring system with concurrent installation of desired substituents. This multi-step process provides a versatile pathway to a variety of derivatives.

Workflow: Synthesis via Wittig Reaction

The following diagram illustrates a generalized workflow for synthesizing 2-phenylbenzofuran derivatives, a common subclass investigated for biological activity.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Phosphonium Salt Formation cluster_2 Step 3: Wittig Reaction & Cyclization Salicylaldehyde Substituted Salicylaldehyde BenzylAlcohol 2-Hydroxybenzyl Alcohol Salicylaldehyde->BenzylAlcohol NaBH4, EtOH PhosphoniumSalt 2-Hydroxybenzyl- triphenylphosphonium Bromide BenzylAlcohol->PhosphoniumSalt PPh3•HBr, CH3CN FinalProduct Nitro-substituted 2-Phenylbenzofuran PhosphoniumSalt->FinalProduct Toluene, Et3N BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->FinalProduct G Compound Nitrobenzofuran (R-NO₂) Nitroreductase Bacterial Nitroreductase (NADH/NADPH) Compound->Nitroreductase Radical Nitro Anion Radical (R-NO₂⁻) Nitroreductase->Radical 1e⁻ reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Further reduction Damage Cellular Damage (DNA, Proteins) Intermediates->Damage Covalent binding & oxidative stress Death Bacterial Cell Death Damage->Death

Caption: Reductive activation of nitrobenzofurans by bacterial nitroreductases. [7]

Compound ClassTarget OrganismActivity (MIC, µg/mL)Reference
5-Nitro-isatin HybridsMRSA1 - 8[9]
Sulphonyl DerivativesEnterococcus FaecalisPotent at 50[10]
5-Nitroimidazole AnaloguesS. aureus, K. pneumoniaeRemarkable Inhibition[11]
Anticancer Activity

The benzofuran scaffold is present in many compounds with potent anticancer properties. [12][13]The addition of a nitro group can enhance this activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. [14][15][16] Studies on nitrobenzofurazan derivatives, for example, have shown they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [14]A benzofuran-linked 3-nitrophenyl chalcone derivative was found to selectively induce apoptosis in colon cancer cells (HCT-116) and arrest the cell cycle in the G0/G1 phase. [15]This selectivity for cancer cells over healthy cells is a critical attribute for potential therapeutic agents. [15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NBCompound Nitrobenzofuran Derivative DeathReceptor Death Receptor (e.g., DR4) NBCompound->DeathReceptor BCL2 Bcl-2 Family (Bax/Bcl-2) NBCompound->BCL2 Modulation Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase37 Executioner Caspases (Caspase-3/7) Caspase8->Caspase37 Activation Mitochondrion Mitochondrion BCL2->Mitochondrion CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Dual induction of apoptosis by certain nitrobenzofuran derivatives. [14][15]

Compound NameCancer Cell LineActivity (IC₅₀)Reference
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 µM[15]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76 µM[15]
5-Nitro-isatin Hybrid 3HCT 116 (Colon)1.62 µM[9]
NBDHEX (Nitrobenzoxadiazole)K562 (Leukemia)Submicromolar[17]
Antiparasitic Activity

Nitro-heterocyclic compounds are mainstays in the treatment of parasitic infections. [18]Nifurtimox, a nitrofuran, is used to treat Chagas disease caused by Trypanosoma cruzi. [19]The mechanism is believed to be similar to the antimicrobial action, involving parasite-specific nitroreductases that generate lethal reactive species. [20] Nitrobenzofuran derivatives have shown promise against a range of parasites. For example, 3,5,6-trimethyl-2-nitrobenzofuran has anthelmintic activity. [8]Nifuroxazide, a nitrofuran derivative, exhibits trypanocidal and leishmanicidal activities. [19]Furthermore, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have demonstrated potent activity against Leishmania donovani amastigotes, with their bioactivation being mediated by parasitic nitroreductases (NTR1 and NTR2). [20]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For nitrobenzofuran derivatives, SAR studies have revealed key insights:

  • Position of the Nitro Group: The position of the nitro group on the benzofuran ring system is critical. In a study of nitroimidazole-benzofuranone hybrids, 5-nitroimidazole analogues showed remarkable antibacterial activity, whereas the corresponding 4-nitroimidazole analogues were ineffective, highlighting the importance of the nitro group's electronic and steric environment. [11]* Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran core significantly modulate activity. For anticancer agents, halogenation or the addition of bulky groups like morpholinyl-substituted phenethyl rings can dramatically enhance antiproliferative effects. [16]* Hybridization: Combining the nitrobenzofuran scaffold with other pharmacologically active moieties (e.g., chalcones, triazoles, isatin) is a successful strategy to enhance potency and selectivity. [9][15][16]These hybrid molecules can engage multiple biological targets, leading to synergistic effects. [16]

Experimental Protocol: Synthesis and Cytotoxicity Screening

This section provides a representative, step-by-step methodology for the synthesis of a nitro-substituted 2-phenylbenzofuran and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 5-Nitro-2-phenylbenzofuran

This protocol is adapted from general procedures for Wittig-based benzofuran synthesis. [21]

  • Preparation of (2-hydroxy-5-nitrobenzyl)triphenylphosphonium bromide:

    • Causality: This step creates the phosphonium ylide precursor required for the Wittig reaction.

    • a. A mixture of 2-hydroxy-5-nitrobenzyl alcohol (10 mmol) and triphenylphosphine hydrobromide (10 mmol) in acetonitrile (25 mL) is stirred under reflux for 2 hours.

    • b. The reaction mixture is cooled to room temperature. The solid that forms is collected by filtration and washed with cold acetonitrile to yield the desired phosphonium salt.

  • Wittig Reaction and Intramolecular Cyclization:

    • Causality: The ylide, formed in situ, reacts with benzoyl chloride. The subsequent intramolecular cyclization and elimination of triphenylphosphine oxide forms the furan ring. Triethylamine (Et₃N) acts as the base to deprotonate the phosphonium salt.

    • a. A mixture of the phosphonium salt from Step 1 (1.1 mmol) and benzoyl chloride (1.1 mmol) is suspended in a solvent mixture of toluene (20 mL) and triethylamine (0.5 mL).

    • b. The mixture is stirred under reflux for 2 hours.

    • c. The precipitate (triethylammonium bromide) is removed by filtration.

    • d. The filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-2-phenylbenzofuran.

    • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a synthesized compound on a cancer cell line (e.g., HCT-116). [15]

  • Cell Culture and Seeding:

    • Causality: Establishes a viable and reproducible monolayer of cancer cells for testing.

    • a. Human colon cancer cells (HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

    • b. Cells are harvested and seeded into a 96-well plate at a density of ~5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • Causality: Exposes the cells to a range of compound concentrations to determine the dose-response relationship.

    • a. The synthesized nitrobenzofuran derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO in media) is also prepared.

    • b. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions (and controls) are added to the respective wells.

    • c. The plate is incubated for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Causality: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

    • a. After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours.

    • b. The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Causality: Quantifies the amount of formazan product to determine cell viability.

    • a. The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

    • b. Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Validation: The experiment should be performed in triplicate and repeated at least twice to ensure reproducibility.

Conclusion and Future Perspectives

Nitrobenzofuran derivatives represent a versatile and potent class of biologically active compounds. Their efficacy is often rooted in the bio-reductive activation of the nitro group, a mechanism that can be exploited for selective toxicity against microbes, parasites, and cancer cells. The core benzofuran scaffold provides a rich template for synthetic modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties through structure-activity relationship studies.

Future research should focus on designing novel hybrid molecules that target multiple pathways simultaneously to overcome drug resistance. A deeper investigation into the specific nitroreductases involved in activation within different pathogens and cancer types could lead to the development of highly targeted pro-drugs. With continued synthetic innovation and mechanistic investigation, nitrobenzofuran derivatives hold significant promise as lead compounds for the next generation of therapeutic agents.

References

  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.). Google.
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  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors - Sciforum. (n.d.). Sciforum.
  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). National Institutes of Health.
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An In-depth Technical Guide to the Safe Handling and Management of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The presence of both a nitro group and a bromine atom on the aromatic ring suggests a high potential for biological activity and unique chemical reactivity, making it a valuable intermediate in synthetic chemistry.[3] However, these same structural features—specifically the nitroaromatic system—necessitate a rigorous and informed approach to safety and handling. Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity and mutagenicity.[4]

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. As specific toxicological and safety data for this precise molecule are not extensively published, the guidance herein is synthesized from established data on structurally related compounds, including nitrobenzofurans, nitrobromobenzenes, and general principles of laboratory safety. This document is intended to empower researchers to work confidently and safely by understanding the causality behind each safety recommendation.

Section 1: Chemical Identity and Physicochemical Properties

Understanding a compound's fundamental properties is the first step in a thorough risk assessment. These characteristics influence its behavior in the laboratory, its potential hazards, and the appropriate storage and handling measures.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

Specific experimental data for this compound is limited. The following table includes data estimated from structurally similar compounds, such as Ethyl 5-nitrobenzofuran-2-carboxylate and bromo-nitro aromatics. These values should be used as a guide for handling and storage, with the understanding that they are not experimentally verified for this specific compound.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₈BrNO₅Calculated
Molecular Weight 314.09 g/mol Calculated
Appearance Likely a light yellow to brown crystalline powder.Based on related nitrobenzofuran compounds.[3][5]
Melting Point Expected to be >150 °C.Ethyl 5-nitrobenzofuran-2-carboxylate melts at 151-155 °C.[3] Halogenation can influence the melting point.
Boiling Point Not available; likely to decompose upon heating.Aromatic nitro compounds can be thermally sensitive.[6]
Solubility Insoluble in water.[6] Likely soluble in acetone and other polar organic solvents.[5]Common for substituted aromatic esters.
CAS Number Not assigned.A unique CAS number for this specific isomer was not found.

Section 2: Hazard Identification and Risk Profile

The primary hazards associated with this compound stem from its functional groups: the nitroaromatic system and the bromo substituent. A comprehensive understanding of these risks is critical for implementing effective safety controls.

GHS Classification (Anticipated)

Based on data for analogous compounds like bromo-nitrobenzenes and nitrobenzofuran derivatives, the following GHS classification should be anticipated.[7][8][9][10]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer.[4][9]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects.
Visual Hazard Communication

Caption: GHS Pictograms and associated hazard statements.

Causality of Hazards
  • Nitroaromatic Toxicity: The nitro group (NO₂) is a strong electron-withdrawing group that makes the aromatic ring electron-deficient. In biological systems, nitro groups can be enzymatically reduced to form nitroso and hydroxylamino intermediates. These reactive species can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.[4] This is the primary driver for the suspected carcinogenicity (H351) and general acute toxicity warnings.

  • Irritation: Like many functionalized aromatic compounds, this molecule is expected to be an irritant to the skin, eyes, and respiratory tract.[7][8] Direct contact can cause inflammation, redness, and discomfort. Inhalation of the dust can irritate the mucous membranes of the respiratory system.

  • Reactivity and Stability: Aromatic nitro compounds can be reactive and may decompose violently if heated strongly, especially in the presence of a base.[6][9] While this ester is likely more stable than more reactive nitro compounds, the potential for thermal decomposition, which can release toxic gases like nitrogen oxides (NOx) and hydrogen bromide (HBr), must be respected.[8]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls
  • Primary Control: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of dust or vapors and contains any accidental spills.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified risks.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact.[7] Contaminated gloves must be removed and washed before re-use is not recommended; dispose of them properly.[11] Always wash hands thoroughly after handling.[7]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles getting into the eyes.[7][11] Standard safety glasses are insufficient.
Skin/Body Protection A buttoned lab coat.Prevents contamination of personal clothing.[11]
Respiratory Protection Not typically required if work is performed in a fume hood.If weighing large quantities outside of a containment system, a NIOSH-approved respirator with a particulate filter may be necessary.
Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation Verify fume hood function Don appropriate PPE Assemble all necessary equipment weigh Weighing & Transfer Perform within fume hood Use anti-static weigh paper/boat Handle carefully to avoid dust generation prep->weigh 1 reaction Reaction Setup Add reagents slowly Maintain temperature control Ensure system is properly vented weigh->reaction 2 workup Workup & Purification Conduct all extractions and transfers in the hood Be aware of potential for aerosol formation reaction->workup 3 cleanup Cleanup & Disposal Decontaminate glassware Segregate waste streams (halogenated/non-halogenated) Dispose of waste in labeled containers workup->cleanup 4 storage Storage Store in a tightly sealed container Place in a cool, dry, dark, and well-ventilated area cleanup->storage 5

Caption: A logical workflow for the safe laboratory handling of the title compound.

Section 4: Detailed Protocols for Handling and Storage

Adherence to standardized protocols is the cornerstone of a safe research environment.

General Handling Protocol
  • Pre-Handling Assessment: Before starting work, review this guide and any available Safety Data Sheets for related compounds.[7][11] Ensure you are familiar with the location and operation of safety equipment (safety shower, eyewash station, fire extinguisher).

  • Work Area Preparation: Confirm the chemical fume hood is operational. Clear the work area of any unnecessary items.

  • Personal Protection: Don all required PPE as specified in Section 3.2.

  • Chemical Handling:

    • Avoid the formation of dust when handling the solid.[11] Do not scrape or apply excessive force.

    • Use a spatula for transfers. For solutions, use appropriate pipettes or syringes.

    • Keep containers tightly closed when not in use to prevent contamination and release.[7][11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7]

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[7][11]

  • Location: Store in a cool, dry, and dark place away from direct sunlight and heat sources.[7] A dedicated, ventilated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities:

    • Strong Oxidizing Agents: Avoid storage near strong oxidizers.[7]

    • Strong Bases: Aromatic nitro compounds can react explosively with strong bases.[6] Store separately from chemicals like sodium hydroxide or potassium hydroxide.

    • Reducing Agents: Organonitrate compounds can react vigorously with reducing agents.[6]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Remove contaminated clothing.[7] If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention and show the container or label.

Accidental Release (Spill) Protocol
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Ensure the area is well-ventilated (fume hood on).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]

  • Hazards from Combustion: Combustion will likely produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

SpillResponse start Spill Occurs assess Assess Situation Size of spill? Airborne dust? Location? start->assess evacuate Alert & Evacuate Notify nearby personnel Evacuate immediate area if necessary assess->evacuate ppe Don PPE Nitrile gloves Safety goggles Lab coat Respirator if needed evacuate->ppe contain Contain Spill Cover with inert absorbent (vermiculite, sand) ppe->contain collect Collect Waste Carefully sweep into a labeled hazardous waste container contain->collect clean Decontaminate Area Wipe with solvent, then soap and water collect->clean dispose Dispose Seal container and place in hazardous waste collection area clean->dispose end Incident Reported & Area Safe dispose->end

Caption: Step-by-step workflow for responding to an accidental spill.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019-09-02). Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available from: [Link]

  • Safety Data Sheet: Bromophenol blue - Carl ROTH. Available from: [Link]

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  • 1-Bromo-4-nitrobenzene - Novachem. (2024-02-14). Available from: [Link]

  • Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT - ScienceDirect. (2008-08-08). Available from: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (2025-08-10). Available from: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH. (2024-03-05). Available from: [Link]

  • Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties - ResearchGate. (2024-04-21). Available from: [Link]

  • Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. - ResearchGate. Available from: [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023-08-20). Available from: [Link]

  • methyl 2-nitro-1-benzofuran-5-carboxylate - C10H7NO5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available from: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

  • 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128 - PubChem. Available from: [Link]

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The Benzofuran Nucleus: A Cornerstone of Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in the realm of medicinal chemistry and natural product synthesis.[1][2] Its derivatives are ubiquitous in nature, found in a wide array of plant species, and exhibit a remarkable spectrum of biological activities.[3][4] This inherent pharmacological potential has spurred decades of research, leading to the development of numerous synthetic methodologies and the discovery of novel benzofuran-containing therapeutic agents.[5][6] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of novel benzofuran compounds, offering insights into the causality behind experimental choices and providing detailed protocols for key synthetic transformations.

The journey of the benzofuran nucleus from a natural product curiosity to a cornerstone of drug design is a testament to the synergy between organic synthesis and medicinal chemistry.[7] The structural rigidity and electronic properties of the benzofuran ring system make it an ideal framework for interacting with various biological targets.[8] Consequently, benzofuran derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[3][9] Several clinically approved drugs, such as the antiarrhythmic agent amiodarone and the antidepressant vilazodone, feature the benzofuran core, highlighting its therapeutic importance.[4][10]

This guide will delve into the historical milestones of benzofuran chemistry, from its initial discovery to the sophisticated catalytic systems employed today. It will further explore the diverse pharmacological landscape of benzofuran derivatives, presenting key structure-activity relationship (SAR) data. Finally, detailed experimental protocols and visual diagrams will be provided to equip researchers with the practical knowledge to design and synthesize novel benzofuran compounds for future drug discovery endeavors.

A Historical Perspective: From Perkin's Discovery to Modern Catalysis

The story of benzofuran synthesis begins in 1870 with Sir William Henry Perkin, who first synthesized the parent benzofuran ring.[11][12] This seminal work laid the foundation for over a century of exploration into the chemistry of this important heterocycle. Early synthetic methods were often harsh and limited in scope, relying on classical condensation and cyclization reactions.

A significant leap forward came with the development of transition metal-catalyzed cross-coupling reactions. The advent of palladium, copper, and rhodium catalysis, in particular, has revolutionized the synthesis of substituted benzofurans, allowing for unprecedented efficiency and functional group tolerance.[2][11] These modern methods have enabled the construction of complex benzofuran architectures that were previously inaccessible.

Key Historical Synthetic Methodologies:
  • Perkin Reaction (1870): The first reported synthesis of benzofuran.[12]

  • Classical Cyclization Methods: Including intramolecular Wittig reactions and cyclizations of o-hydroxyphenyl ketones.

  • Transition Metal Catalysis:

    • Palladium-catalyzed reactions: Heck and Sonogashira couplings have been extensively used for the construction of the benzofuran ring.[11][13]

    • Copper-catalyzed reactions: Copper catalysts have proven effective for intramolecular cyclizations of o-halophenols with alkynes.[11][13]

    • Rhodium-catalyzed reactions: Rhodium catalysis has enabled novel C-H activation and annulation strategies for benzofuran synthesis.[11]

The evolution of synthetic strategies has been driven by the increasing demand for structurally diverse benzofuran libraries for high-throughput screening in drug discovery programs. The development of more sustainable and efficient "green" synthetic methods is an ongoing area of focus.[5]

The Pharmacological Landscape of Benzofuran Derivatives

The benzofuran scaffold is a versatile platform for the development of a wide range of therapeutic agents.[14] Its derivatives have been shown to interact with a multitude of biological targets, leading to a diverse array of pharmacological activities.[3][7]

Anticancer Activity

Benzofuran derivatives have emerged as promising anticancer agents, exhibiting activity against a variety of cancer cell lines.[7][8][15] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as kinases and histone demethylases, as well as the induction of apoptosis.[15][16]

Compound ClassMechanism of ActionTarget Cancer Cell LinesIC50 Range (µM)
Benzofuran-N-aryl piperazine hybridsInduction of apoptosis, anti-inflammatoryA549 (lung), SGC7901 (gastric)0.12 - 16.27
3-Acyl-5-hydroxybenzofuransAntiproliferativeMCF-7 (breast)~43
Benzofuran-based LSD1 inhibitorsInhibition of lysine-specific demethylase 1 (LSD1)MCF-7, MGC-803, H460, A549, THP-12.06 - 6.15

Data synthesized from multiple sources.[7][16][17]

Antimicrobial and Antiviral Activity

The benzofuran nucleus is also a key structural motif in compounds with potent antimicrobial and antiviral properties.[1][3] These derivatives have shown efficacy against a range of bacteria, fungi, and viruses, including the hepatitis C virus.[3] The development of novel benzofuran-based antimicrobial agents is a critical area of research in the face of growing antibiotic resistance.

Anti-inflammatory and Antioxidant Activity

Many naturally occurring and synthetic benzofurans possess significant anti-inflammatory and antioxidant properties.[4][17] These compounds can modulate inflammatory pathways and scavenge reactive oxygen species, making them attractive candidates for the treatment of inflammatory diseases and conditions associated with oxidative stress.

Other Pharmacological Activities

Beyond the major areas highlighted above, benzofuran derivatives have also demonstrated a wide range of other biological activities, including:

  • Anti-Alzheimer's disease activity: Inhibition of cholinesterases and β-secretase (BACE1).[18]

  • Cardiovascular effects: Including antiarrhythmic properties, as seen with amiodarone.[9]

  • Central nervous system activity: Including antidepressant and antipsychotic effects.[9]

Synthetic Methodologies for Novel Benzofuran Compounds

The synthesis of novel benzofuran derivatives is a dynamic field, with new and innovative methods continually being developed.[19][20] The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. This section provides an overview of key synthetic approaches and detailed protocols for selected reactions.

General Synthetic Workflow

The synthesis of a novel benzofuran compound typically follows a logical progression from starting material to the final product, often involving a key cyclization step to form the benzofuran core.

G A Starting Materials (e.g., o-halophenols, salicylaldehydes) B Functional Group Interconversion A->B Preparation of Precursor C Key Cyclization Reaction (e.g., Pd-catalyzed coupling, intramolecular cyclization) B->C Formation of Benzofuran Core D Post-cyclization Modification C->D Derivatization E Final Benzofuran Product D->E Final Synthesis Step

Caption: A generalized workflow for the synthesis of novel benzofuran compounds.

Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of 2-arylbenzofurans, which are common motifs in biologically active molecules.[11] The following protocol describes a typical Suzuki coupling reaction to achieve this transformation.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve 2-bromobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol, 10 mL).

  • Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol), to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Copper-Catalyzed Intramolecular Cyclization

Copper-catalyzed reactions provide an alternative and often more cost-effective approach to benzofuran synthesis.[11][13] The following protocol outlines a general procedure for the intramolecular cyclization of an o-iodophenol with a terminal alkyne.

Experimental Protocol:

  • Reactant Setup: To a sealable reaction tube, add the o-iodophenol (1.0 mmol), the terminal alkyne (1.5 mmol), a copper(I) catalyst such as CuI (0.1 mmol), and a ligand like 1,10-phenanthroline (0.2 mmol).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or DMSO, 5 mL) and a base such as cesium carbonate (2.0 mmol).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) for the specified time, monitoring by TLC.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the substituted benzofuran.

Signaling Pathway Illustration

The diverse biological activities of benzofuran derivatives stem from their ability to modulate various cellular signaling pathways. For instance, certain benzofuran-based anticancer agents have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

G cluster_0 Mitochondrial Apoptosis Pathway A Benzofuran Derivative B Bcl-2 Family Proteins (e.g., Bax, Bak activation) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) D->E F Caspase-9 Activation E->F G Executioner Caspases Activation (e.g., Caspase-3) F->G H Apoptosis G->H

Caption: Simplified diagram of the intrinsic apoptosis pathway modulated by certain benzofuran derivatives.

Conclusion and Future Directions

The benzofuran nucleus has firmly established itself as a privileged scaffold in medicinal chemistry, with a rich history and a vibrant future. The continuous development of novel synthetic methodologies has provided access to an ever-expanding chemical space of benzofuran derivatives, fueling the discovery of new therapeutic agents.[6] The diverse pharmacological activities exhibited by these compounds underscore their potential to address a wide range of unmet medical needs.

Future research in this field will likely focus on several key areas:

  • Development of more efficient and sustainable synthetic methods: Including C-H activation and flow chemistry approaches.

  • Exploration of new biological targets: Identifying novel proteins and pathways that can be modulated by benzofuran derivatives.

  • Design of multi-target ligands: Creating single molecules that can interact with multiple targets to treat complex diseases like cancer and neurodegenerative disorders.

  • Application of computational methods: Utilizing in silico screening and molecular modeling to guide the design of more potent and selective benzofuran-based drugs.

The journey of the benzofuran scaffold is far from over. With the continued ingenuity of chemists and pharmacologists, this remarkable heterocycle is poised to deliver the next generation of innovative medicines.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central.

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central.

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.

  • Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Thieme Connect.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • Some clinical drugs containing benzofuran scaffolds. ResearchGate.

  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. IP Innovative Publication.

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!.

  • Market drugs containing benzofuran moiety. ResearchGate.

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science.

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

  • Examples of drugs containing benzofurans or benzothiophenes. ResearchGate.

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed Central.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.

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A Technical Guide to the Optimal Storage and Handling of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS No. 1010072-35-1) is a substituted benzofuran derivative, a class of heterocyclic compounds that form the structural core of many pharmacologically active molecules and natural products.[1][2][3] Its utility as a building block in medicinal chemistry and materials science necessitates a clear understanding of its chemical stability to ensure the integrity and reproducibility of experimental outcomes. The presence of three distinct functional groups—an ethyl ester, a nitro group, and an aromatic bromine—dictates its reactivity and, consequently, its optimal storage requirements.

This guide provides a comprehensive, in-depth analysis of the factors influencing the stability of this compound. It outlines field-proven protocols for storage and handling designed to minimize degradation, ensuring the long-term purity and viability of the reagent for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for proper handling and storage. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name This compound[4][5][6]
Synonyms 7-Bromo-5-nitro-2-benzofurancarboxylic acid ethyl ester[4]
CAS Number 1010072-35-1[4][7]
Molecular Formula C₁₁H₈BrNO₅[4]
Molecular Weight 314.09 g/mol [4]
Appearance Crystalline solid (form may vary)[8][9][10]
Recommended Storage 2-8°C[4]

Core Storage Recommendations: The Pillars of Stability

The long-term preservation of this compound hinges on the strict control of three environmental factors: temperature, atmosphere (including humidity), and light.

Temperature: Refrigeration is Key

The primary recommendation for this compound is storage at 2-8°C .[4] While structurally similar compounds lacking the bromine atom, such as Ethyl 5-nitrobenzofuran-2-carboxylate, are sometimes cited for room temperature storage, the presence of the C-Br bond warrants a more cautious approach.[10]

Causality: The electron-withdrawing nature of both the nitro group and the bromine atom on the benzofuran ring system can influence bond lability. Lower temperatures reduce the kinetic energy of the system, drastically slowing the rate of potential degradation reactions, including hydrolysis and nucleophilic substitution. Refrigerated storage is therefore a proactive measure to maximize the compound's shelf life and preserve its analytical purity.

Atmosphere and Humidity: The Dry & Inert Mandate

Exposure to atmospheric moisture is a significant risk. The compound must be stored in a tightly sealed, airtight container to prevent the ingress of water vapor.[8][11] For long-term archival storage, creating an inert atmosphere is the gold standard.

  • Standard Storage: Store in a well-sealed container, placed within a laboratory desiccator containing a suitable desiccant (e.g., silica gel).

  • Long-Term Archival: After aliquoting, purge the headspace of the container with a dry, inert gas such as nitrogen or argon before sealing. This displaces both moisture and oxygen, providing maximum protection.

Causality: The ethyl ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water and accelerated by trace acidic or basic impurities. This degradation pathway, detailed in Section 3, leads to the formation of the corresponding carboxylic acid, an impurity that can significantly alter reaction outcomes.

Light: Protection from Photodegradation

The compound should be stored in a dark location, protected from all sources of direct light.[8][11][12] Using amber glass vials or wrapping standard vials in aluminum foil provides effective protection.

Causality: Aromatic nitro compounds are often photosensitive. UV light can provide the activation energy to initiate degradation reactions or promote the formation of reactive radical species. Shielding the compound from light is a simple yet critical step in preventing photochemical decomposition.

Chemical Stability and Potential Degradation Pathways

Understanding the potential chemical transformations the molecule can undergo during storage illuminates the reasoning behind the strict storage protocols. The primary vulnerabilities are the ester, the nitro group, and the carbon-bromine bond.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_substitution Nucleophilic Substitution parent This compound hydrolyzed 7-bromo-5-nitrobenzofuran-2-carboxylic acid parent->hydrolyzed + H₂O (Moisture, Acid/Base catalysis) reduced Ethyl 7-bromo-5-aminobenzofuran-2-carboxylate parent->reduced + Reducing Agent (Contaminant) substituted 7-substituted-5-nitrobenzofuran derivative parent->substituted + Nucleophile (e.g., OH⁻, Amines)

Caption: Potential degradation pathways for the title compound.

  • A) Ester Hydrolysis: This is the most probable degradation route under suboptimal storage. Ingress of moisture can lead to the slow conversion of the ethyl ester to its corresponding carboxylic acid. This changes the compound's polarity, solubility, and reactivity.

  • B) Nitro Group Reduction: The nitro group is a strong electron-withdrawing group and is susceptible to reduction. While unlikely to occur spontaneously, contamination with reducing agents (e.g., metal dust) could lead to the formation of the corresponding amino derivative.[13]

  • C) Nucleophilic Aromatic Substitution: The bromine atom's position on the aromatic ring, activated by the nitro group, makes it a potential site for nucleophilic attack. This is less common under standard storage conditions but can be a concern if the compound is exposed to strong bases or amines.[14]

Incompatible Materials

To prevent degradation and ensure safety, this compound must be stored separately from the following classes of chemicals.

Incompatible ClassRationale & Potential OutcomeSource(s)
Strong Reducing Agents May reduce the nitro group, leading to product degradation and potentially exothermic reactions.[12][13]
Strong Oxidizing Agents Can react unpredictably with the molecule, compromising its integrity. Benzofuran rings can be susceptible to oxidative cleavage under harsh conditions.[8][13]
Strong Bases & Alkalis Can catalyze the rapid hydrolysis of the ethyl ester and potentially promote nucleophilic substitution of the bromine.[14][15]
Strong Acids Can catalyze ester hydrolysis.[15]
Amines Can act as nucleophiles, potentially displacing the aromatic bromine.[14]

Experimental Protocol: Safe Handling and Aliquoting

Maintaining the integrity of the bulk supply is paramount. Every time the container is opened, there is a risk of introducing contaminants. The following self-validating protocol minimizes this risk.

HandlingWorkflow start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate to Room Temp. (in desiccator, ~30-60 min) start->equilibrate prepare 2. Prepare Workspace (Clean, dry, inert atmosphere if possible) equilibrate->prepare open 3. Open Container Briefly prepare->open aliquot 4. Remove Aliquot (Use clean, dry spatula) open->aliquot purge 5. Purge Headspace (with N₂ or Ar) aliquot->purge end End: Aliquot Ready for Use aliquot->end Use immediately seal 6. Seal Tightly & Parafilm purge->seal store 7. Return to 2-8°C Storage seal->store

Caption: Workflow for safe handling and aliquoting of the reagent.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed container from the 2-8°C storage and place it in a desiccator at room temperature for at least 30-60 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would directly introduce water and risk hydrolysis.

  • Preparation: Work in a clean, dry area. For maximum protection, use a glove box or glove bag with a dry nitrogen atmosphere. Ensure all tools (spatulas, weighing paper) are scrupulously clean and dry.

  • Aliquoting: Briefly open the container, remove the desired amount of material, and immediately close the primary container.

  • Inerting: Before sealing the primary container for storage, gently flush the headspace with dry nitrogen or argon.

    • Causality: This displaces the ambient, moist air that entered during aliquoting, preserving the integrity of the remaining stock.

  • Sealing: Seal the container cap tightly. For added protection against moisture ingress over time, wrap the cap-bottle interface with Parafilm®.

  • Storage: Immediately return the primary container to the 2-8°C storage location.

  • Usage: The freshly weighed aliquot is now ready for immediate use in your experiment.

References

  • Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]

  • Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose - Ministry of Manpower. (n.d.). Retrieved from [Link]

  • Storage And Handling Of Industrial Nitrocellulose - Health and Safety Executive. (n.d.). Retrieved from [Link]

  • Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]

  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. (2024, May 6). Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved from [Link]

  • The general reaction conditions and produced benzofuran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016, May 20). Retrieved from [Link]

  • This compound | Chemsrc. (2025, September 6). Retrieved from [Link]

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Methodological & Application

Introduction: The Significance of Benzofurans and the Power of Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The 2-substituted benzofuran motif, in particular, is a key structural unit in many pharmacologically active compounds. Consequently, the development of efficient and versatile synthetic methods to access this privileged structure is of paramount importance to the fields of medicinal chemistry and drug development.

Traditional methods for benzofuran synthesis often require harsh conditions and multi-step procedures with limited substrate scope. The advent of transition-metal catalysis, especially with palladium, has revolutionized the construction of these heterocyclic systems.[2] Palladium-catalyzed reactions offer significant advantages, including high efficiency, excellent functional group tolerance, milder reaction conditions, and the ability to construct complex molecules with high chemo- and regioselectivity.[3] These methods typically involve the formation of key C-C and C-O bonds through processes like cross-coupling, C-H activation, and intramolecular cyclization.

This guide provides an in-depth overview of the core palladium-catalyzed strategies for synthesizing 2-substituted benzofurans. It is designed to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, field-proven protocols for immediate application in the laboratory.

Core Synthetic Strategy 1: Sonogashira Coupling Followed by Cyclization

One of the most robust and widely employed methods for synthesizing 2-substituted benzofurans is the tandem Sonogashira coupling and cyclization (annulation) sequence. This strategy typically begins with the palladium/copper co-catalyzed cross-coupling of a 2-halophenol (usually an o-iodophenol) with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring.[4]

Mechanistic Rationale: The Sonogashira coupling itself proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination. The subsequent cyclization is an intramolecular hydroalkoxylation (or O-arylation) step, where the phenolic oxygen attacks the alkyne. This 5-exo-dig cyclization is often promoted by the same catalyst system or by heat. The choice of a copper co-catalyst (typically CuI) is crucial as it facilitates the formation of the reactive copper acetylide, accelerating the coupling reaction.[4]

sonogashira_cyclization sub 2-Halophenol + Terminal Alkyne cycle1 Sonogashira Coupling Cycle sub->cycle1 Pd(0), CuI, Base pd0 Pd(0)L_n pd0->cycle1 cycle1->pd0 Regeneration intermediate 2-Alkynylphenol Intermediate cycle1->intermediate cycle2 Intramolecular Cyclization (5-exo-dig) intermediate->cycle2 Heat or Catalyst product 2-Substituted Benzofuran cycle2->product

Caption: Sonogashira Coupling and Cyclization Workflow.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans

This protocol, adapted from a microwave-assisted method, demonstrates a powerful one-pot approach where a 2-iodophenol, a terminal alkyne, and an aryl iodide are combined to generate highly substituted benzofurans.[5] The initial Sonogashira coupling is followed by a Cacchi-type cyclization.

Materials:

  • 2-Iodophenol (0.5 mmol, 1.0 equiv)

  • Terminal acetylene (0.6 mmol, 1.2 equiv)

  • Aryl iodide (for 3-substitution, if desired) (0.75 mmol, 1.5 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (10.5 mg, 0.015 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (2.9 mg, 0.015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv)

  • Dry, degassed N,N-Dimethylformamide (DMF) (2.0 mL)

  • 5 mL microwave reaction vial with a stir bar

Procedure:

  • To a 5 mL microwave vial, add the 2-iodophenol, PdCl₂(PPh₃)₂, CuI, and a magnetic stir bar.

  • Seal the vial with a cap and purge with argon for 5 minutes.

  • Using a syringe, add the dry, degassed DMF, followed by the terminal acetylene and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl iodide (if used) and potassium carbonate to the vial.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 20-30 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-substituted benzofuran.

Data Summary: Sonogashira Approach

Starting MaterialsCatalyst SystemBase/SolventConditionsYield (%)Reference
o-Iodophenol, PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF60 °C, 16 h~70-90%[4]
2-Iodophenol, Terminal Alkyne, Aryl IodidePdCl₂(PPh₃)₂ / CuIK₂CO₃ / DMFMicrowave, 120 °C, 30 min65-95%[5][6]
2-Bromophenoxy derivative, Terminal AlkynePdCl₂(PPh₃)₂ / CuIDBU / MeCN80 °C, 12 h70-88%[7]

Core Synthetic Strategy 2: C-H Activation and Oxidative Annulation

Direct C-H activation has emerged as a highly atom- and step-economical strategy for benzofuran synthesis.[8] These methods bypass the need for pre-functionalized starting materials like halophenols, instead utilizing readily available phenols or their derivatives. A common approach involves the palladium-catalyzed oxidative annulation between phenols and alkenes or α,β-unsaturated carboxylic acids.[9]

Mechanistic Rationale: The reaction is believed to initiate with the coordination of the palladium(II) catalyst to the phenol, facilitating an ortho-C-H activation or palladation event to form a six-membered palladacycle intermediate.[9] Subsequently, the alkene or other coupling partner coordinates to the palladium center and inserts into the Pd-C bond. The final step is a reductive elimination or β-hydride elimination, which forms the dihydrobenzofuran ring and regenerates a Pd(0) species. An oxidant (e.g., Cu(OAc)₂, Ag₂O, or O₂) is required to re-oxidize Pd(0) to the active Pd(II) state to complete the catalytic cycle.[9][10]

ch_activation pd_ii Pd(II)X_2 palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation phenol Phenol Derivative phenol->palladacycle insertion Coordinative Insertion palladacycle->insertion alkene Alkene/ Unsaturated Acid alkene->insertion cyclized_pd Cyclized Pd(II) Intermediate insertion->cyclized_pd elimination β-Hydride Elimination or Reductive Elimination cyclized_pd->elimination product 2-Substituted Benzofuran elimination->product pd_0 Pd(0) elimination->pd_0 Release pd_0->pd_ii Re-oxidation oxidant Oxidant (e.g., O_2, Cu(II)) oxidant->pd_0

Caption: General Catalytic Cycle for C-H Activation.

Protocol 2: Oxidative Annulation of Phenols and Alkenylcarboxylic Acids

This protocol, based on the work of Daugulis and others, provides a direct route to 2,3-disubstituted benzofurans from simple starting materials.[9]

Materials:

  • Phenol (0.75 mmol, 3.0 equiv)

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid) (0.25 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5.6 mg, 0.025 mmol, 10 mol%)

  • 1,10-Phenanthroline (9.0 mg, 0.05 mmol, 20 mol%)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (50 mg, 0.25 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE) (4 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the phenol, α,β-unsaturated carboxylic acid, Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂·H₂O, and a magnetic stir bar.

  • Evacuate and backfill the tube with oxygen (using a balloon) three times.

  • Add 1,2-dichloroethane (4 mL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 2,3-disubstituted benzofuran.[9]

Data Summary: C-H Activation Approach

Starting MaterialsCatalyst SystemOxidant / SolventConditionsYield (%)Reference
Phenol, Alkenylcarboxylic AcidPd(OAc)₂ / 1,10-PhenanthrolineCu(OAc)₂·H₂O / DCE130 °C, 24 h, O₂ atm45-75%[9]
2-Hydroxystyrene, IodobenzenePd(OAc)₂ / P(o-tol)₃Ag₂CO₃ / DMA130 °C, 12 h60-85%[10][11]
Benzofuran, Aryl IodidePd(OAc)₂Ag₂O / HFIPRoom Temp, 16 h70-98%[12]

Core Synthetic Strategy 3: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing the benzofuran core, particularly for 2-substituted-3-functionalized derivatives.[13] This strategy involves the palladium-catalyzed cyclization of a suitably substituted precursor, typically an o-iodophenyl allyl ether or a related vinyl ether derivative. The reaction proceeds via an intramolecular oxidative addition followed by migratory insertion and β-hydride elimination.

Mechanistic Rationale: The catalytic cycle starts with the oxidative addition of the aryl halide (usually iodide or bromide) to a Pd(0) catalyst. This forms an arylpalladium(II) complex. The tethered alkene then undergoes an intramolecular migratory insertion into the aryl-palladium bond (a 5-exo-trig cyclization), forming a new C-C bond and a five-membered ring containing the palladium atom. The final step is a β-hydride elimination, which forms the exocyclic double bond in a dihydrobenzofuran intermediate and regenerates the Pd(0) catalyst. This intermediate often isomerizes to the more stable aromatic benzofuran product. The choice of ligand is critical to control reactivity and selectivity.[13][14]

heck_cyclization pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add substrate o-Halogenated Allyl/Vinyl Ether substrate->ox_add pd_complex Aryl-Pd(II) Complex ox_add->pd_complex mig_insert Intramolecular Migratory Insertion (5-exo-trig) pd_complex->mig_insert cyclo_pd Cyclized Alkyl-Pd(II) Intermediate mig_insert->cyclo_pd beta_elim β-Hydride Elimination cyclo_pd->beta_elim beta_elim->pd0 Regeneration product_inter Dihydrobenzofuran Intermediate beta_elim->product_inter product_final 2-Substituted Benzofuran product_inter->product_final Isomerization

Sources

Application Note: A Researcher's Guide to Benzofuran Synthesis via Sonogashira Coupling and Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofurans and the Power of Palladium/Copper Catalysis

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties, making them highly valuable core structures in medicinal chemistry and drug development.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access substituted benzofurans is a paramount objective in modern organic synthesis.

Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as particularly powerful tools. This guide focuses on a highly effective one-pot strategy for benzofuran synthesis: a tandem reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization. The Sonogashira reaction, a cornerstone of C-C bond formation, couples a terminal alkyne with an aryl halide.[3][4] By strategically using an ortho-halophenol as the coupling partner, the reaction generates a 2-alkynylphenol intermediate in situ, which readily undergoes a subsequent cyclization to furnish the desired benzofuran ring system. This tandem approach offers significant advantages in terms of atom economy, procedural simplicity, and the ability to introduce molecular diversity.[5][6]

This application note provides a comprehensive overview of this methodology, from its underlying mechanism to a detailed, field-proven experimental protocol, equipping researchers with the knowledge to successfully implement and adapt this reaction for their specific synthetic targets.

The Core Mechanism: A Tale of Two Catalytic Cycles

The one-pot synthesis of benzofurans from o-halophenols and terminal alkynes is a sophisticated process that hinges on the seamless interplay of two distinct catalytic cycles, followed by a final, non-catalytic ring-closing event. The overall transformation is best understood as a domino Sonogashira coupling/cyclization reaction.[7][8]

Part A: The Sonogashira Coupling

The initial C-C bond formation is a classic Sonogashira coupling, which itself operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4]

  • The Palladium Cycle: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.

    • Oxidative Addition: The Pd(0) complex reacts with the o-halophenol (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II)-aryl intermediate. The reactivity order for the halide is I > OTf > Br >> Cl.[4]

    • Transmetalation: This is the rate-determining step where the two cycles intersect. A copper(I) acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II)-aryl complex. This step forms a new Pd(II) intermediate bearing both the aryl and alkynyl fragments and regenerates the copper(I) catalyst.[3]

    • Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to release the 2-alkynylphenol product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle: The role of the copper(I) co-catalyst (e.g., CuI) is to facilitate the activation of the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a highly nucleophilic copper(I) acetylide intermediate. This species is now primed for the crucial transmetalation step with the palladium complex.

Part B: The Intramolecular Cyclization (Annulation)

Once the 2-alkynylphenol intermediate is formed, it rapidly undergoes an intramolecular 5-exo-dig cyclization. The phenolic oxygen atom attacks the proximal carbon of the alkyne triple bond, forming the five-membered furan ring. This step is often facilitated by the base and/or thermal energy provided to the reaction system, leading to the final benzofuran product.[8][9]

Sonogashira_Benzofuran_Synthesis Tandem Sonogashira Coupling and Cyclization for Benzofuran Synthesis pd0 Pd(0)L₂ pd_oxidative Ar(X)Pd(II)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar(C≡CR)Pd(II)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination intermediate 2-Alkynylphenol pd_transmetal->intermediate cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Deprotonation cu_acetylide->cu_catalyst (to Pd cycle) aryl_halide o-Halophenol (Ar-X) aryl_halide->pd_oxidative alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_acetylide base Base base->cu_acetylide product Benzofuran intermediate->product 5-exo-dig Cyclization

Caption: Catalytic cycles for the tandem Sonogashira coupling/cyclization.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Sonogashira-based benzofuran synthesis is highly dependent on the careful selection of several key parameters. Understanding the role of each component is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Catalyst System

    • Palladium Source: The most common precatalysts are air-stable Pd(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Pd(II) acetate in combination with phosphine ligands.[3][10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[3] The choice of ligand is critical for stabilizing the Pd(0) active species and modulating its reactivity. Triphenylphosphine is standard, but more electron-rich or bulky phosphines can be beneficial for less reactive aryl halides.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[9][10] Its primary role is to form the copper acetylide, which participates in the transmetalation step.[3] While essential for high reactivity at mild temperatures, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] In cases where this side reaction is problematic, "copper-free" Sonogashira protocols may be employed, although these often require higher temperatures or more specialized ligands and bases.[4]

  • The Base

    • Function: The base serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide (HX) generated during the catalytic cycle.

    • Common Choices: Liquid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and a co-solvent.[9] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also effective, particularly in polar aprotic solvents like DMSO or DMF.[7] The choice of base can significantly impact reaction rates and yields, and empirical screening is often necessary.

  • The Solvent

    • Impact: The solvent must be capable of dissolving the substrates and catalytic species. Its polarity and coordinating ability can influence the stability and activity of the catalysts.

    • Common Choices: A range of solvents can be used, including DMF, DMSO, THF, and acetonitrile.[7] As mentioned, an excess of a liquid amine base like triethylamine can also function as the solvent.[9] The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from inducing Glaser coupling and degrading the phosphine ligands.

Experimental Protocol: Tandem Synthesis of 2-Phenylbenzofuran

This section provides a representative, step-by-step protocol for the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Eq.
2-IodophenolC₆H₅IO219.991.01.0
PhenylacetyleneC₈H₆102.131.21.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.020.02
Copper(I) Iodide (CuI)CuI190.450.040.04
Triethylamine (TEA)(C₂H₅)₃N101.19--
TolueneC₇H₈92.14--
Schlenk Flask (50 mL)--1-
Magnetic Stir Bar--1-

Reaction Setup and Procedure

  • Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Using syringes, add degassed toluene (10 mL) and degassed triethylamine (5 mL). Stir the resulting mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (132 µL, 123 mg, 1.2 mmol) dropwise to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-iodophenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate (20 mL).

    • Combine the filtrates and wash with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaCl (brine, 1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran as a solid.

Data Summary: A Comparative Overview of Catalytic Systems

The versatility of the Sonogashira coupling for benzofuran synthesis is highlighted by the variety of successful catalytic systems reported in the literature.

Aryl Halide (Substrate)Alkyne (Substrate)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuITEATEART - 8084-91[9]
2-IodophenolPhenylacetylenePd(CH₃CN)₂Cl₂ / MIC ligandK₃PO₄DMSO90-110~83[7]
2-BromophenolPhenylacetyleneCuI / N,N-bidentate ligandK₃PO₄DMF110High[5]
2-IodophenolVarious arylacetylenesPd(PPh₃)₄ / CuIEt₃NDMF8075-95General

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently reactive aryl halide (e.g., Ar-Cl).3. Base is too weak or sterically hindered.1. Use fresh, high-quality catalysts and ligands. Ensure a strictly inert atmosphere.2. Switch to the corresponding aryl bromide or iodide.3. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃).
Significant Glaser Homocoupling Byproduct 1. Presence of oxygen in the reaction atmosphere.2. High concentration of copper catalyst.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.2. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.
Reaction Stalls Before Completion 1. Catalyst decomposition at high temperatures.2. Substrate or solvent impurities poisoning the catalyst.1. Lower the reaction temperature and increase the reaction time.2. Use freshly distilled/purified solvents and high-purity substrates.

Conclusion

The tandem Sonogashira coupling and intramolecular cyclization represents a robust, flexible, and highly efficient strategy for the synthesis of substituted benzofurans. By understanding the intricate mechanistic details and the critical role of each reaction component—from the dual-metal catalytic system to the base and solvent—researchers can effectively harness this reaction to build complex molecular architectures. The protocol provided herein serves as a validated starting point, which can be adapted and optimized for a wide range of substrates, facilitating advancements in medicinal chemistry and materials science.

References

  • Thomas, A. M., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Patel, K., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available at: [Link]

  • Borah, B. J., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. Available at: [Link]

  • Cacchi, S., et al. (2012). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. Available at: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Thomas, A. M., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Sci-Hub. Available at: [Link]

  • Ghorai, P., et al. (2013). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • Wang, S., et al. (2022). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. Available at: [Link]

Sources

intramolecular cyclization of o-iodophenols with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Intramolecular Cyclization of o-Iodophenols with Terminal Alkynes for Benzofuran Synthesis

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzofurans via the intramolecular cyclization of o-iodophenols and terminal alkynes. Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical focus in medicinal chemistry and drug development. This document explores the mechanistic underpinnings and practical execution of the most prevalent catalytic systems, including palladium/copper, copper-free palladium, and copper-catalyzed methodologies. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for researchers aiming to leverage this powerful transformation.

The benzofuran nucleus is a cornerstone in the architecture of many biologically active compounds. Its presence in natural products and synthetic pharmaceuticals is associated with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Consequently, the development of robust and versatile methods for constructing the benzofuran ring system is of paramount importance to the drug development pipeline.

Among the various synthetic strategies, the transition-metal-catalyzed domino reaction involving an initial Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization, has emerged as a particularly powerful and atom-economical approach.[1][2] This one-pot procedure avoids the isolation of the often-unstable o-alkynylphenol intermediate, streamlining the synthetic process and generally leading to high yields of the desired 2-substituted benzofurans.[3] This guide will dissect the key catalytic systems that enable this transformation.

Mechanistic Overview: A Tale of Two Reactions

The overall transformation is a tandem or domino process that consists of two distinct, yet interconnected, catalytic cycles: a Sonogashira cross-coupling and an intramolecular hydroalkoxylation (cyclization).

  • Sonogashira Coupling: This reaction forms the crucial C(sp²)-C(sp) bond between the o-iodophenol and the terminal alkyne. In the classic system, this involves a synergistic interplay between a palladium(0) catalyst and a copper(I) co-catalyst.[4]

  • Intramolecular Cyclization: Once the o-alkynylphenol intermediate is formed, the phenolic hydroxyl group attacks the alkyne in a 5-exo-dig cyclization. This step is often promoted by the same catalytic system or can be facilitated by heat or the basic reaction conditions.

The following diagram illustrates the widely accepted mechanism for the palladium/copper co-catalyzed reaction.

Sonogashira_Cyclization_Mechanism cluster_sonogashira Sonogashira Coupling Cycle cluster_copper Copper Acetylide Formation cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-I(L₂) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)-C≡CR(L₂) pd_oxidative->pd_transmetal Transmetalation (from Cu-C≡CR) cu_acetylide Cu-C≡CR pd_transmetal->pd0 Reductive Elimination alkynylphenol o-alkynylphenol pd_transmetal->alkynylphenol Forms Intermediate cu_i Cu(I) cu_i->cu_acetylide R-C≡C-H + Base cu_acetylide->pd_transmetal Transfers alkyne benzofuran Benzofuran Product alkynylphenol->benzofuran 5-exo-dig Cyclization start o-Iodophenol (Ar-I) start->pd_oxidative alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_i

Caption: Catalytic cycles for the tandem Sonogashira coupling and cyclization.

Experimental Protocols & Application Notes

This section details the protocols for the most effective catalytic systems. The choice of catalyst, ligand, base, and solvent is critical and depends on the substrate scope and desired reaction conditions (e.g., mildness, cost, catalyst recyclability).

Protocol 1: Classic Palladium/Copper Co-Catalyzed Synthesis

This method is the workhorse for benzofuran synthesis, benefiting from a vast body of literature and proven reliability. The copper(I) co-catalyst accelerates the transmetalation step, often allowing for milder reaction conditions compared to copper-free alternatives.[2][5]

Causality & Rationale:

  • Catalyst System: A combination of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) and a Cu(I) salt (CuI) is standard. The Pd(II) is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) serves as a ligand to stabilize the palladium catalyst.

  • Base: An amine base, typically triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[2]

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly used to ensure solubility of the reagents and catalyst system.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol, 2 mol%) and CuI (3.8 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add the o-iodophenol (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Atmosphere Purge: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the amine base (e.g., NEt₃, 3.0 mmol, 3.0 equiv) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 60-90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzofuran.

Protocol 2: Copper- and Ligand-Free Synthesis with Heterogeneous Palladium Catalysts

To address the challenges of catalyst removal and the potential for product contamination with heavy metals, heterogeneous catalysts have been developed. These systems, often featuring palladium nanoparticles supported on materials like carbon or silica, offer simplified purification and catalyst recycling.[6][7] The absence of a copper co-catalyst is also advantageous for avoiding the formation of alkyne homocoupling (Glaser) byproducts.[7]

Causality & Rationale:

  • Catalyst: Palladium nanoparticles supported on a high-surface-area material (e.g., Pd/C, Pd-on-N,O-doped carbon) provide a large number of active sites.[6] The support can also act as a "solid ligand," stabilizing the nanoparticles.

  • Base: A stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often required in copper-free systems to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are suitable for these reactions, which may require slightly higher temperatures than the copper co-catalyzed variants.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the o-iodophenol (1.0 mmol, 1.0 equiv), terminal alkyne (1.5 mmol, 1.5 equiv), an inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the heterogeneous palladium catalyst (e.g., 5 mol% Pd on carbon).

  • Solvent Addition: Add the solvent (e.g., DMF, 4 mL).

  • Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Note: An inert atmosphere is often beneficial but not always strictly required, depending on the catalyst's robustness.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up & Catalyst Recovery: After cooling, dilute the mixture with a suitable solvent like ethyl acetate. Filter the reaction mixture through a pad of Celite® to recover the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (o-Iodophenol, Alkyne, Catalyst, Base) B 2. Add Solvent & Purge with N₂/Ar A->B C 3. Heat to Target Temperature B->C D 4. Monitor via TLC / GC-MS C->D E 5. Quench & Extract with Organic Solvent D->E F 6. Wash, Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G Product Pure Benzofuran G->Product

Caption: General experimental workflow for benzofuran synthesis.

Protocol 3: Copper-Catalyzed Synthesis

Replacing palladium entirely with a cheaper and more earth-abundant metal like copper is an attractive goal for sustainable chemistry. Copper-catalyzed systems can effectively promote the tandem Sonogashira-cyclization process, often using heterogeneous catalysts for enhanced recyclability.[8]

Causality & Rationale:

  • Catalyst: Magnetite-supported copper oxide (CuO-Fe₃O₄) has proven to be a highly effective and magnetically separable catalyst for this transformation.[8] The iron oxide support provides stability and a simple method for catalyst recovery.

  • Base: A strong inorganic base like potassium hydroxide (KOH) is necessary to drive the reaction in the absence of palladium.

  • Solvent: A high-boiling, non-polar solvent like toluene is typically used, requiring reflux conditions.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flask, add the o-iodophenol (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), KOH (2.0 mmol, 2.0 equiv), and the CuO-Fe₃O₄ catalyst (e.g., 1.3 mol% Cu).[8]

  • Solvent Addition: Add toluene (5 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-130 °C depending on the setup) with stirring.

  • Monitoring and Work-up: After the reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature.

  • Catalyst Recovery: Place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant. Wash the catalyst with ethyl acetate (3 x 5 mL), decanting the washings each time. The combined organic solutions contain the product.

  • Purification: Wash the combined organic solution with water, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene, providing a comparative snapshot of the different protocols.

Parameter Protocol 1: Pd/Cu [3]Protocol 2: Heterogeneous Pd (Cu-free) [6]Protocol 3: Heterogeneous Cu [8]
Catalyst PdCl₂(PPh₃)₂ / CuIPd NPs on N,O-doped carbonCuO-Fe₃O₄
Catalyst Loading 2-5 mol% Pd, 5 mol% Cu1-5 mol% Pd~1.3 mol% Cu
Ligand PPh₃None (Support acts as ligand)None
Base NEt₃K₂CO₃KOH
Solvent Acetonitrile / DMFDMFToluene
Temperature 70-90 °C100-120 °C130 °C
Typical Time 2-20 h8-24 h12-24 h
Yield Range Good to Excellent (e.g., 87%)[3]Good to High (e.g., >90%)[6]Excellent (e.g., 98%)[8]
Key Advantage Mild conditions, well-establishedCatalyst recyclability, no CuLow cost, catalyst recyclability
Key Disadvantage Potential Cu contaminationHigher temperatures may be neededHigh temperatures, strong base

Conclusion and Outlook

The intramolecular cyclization of o-iodophenols with terminal alkynes is a robust and highly efficient method for accessing the medicinally important benzofuran scaffold. Researchers can choose from several well-developed catalytic systems, each with distinct advantages. The classic Pd/Cu system offers mild conditions, while modern heterogeneous palladium and copper catalysts provide solutions for improved sustainability through catalyst recycling and the avoidance of toxic or expensive co-catalysts. The protocols and insights provided in this guide are intended to empower scientists in research and drug development to confidently apply this powerful synthetic transformation to accelerate their discovery programs.

References

  • Bavaria, M., et al. (2017). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry – A European Journal. Available at: [Link]

  • Ji, G., et al. (2019). Synthesis of benzofurans from terminal alkynes and iodophenols catalyzed by recyclable palladium nanoparticles supported on N,O-dual doped hierarchical porous carbon under copper- and ligand-free conditions. Catalysis Today, 330, 101–108. Available at: [Link]

  • Park, S., et al. (2015). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3169. Available at: [Link]

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  • Baruah, M. & Gogoi, P. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4, 28142-28156. Available at: [Link]

  • Maji, B., et al. (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. Scientific Reports, 6, 33527. Available at: [Link]

  • Wang, T., et al. (2020). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 11, 237. Available at: [Link]

  • Sharma, P., et al. (2020). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 10(10), 1137. Available at: [Link]

  • Reddy, T. J., et al. (2016). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Organic & Biomolecular Chemistry, 14, 9196-9219. Available at: [Link]

  • Cano, R., et al. (2012). Impregnated Copper or Palladium–Copper on Magnetite as Catalysts for the Domino and Stepwise Sonogashira–Cyclization Processes: A Straightforward Synthesis of Benzo[b]furans and Indoles. Tetrahedron, 68(5), 1393-1400. Available at: [Link]

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Dash, C., et al. (2021). Selected results for domino Sonogashira coupling/cyclization reaction... ResearchGate. Available at: [Link]

  • Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. Available at: [Link]

  • Zhang, Z., et al. (2022). Metal π-Lewis base activation in palladium(0)-catalyzed trans-alkylative cyclization of alkynals. Chemical Science, 13(45), 13473–13481. Available at: [Link]

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The Versatile Building Block: Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a privileged heterocyclic system frequently encountered in a vast array of natural products and synthetic pharmaceuticals. [1]Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [2][3]This inherent biological relevance has established the benzofuran core as a critical pharmacophore for the development of novel therapeutic agents. Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a strategically functionalized building block designed for the efficient construction of complex benzofuran-containing molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this versatile reagent in key synthetic transformations.

The strategic placement of the bromo, nitro, and ethyl carboxylate groups on the benzofuran scaffold allows for a diverse range of chemical manipulations. The bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl substituents. The nitro group at the 5-position not only activates the aromatic ring for nucleophilic substitution but can also be readily reduced to an amino group, providing a key vector for further functionalization. Finally, the ethyl carboxylate at the 2-position offers a site for modification through hydrolysis, amidation, or reduction.

This guide will provide detailed protocols and expert insights into the application of this compound in several critical synthetic operations:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

  • Nucleophilic Aromatic Substitution (SNA r)

  • Reduction of the Nitro Group

Each section will present a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and a visual representation of the workflow to ensure clarity and reproducibility in your laboratory.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 7-bromo substituent of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide. [4][5]This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in medicinally active molecules.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a procedure described in patent literature for the synthesis of related compounds.

Materials

ReagentMolar Equiv.Notes
This compound1.0Starting material
Arylboronic Acid1.2Coupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)0.05Palladium catalyst
Sodium Carbonate (Na₂CO₃)2.0Base
1,4-Dioxane-Anhydrous solvent
Water-Co-solvent

Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting benzofuran.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality and Experimental Insights:

The choice of a palladium catalyst and ligand is crucial for the success of the Suzuki coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of substrates. The base, in this case, sodium carbonate, is essential for the transmetalation step of the catalytic cycle. [5]The use of a dioxane/water solvent system helps to dissolve both the organic and inorganic reagents.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Final Product: Ethyl 7-aryl-5-nitrobenzofuran-2-carboxylate purify->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. [6][7]This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Protocol 2: Buchwald-Hartwig Amination of this compound

This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials

ReagentMolar Equiv.Notes
This compound1.0Starting material
Amine (Primary or Secondary)1.2Coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02Palladium precursor
Xantphos0.04Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene or Dioxane-Anhydrous solvent

Procedure

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or dioxane.

  • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Experimental Insights:

The selection of the ligand is critical in Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that is effective for a wide range of substrates. [8]A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. [7]The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is crucial.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Prepare Catalyst System: - Pd₂(dba)₃ - Xantphos add_reagents Add Reagents: - Starting Material - Amine - NaOtBu catalyst_prep->add_reagents heat_stir Heat & Stir (90-110 °C) add_reagents->heat_stir monitoring Monitor Progress heat_stir->monitoring quench_extract Quench & Extract monitoring->quench_extract purification Column Chromatography quench_extract->purification product Final Product: Ethyl 7-amino-5-nitrobenzofuran-2-carboxylate derivative purification->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [9][10]This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Protocol 3: Sonogashira Coupling of this compound

This protocol is a representative procedure based on general methods for Sonogashira couplings.

Materials

ReagentMolar Equiv.Notes
This compound1.0Starting material
Terminal Alkyne1.5Coupling partner
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)0.03Palladium catalyst
Copper(I) iodide (CuI)0.05Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)-Base and Solvent

Procedure

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine or diisopropylamine as the solvent.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Experimental Insights:

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. [11]The copper(I) acetylide is formed in situ and then undergoes transmetalation with the palladium complex. The amine base is crucial for both the formation of the copper acetylide and for neutralizing the hydrogen halide formed during the reaction.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification add_solids Add Solids: - Starting Material - Pd(PPh₃)₂Cl₂ - CuI add_liquids Add Liquids: - Amine Base (Solvent) - Terminal Alkyne add_solids->add_liquids react Stir at RT or Heat (40-60 °C) add_liquids->react monitor Monitor Progress react->monitor workup Solvent Removal & Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Final Product: Ethyl 7-alkynyl-5-nitrobenzofuran-2-carboxylate purify->product SNAr_Workflow cluster_nucleophile_gen Nucleophile Generation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification gen_nuc React Thiol with Base in Solvent add_substrate Add Benzofuran Substrate gen_nuc->add_substrate heat_stir Stir at RT or Heat add_substrate->heat_stir workup Aqueous Work-up & Extraction heat_stir->workup purify Column Chromatography workup->purify product Final Product: Ethyl 7-thioether-5-nitrobenzofuran-2-carboxylate purify->product Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up combine Combine Substrate, Solvent, and Pd/C hydrogenate Introduce H₂ Atmosphere combine->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor Progress stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate product Final Product: Ethyl 5-amino-7-bromobenzofuran-2-carboxylate concentrate->product

Sources

Synthesis of Benzofuran-Based Anticancer Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a heterocyclic compound naturally found in many plants, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential in the development of novel therapeutics for a range of diseases, including cancer.[1][2][3][4] This guide provides an in-depth exploration of the synthesis of benzofuran-based anticancer agents, detailing synthetic strategies, experimental protocols, and the underlying principles that guide the design of these potent molecules.

The Benzofuran Core: A Versatile Scaffold for Anticancer Drug Design

The unique chemical architecture of benzofuran, consisting of a fused benzene and furan ring, provides a versatile platform for structural modification.[1][3] This allows for the fine-tuning of physicochemical properties and biological activity. Researchers have successfully developed a multitude of benzofuran derivatives with potent anticancer activities by strategically introducing various substituents and by creating hybrid molecules that combine the benzofuran nucleus with other pharmacologically active moieties.[2][5]

The anticancer efficacy of benzofuran derivatives is often attributed to their ability to interact with various biological targets implicated in cancer progression. These mechanisms include, but are not limited to, the inhibition of key enzymes like VEGFR-2 and tubulin polymerization, the induction of apoptosis, and the modulation of critical signaling pathways.[5][6][7]

Key Synthetic Strategies for Benzofuran-Based Anticancer Agents

The construction of the benzofuran ring system and its subsequent functionalization are central to the development of novel anticancer agents. A variety of synthetic methodologies have been established, ranging from classical condensation reactions to modern, more efficient "green" chemistry approaches.

Classical Synthetic Routes

One of the most common approaches for the synthesis of 2-arylbenzofurans involves the coupling of cuprous aryl acetylenes with ortho-halophenols.[8] This method, while effective, often requires harsh reaction conditions. Another traditional method is the Perkin synthesis, which was used in the first synthesis of benzofuran itself from coumarin.[8]

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic protocols. Ultrasound and microwave-assisted organic synthesis have been successfully employed to produce benzofuran-oxadiazole and -triazole derivatives in higher yields and shorter reaction times compared to conventional heating methods.[9] These "green" methodologies not only accelerate the drug discovery process but also align with the principles of sustainable chemistry.

A generalized workflow for the synthesis and evaluation of benzofuran-based anticancer agents is depicted below:

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (e.g., o-halophenols, acetylenes) reaction Core Synthesis (e.g., Coupling Reactions) start->reaction 1. Benzofuran Ring Formation functionalization Functionalization/ Derivatization reaction->functionalization 2. Introduction of Diversity purification Purification (e.g., Chromatography) functionalization->purification 3. Isolation of Pure Compound characterization Structural Characterization (NMR, MS) purification->characterization 4. Confirmation of Structure in_vitro In Vitro Screening (e.g., MTT Assay) characterization->in_vitro 5. Biological Testing ic50 IC50 Determination in_vitro->ic50 6. Potency Quantification mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism 7. Elucidating How it Works sar Structure-Activity Relationship (SAR) Analysis mechanism->sar 8. Correlating Structure to Activity lead_optimization Lead Optimization sar->lead_optimization 9. Improving the Compound

Caption: A generalized workflow for the synthesis and evaluation of benzofuran-based anticancer agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[1][2] SAR studies have provided valuable insights for the rational design of more potent and selective anticancer agents.

  • Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran scaffold has been shown to significantly enhance anticancer activity.[2][10] This is likely due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target.[2]

  • Hybrid Molecules: Creating hybrid molecules by linking the benzofuran core to other heterocyclic rings like chalcone, triazole, piperazine, and imidazole has emerged as a promising strategy to develop potent cytotoxic agents.[2][5][11] This approach leverages the synergistic effects of combining two or more pharmacophores.

  • Substitutions at C-2: Early SAR studies indicated that substitutions at the C-2 position of the benzofuran ring, particularly with ester or other heterocyclic rings, are crucial for cytotoxic activity.[2]

Mechanisms of Action: How Benzofuran Derivatives Combat Cancer

Benzofuran-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth, proliferation, and survival.

Inhibition of VEGFR-2

A significant number of benzofuran derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][11] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its activation and downstream signaling, thereby preventing tumor-induced angiogenesis.[6]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Induction of Apoptosis

Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][7] This is a critical mechanism for eliminating malignant cells. For instance, some benzofuran-isatin conjugates have been reported to provoke apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP, a key marker of apoptosis.[5]

Tubulin Polymerization Inhibition

Disruption of the microtubule network is a well-established strategy in cancer chemotherapy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By interfering with the dynamics of microtubule assembly and disassembly, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative benzofuran derivative and its in vitro evaluation for anticancer activity.

Protocol 1: Synthesis of a Benzofuran-Chalcone Hybrid

This protocol describes the synthesis of a benzofuran-based chalcone derivative, a class of compounds known for their potential anticancer properties, including VEGFR-2 inhibition.[11]

Materials:

  • Substituted 2-acetylbenzofuran

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 2-acetylbenzofuran (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Purify the crude chalcone derivative by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure product.

  • Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[11][12]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCC1806)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized benzofuran derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines, as reported in the literature.

Compound TypeCancer Cell LineIC50 (µM)Reference
Benzofuran-isatin conjugate (5a)SW-620 (Colon)8.7[5]
Benzofuran-isatin conjugate (5d)SW-620 (Colon)6.5[5]
Benzofuran-chalcone hybrid (4g)HCC1806 (Breast)Data not specified, but potent[11]
Benzofuran-nicotinonitrile (3b)MCF-7 (Breast)7.53[13]
Benzofuran-nicotinonitrile (3c)MCF-7 (Breast)9.17[13]
Piperazine-based benzofuran (38)A549 (Lung)25.15[7]
Piperazine-based benzofuran (38)K562 (Leukemia)29.66[7]
Benzofuran-pyrazole derivative (36)A549 (Lung)0.12[14]
Benzofuran-pyrazole derivative (36)SGC7901 (Gastric)2.75[14]

Conclusion and Future Directions

The benzofuran scaffold continues to be a highly promising framework for the development of novel anticancer agents.[15] The versatility of its chemical structure allows for the creation of a diverse library of compounds with a wide range of biological activities.[16] Future research in this area will likely focus on the design and synthesis of more selective and potent benzofuran derivatives, potentially through the use of computational modeling and high-throughput screening. Furthermore, a deeper understanding of the molecular mechanisms underlying the anticancer effects of these compounds will be crucial for their successful translation into clinical applications. The exploration of novel drug delivery systems for benzofuran-based agents could also enhance their therapeutic efficacy and reduce potential side effects.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Abdelgawad, M. A., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(23), 15663-15675. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11453. [Link]

  • Various Authors. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Various Authors. (2023). Benzofuran derivative with anticancer activity. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Hanif, M., et al. (2022). Structures of some synthetic anticancer benzofuran derivatives. ResearchGate. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28646-28668. [Link]

  • Duan, K. Y. (2017). Design, Synthesis And Antitumor Activity Of Benzofuran - Imidazole Compounds. Thesis. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Wang, X. Q., et al. (2013). Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. European Journal of Medicinal Chemistry, 64, 469-480. [Link]

  • Othman, D. I., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Heterocyclic Communications, 19(1), 29-35. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Ivashchenko, A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(5), 6245-6252. [Link]

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Application Notes & Protocols: A Detailed Guide to the Nitration of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Nitration of Benzofuran

The nitration of benzofuran, a key electrophilic aromatic substitution reaction, introduces a nitro (NO₂) group onto the benzofuran ring system. This functionalization is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2][3] Benzofuran esters are particularly important substrates, with the resulting nitro-derivatives serving as precursors for a range of compounds with potential therapeutic applications, including antimicrobial and antioxidant agents.[1][4]

Mechanism and Regioselectivity

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[5][6] The nitronium ion then acts as an electrophile, attacking the electron-rich benzofuran ring.

The regioselectivity of this substitution is a crucial aspect to consider. In the case of benzofuran, electrophilic attack preferentially occurs at the C2 position.[7][8] This preference is attributed to the greater stability of the resulting sigma complex (a carbocation intermediate), where the positive charge is effectively delocalized onto the adjacent benzene ring, analogous to a stable benzylic carbocation.[7][8] While attack at the C3 position is possible, the corresponding intermediate is less stable.[7] However, the specific regiochemical outcome can be influenced by the presence of substituents on the benzofuran ring and the reaction conditions employed.

Pre-Experimental Preparations: Safety First

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive reagents.[9][10][11][12] Strict adherence to safety protocols is paramount to prevent accidents and ensure the well-being of laboratory personnel.

Hazard Assessment
  • Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes.[9][11][12]

  • Exothermic Reaction: The reaction is highly exothermic, meaning it releases a significant amount of heat.[2][10] Uncontrolled temperature can lead to a runaway reaction, potentially causing an explosion.[2][10]

  • Toxicity: Fumes from nitric acid are toxic upon inhalation.[9][11][12]

Essential Safety Measures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][11]

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a certified chemical fume hood with adequate ventilation.[9][11]

  • Ice Bath: An ice bath is essential for controlling the reaction temperature and preventing thermal runaway.[13][14]

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[9][11] Have appropriate spill containment materials readily available.

Detailed Experimental Protocol: Synthesis of a Model Nitrobenzofuran Ester

This protocol details the nitration of a generic benzofuran ester. Researchers should adapt the molar equivalents and reaction parameters based on the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzofuran EsterReagent(Specify)Starting material.
Concentrated Nitric Acid (HNO₃)ACS(Specify)~70%
Concentrated Sulfuric Acid (H₂SO₄)ACS(Specify)~98%
Dichloromethane (CH₂Cl₂)ACS(Specify)Solvent for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS(Specify)For neutralization.
Brine (Saturated NaCl solution)ACS(Specify)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS(Specify)Drying agent.
Crushed Ice--For work-up.
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a measured volume of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.[14] This mixture contains the active nitronium ion electrophile.

  • Reaction Setup:

    • In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the benzofuran ester (1.0 equivalent) in a suitable solvent (e.g., acetic anhydride or dichloromethane).

    • Cool this solution to 0 °C in an ice bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzofuran ester.[13]

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition.[14][15] This is a critical step to control the exothermic reaction and minimize side-product formation.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.[13][16] This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any residual acid, followed by a small amount of cold ethanol to aid in drying.[14]

Purification

The crude nitrobenzofuran ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[17][18][19][20]

Analytical Characterization and Data Interpretation

Confirmation of the structure and purity of the synthesized nitrobenzofuran ester is essential.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[4][21][22][23][24][25] The position of the nitro group can be confirmed by analyzing the chemical shifts and coupling patterns of the aromatic protons.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is indicated by characteristic strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to asymmetric and symmetric N-O stretching vibrations, respectively.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of a nitro group.

Expected Yield and Physical Properties
PropertyExpected Value/Observation
Yield 60-85% (highly dependent on substrate and conditions)
Appearance Typically a yellow or pale-yellow solid.
Melting Point A sharp melting point indicates high purity.

Experimental Workflow Diagram

Caption: Workflow for the nitration of benzofuran esters.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material or product.Extend reaction time; Ensure strict temperature control; Use milder nitrating agents if necessary.
Formation of Multiple Products Over-nitration (dinitration); Isomeric products.Use stoichiometric amounts of nitrating agent; Optimize reaction temperature and time.
Dark, Tarry Product Runaway reaction; Oxidation.Improve temperature control; Add nitrating agent more slowly.

Concluding Remarks

The nitration of benzofuran esters is a valuable synthetic transformation for accessing a diverse range of functionalized heterocyclic compounds. By understanding the underlying chemical principles, adhering to stringent safety protocols, and employing careful experimental technique, researchers can successfully and reproducibly synthesize these important molecules for further investigation in drug discovery and development.

References

  • Nitration reaction safety - YouTube. (2024).
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  • STUDY OF BENZOFURANS. LXVIII. A NEW NITRATION PROCEDURE, USING NITRIC ACID IN N THE PRESENCE OF STANNIC CHLORIDE, APPLIED TO A SERIES OF BENZOFURANS. (1984). Sci-Hub.
  • Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures. (n.d.). Journal of the Chemical Society (Resumed).
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Purification of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate using silica gel column chromatography. Benzofuran derivatives are significant scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules.[1][2] Achieving high purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological assay data. This guide details the principles, systematic methodology, and troubleshooting for isolating the target compound from common reaction impurities, ensuring researchers can obtain a final product of high purity and quality.

Introduction and Scientific Principle

This compound is a substituted benzofuran molecule whose structural features—an electron-withdrawing nitro group, a halogen, and an ester moiety—make it a moderately polar compound.[3][4] Following its synthesis, the crude reaction mixture typically contains unreacted starting materials, reagents, and various byproducts. Column chromatography is the preferred method for purification due to its efficiency in separating compounds with differing polarities on a preparative scale.[5]

The separation principle relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[6] In this protocol, we utilize silica gel, a highly polar stationary phase. As the mobile phase (eluent) flows through the column, non-polar compounds, having weaker interactions with the silica gel, travel down the column more rapidly. Conversely, polar compounds adsorb more strongly to the stationary phase and elute later.[7] By carefully selecting a mobile phase of appropriate polarity, a clean separation of the target compound from less polar and more polar impurities can be achieved.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[8] The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.25 to 0.35.[9] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from its impurities.[9]

Protocol for TLC Analysis:
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of the starting materials for use as standards, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Common starting systems for moderately polar compounds include mixtures of hexanes and ethyl acetate.[10]

    • Initial Test Systems:

      • 80:20 Hexanes:Ethyl Acetate

      • 70:30 Hexanes:Ethyl Acetate

      • 60:40 Hexanes:Ethyl Acetate

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze and Optimize: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the desired Rf of ~0.3 is achieved for the target compound.

    • If the Rf is too high (>0.4), decrease the polarity of the mobile phase (increase the proportion of hexanes).

    • If the Rf is too low (<0.2), increase the polarity (increase the proportion of ethyl acetate).

Detailed Protocol for Preparative Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and silica quantity should be scaled accordingly for different amounts.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel
Mobile Phase Hexanes, HPLC Grade
Ethyl Acetate, HPLC Grade
Apparatus Glass chromatography column (e.g., 40 mm diameter)
Cotton or Glass Wool
Sand, washed
Collection vessels (test tubes or flasks)
Rotary Evaporator
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile gloves
Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf ≈ 0.3) Pack Pack Column with Silica Slurry TLC->Pack Load Load Crude Sample (Dry Loading) Pack->Load Elute Elute with Hexane:EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[11]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[11]

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).

    • Add the initial, least polar eluent (e.g., 90:10 Hexanes:Ethyl Acetate) to the silica gel to form a free-flowing slurry.

    • Pour the slurry into the column. Use a funnel to aid the transfer.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[11]

    • Open the stopcock to drain some solvent, adding more slurry until all the silica is transferred. Do not let the solvent level drop below the top of the silica bed.

    • Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[12]

    • Carefully add this powder onto the top layer of sand in the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Start with a low polarity mobile phase (e.g., 90:10 Hexanes:EtOAc) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., to 80:20, then 70:30 Hexanes:EtOAc).[12] This will speed up the elution of the moderately polar target compound.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.

    • Combine all fractions that contain only the pure target compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor or No Separation Mobile phase is too polar.Decrease the eluent polarity (e.g., from 70:30 to 80:20 Hexanes:EtOAc). Use a longer column for more surface area.
Compound Elutes Too Slowly Mobile phase is not polar enough.Gradually increase the eluent polarity. Ensure the Rf was in the optimal range during TLC development.
Cracked or Channeled Silica Bed Column ran dry; thermal stress from solvent mixing.Ensure the solvent level never drops below the top of the silica. Pack the column using a pre-mixed solvent system.
Streaking of Compound Sample overload; compound is acidic/basic.Load less material onto the column. For acidic compounds, a small amount of acetic acid can be added to the eluent.[12]

Safety and Handling

  • Solvents: Hexanes and ethyl acetate are flammable. All work should be conducted in a well-ventilated fume hood, away from ignition sources.[13]

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle silica gel carefully, avoiding the creation of airborne dust.

  • Target Compound: While specific toxicity data for this compound is limited, nitroaromatic and brominated compounds should be handled with care as they can be potential irritants or toxic.[14][15] Always wear appropriate PPE, including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. [Online] Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Online] Available at: [Link]

  • Athabasca University. Column chromatography. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Online] Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Online] Available at: [Link]

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Online] Available at: [Link]

  • Course Hero. Nitration of Phenol and Purification by Column Chromatography Purpose. [Online] Available at: [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Online] Available at: [Link]

  • Zenodo. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Online] Available at: [Link]

  • ResearchGate. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. [Online] Available at: [Link]

  • Maynooth University. How to run column chromatography. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Online] Available at: [Link]

  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • University of Groningen. Molecular machines. [Online] Available at: [Link]

  • ResearchGate. (2025). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Online] Available at: [Link]

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Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Compounds from Benzofuran Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1][2] In this landscape, certain chemical structures, known as "privileged scaffolds," serve as exceptional starting points for drug design due to their ability to interact with multiple biological targets. The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is one such scaffold.[1][3][4] Found in numerous natural products and synthetic compounds, benzofuran derivatives exhibit a vast array of pharmacological activities, including potent antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[5][6][7]

The unique structural and electronic features of the benzofuran ring system allow for diverse chemical modifications, making it a versatile template for medicinal chemists.[3][8] This adaptability is crucial for developing structure-activity relationships (SAR) to optimize potency and selectivity against microbial pathogens.[1][9] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and antimicrobial evaluation of novel compounds derived from the benzofuran core, intended for researchers, scientists, and drug development professionals.

Section 1: Rational Design and Synthesis of Benzofuran Derivatives

The foundation of a successful drug discovery campaign lies in the rational design of candidate molecules. For benzofuran derivatives, this process is heavily informed by Structure-Activity Relationship (SAR) studies, which elucidate how specific chemical modifications influence antimicrobial efficacy.

Expertise & Experience: Key SAR Insights for Potency

Decades of research have provided critical insights into what makes a benzofuran derivative a potent antimicrobial agent. The causality behind these choices is rooted in fundamental medicinal chemistry principles:

  • Substitution at C-2 and C-3 Positions: The C-2 and C-3 positions of the furan ring are common sites for modification. Introducing heterocyclic rings or ester groups at the C-2 position has been shown to be crucial for cytotoxic and antimicrobial activity.[9] Aryl substituents linked via a methanone bridge at the C-3 position can also confer significant antibacterial properties.[10]

  • Influence of Electron-Withdrawing Groups: SAR studies have repeatedly demonstrated that the presence of electron-withdrawing groups (e.g., halogens like bromine or chlorine, nitro groups) on the benzofuran ring or on appended aryl rings tends to increase antimicrobial potency.[5] This is likely due to modifications in the molecule's electronic properties, enhancing its interaction with microbial targets.

  • Lipophilicity and Membrane Interaction: The overall hydrophobicity of the molecule plays a critical role. Increased lipophilicity can enhance the compound's ability to penetrate the lipid-rich bacterial cell membrane, a key barrier for many antibiotics. For instance, aza-benzofuran derivatives often show higher activity than their oxa- counterparts, an effect attributed to enhanced lipophilicity and the capacity to carry a positive charge, facilitating electrostatic interactions with the negatively charged bacterial membrane.[11]

Experimental Workflow: From Concept to Compound

The synthesis and validation of a new benzofuran derivative follow a logical and self-validating workflow. Each step is designed to confirm the successful creation and purity of the target compound before proceeding to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation A Starting Materials (e.g., Substituted Salicylaldehyde) B Chemical Synthesis (e.g., Perkin Reaction, Cyclization) A->B C Crude Product Isolation B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Purity Check (TLC, HPLC) D->E Purified Sample F Structural Confirmation (NMR, Mass Spectrometry, IR) E->F G Verified Pure Compound F->G H Biological Screening G->H G A Compound Library (Novel Benzofurans) B Primary Screen (e.g., Agar Diffusion @ 1 concentration) A->B C Identify 'Hits' (Compounds with significant zone of inhibition) B->C D Secondary Screen (Broth Microdilution Assay) C->D E Determine MIC Values (Quantitative Potency) D->E F Select Lead Candidates (Compounds with low MIC values) E->F G Further Studies (Toxicity, MoA) F->G G A Benzofuran Compound (Lipophilic Nature) B Bacterial Cell Membrane (Phospholipid Bilayer) A->B Interacts with C Intercalation/Disruption of Membrane B->C Leads to D Increased Membrane Permeability C->D E Loss of Ion Gradient (K+, H+) D->E F Leakage of Cellular Contents (ATP, DNA) D->F G Cell Death E->G F->G

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2][3][4] Transitioning the synthesis of these vital compounds from laboratory-scale discovery to industrial-scale production presents significant challenges in terms of cost, safety, efficiency, and robustness. This document provides an in-depth guide to the strategic considerations and practical methodologies required for the successful scale-up synthesis of substituted benzofurans. We will explore established synthetic routes, analyze the critical parameters for process intensification, and provide detailed, field-proven protocols for two robust and scalable methods.

Foundational Principles in Benzofuran Synthesis: From Bench to Bulk

The synthesis of the benzofuran ring system has been a subject of intense research since its first reported synthesis by Perkin in 1870.[1][2] A multitude of synthetic strategies have been developed, each with distinct advantages and disadvantages concerning substrate scope, functional group tolerance, and, critically, scalability.

Common Synthetic Strategies Include:

  • Classical Methods: Traditional approaches like the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin, remain relevant due to their simplicity and often metal-free conditions.[5][6]

  • Transition-Metal Catalysis: Modern organic synthesis heavily relies on transition-metal-catalyzed reactions. Palladium- and copper-based catalysts are particularly effective for constructing the benzofuran core.[1][2][7] These methods often proceed via intramolecular cyclization of appropriately substituted phenols, such as o-alkenylphenols or o-alkynylphenols.[7][8]

  • One-Pot and Tandem Reactions: To improve process efficiency and reduce waste, one-pot syntheses that combine multiple transformations without isolating intermediates are highly desirable for industrial applications.[1][2]

The choice of synthetic route on a large scale is dictated by a different set of priorities than in discovery chemistry. While novelty and elegance are prized in academia, industry prioritizes safety, cost of goods (CoG), atom economy, and process robustness.

Causality in Route Selection: Why Some Methods Scale Better Than Others
  • Reagent Stoichiometry: Reactions requiring stoichiometric amounts of expensive or hazardous reagents (e.g., strong organometallic bases, certain oxidizing agents) are less favorable for scale-up. Catalytic methods are inherently more atom-economical and cost-effective.

  • Reaction Energetics: Highly exothermic or endothermic reactions require specialized reactor systems to manage heat transfer effectively on a large scale. Failure to do so can lead to runaway reactions or incomplete conversion.

  • Work-up and Purification: Methods that result in clean reaction profiles with minimal byproducts are preferred. Complex purification procedures like chromatography are often impractical and costly at the kilogram or ton scale. Crystallization, distillation, or extraction are the preferred industrial purification methods.

  • Catalyst Sensitivity: While powerful, some catalysts (especially palladium complexes) can be sensitive to air and moisture, requiring stringent inert atmosphere conditions that add complexity and cost to a manufacturing process.[9]

Strategic Workflow for Process Scale-Up

Scaling a chemical synthesis is not merely about using larger flasks and more reagents. It is a systematic process of process optimization and risk management. The following workflow illustrates the key stages involved.

Scale_Up_Workflow cluster_0 Key Activities Route_Scouting Route Scouting & Feasibility (Bench Scale: 1-10g) Process_Optimization Process Optimization (Kilo-Lab: 100g-1kg) Route_Scouting->Process_Optimization Select Lead Candidate RS_Activities Identify robust reactions Evaluate raw material cost Preliminary safety assessment Pilot_Plant Pilot Plant Scale-Up (10-100kg) Process_Optimization->Pilot_Plant Define Process Parameters PO_Activities DoE for optimization Develop analytical methods Impurity profiling Define Critical Process Parameters (CPPs) Production Full-Scale Production (>100kg) Pilot_Plant->Production Validate Process PP_Activities Test in production equipment Validate heat/mass transfer models Generate material for toxicology Prod_Activities Routine manufacturing Process monitoring (PAT) Continuous improvement Opt_Split Pilot_Split

Caption: High-level workflow for chemical process scale-up.

Detailed Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol details a highly versatile and scalable method based on a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2] This approach offers broad substrate scope and good functional group tolerance.

Reaction Mechanism: The Catalytic Cycle

The synergy between palladium and copper is crucial. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Aryl Ar-Pd(II)-I (L)₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Cyclization Intramolecular Cyclization (Annulation) RedElim->Cyclization Forms Ar-C≡CR intermediate Product 2-Substituted Benzofuran Cyclization->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetal Aryl_Iodide Ar-I (o-iodophenol) Aryl_Iodide->OxAdd

Caption: Catalytic cycle for Sonogashira coupling and subsequent cyclization.

Step-by-Step Kilo-Lab Protocol (1 kg Scale)

Materials:

  • o-Iodophenol (1.00 kg, 1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.01-0.03 eq)

  • Copper(I) Iodide (CuI) (0.02-0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Toluene or DMF (10 L)

Equipment:

  • 20 L glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Liquid addition pump.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel with nitrogen for at least 30 minutes to establish an inert atmosphere. This is a Critical Process Parameter (CPP) as oxygen can deactivate the palladium catalyst.

  • Reagent Charge: Charge the reactor with o-iodophenol (1.00 kg), Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.

  • Solvent Addition: Add the solvent (e.g., Toluene, 10 L) via the addition port. Begin agitation at a moderate speed (e.g., 150 RPM) to ensure good mixing without splashing.

  • Base Addition: Add the base (e.g., triethylamine). A mild exotherm may be observed.

  • Alkyne Addition: Begin controlled addition of the terminal alkyne via a liquid addition pump over 1-2 hours. Causality: A slow addition rate is crucial to control the reaction exotherm. The Sonogashira coupling can be highly exothermic, and rapid addition could lead to a dangerous temperature spike.

  • Reaction Monitoring: Heat the reaction mixture to the target temperature (typically 60-90 °C, depending on substrates). Monitor the reaction progress by HPLC or TLC every 1-2 hours. The reaction is complete when the starting o-iodophenol is consumed (<1% remaining).

  • Work-up: a. Cool the reactor to room temperature. b. Filter the reaction mixture through a pad of celite to remove the catalyst residues and amine salts. Wash the filter cake with fresh solvent. c. Transfer the filtrate to a separatory funnel or a larger work-up vessel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: a. Concentrate the organic layer under reduced pressure to obtain the crude product. b. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate). This is highly preferable to chromatography at scale. c. Dry the purified solid in a vacuum oven until a constant weight is achieved.

Detailed Protocol 2: The Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement is a classic, robust method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5][6] It is attractive for scale-up due to its use of inexpensive reagents (base and solvent) and typically high yields.

Reaction Mechanism

The reaction proceeds via a base-catalyzed ring-opening of the coumarin lactone, followed by an intramolecular nucleophilic substitution (ring closure) to form the five-membered furan ring, and subsequent acidification.

Perkin_Rearrangement Start 3-Bromocoumarin Step1 Base-catalyzed Lactone Opening Start->Step1 Intermediate Phenoxide / Carboxylate Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Attack (5-exo-trig) Intermediate->Step2 Intermediate2 Benzofuran-2-carboxylate Salt Step2->Intermediate2 Step3 Acidic Work-up (Protonation) Intermediate2->Step3 Product Benzofuran-2-carboxylic Acid Step3->Product Base NaOH / EtOH Base->Step1 Acid HCl (aq) Acid->Step3

Caption: Mechanism of the Perkin Rearrangement.

Step-by-Step Kilo-Lab Protocol (500 g Scale)

Materials:

  • Substituted 3-Bromocoumarin (500 g, 1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol (5 L)

  • Hydrochloric Acid (HCl), concentrated (for work-up)

  • Water

Procedure:

  • Reagent Charge: To a 10 L reactor equipped with overhead stirring and a reflux condenser, charge a solution of sodium hydroxide in ethanol. Causality: Dissolving the base first ensures a homogeneous solution and better control over the initial reaction.

  • Substrate Addition: Slowly add the 3-bromocoumarin to the basic solution at room temperature. The addition may be exothermic; control the temperature with a cooling bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC or HPLC.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. c. Dilute the remaining residue with water (5 L). d. Transfer to a suitable vessel and cool in an ice bath. e. Slowly and carefully add concentrated HCl to acidify the solution to pH 1-2. This step is highly exothermic and will cause the product to precipitate. This is a critical step ; rapid addition can cause dangerous boiling and pressure buildup. f. Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

  • Purification: a. Isolate the solid product by filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove inorganic salts. c. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The purity is often >95% without further purification.

Data Presentation: Scale-Up Parameter Comparison

ParameterProtocol 1: Pd/Cu Catalysis (Lab Scale)Protocol 1: Pd/Cu Catalysis (Pilot Scale)Protocol 2: Perkin Rearrangement (Lab Scale)Protocol 2: Perkin Rearrangement (Pilot Scale)
Typical Scale 1-10 g10-50 kg5-20 g20-100 kg
Catalyst/Reagent Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₂Cl₂, CuINaOHNaOH
Catalyst Loading 1-5 mol%0.5-1.5 mol%Stoichiometric (Base)Stoichiometric (Base)
Solvent Toluene, DMFToluene, 2-MeTHFEthanolEthanol
Temperature 60-100 °C70-90 °C (optimized)Reflux (~78 °C)Reflux (~78 °C)
Key Challenge Catalyst cost, inert atmosphereHeat transfer, catalyst removal/costHandling of strong baseExotherm control during acid quench
Typical Yield 70-95%75-90%85-98%90-97%
Purification Chromatography, RecrystallizationRecrystallization, ReslurryingAcid-base work-up, RecrystallizationAcid-base work-up, Filtration

Conclusion

The successful scale-up synthesis of substituted benzofurans hinges on a strategic selection of the synthetic route, coupled with a rigorous understanding of process chemistry and engineering principles. While modern palladium-catalyzed methods offer unparalleled versatility, classic transformations like the Perkin rearrangement provide a robust, cost-effective alternative for specific substitution patterns. By focusing on safety, controlling critical process parameters, and designing for scalable purification methods, researchers and drug development professionals can efficiently transition these valuable heterocyclic compounds from the laboratory to production.

References

  • Shaikh, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link][1][2]

  • Song, L. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link][10]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link][11]

  • Cravotto, G. et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link][9]

  • Wikipedia. (n.d.). Benzofuran. Available at: [Link]

  • Shaikh, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Marriott, K. C. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available at: [Link][5]

  • ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Available at: [Link][6]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

  • Song, L. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link][3]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Available at: [Link][12]

  • Song, L. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link][4]

  • Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

The most prevalent and logical synthetic pathway involves a three-step sequence starting from a commercially available substituted salicylaldehyde. This route builds the benzofuran core first, followed by sequential electrophilic aromatic substitution (nitration and bromination). This stepwise approach allows for purification of intermediates and provides clear points for troubleshooting and optimization.

Q2: My overall yield is consistently low. What are the most critical steps to investigate?

Low overall yield is typically traced back to one of two areas:

  • Inefficient Cyclization (Step 1): The initial formation of the benzofuran ring is foundational. Sub-optimal conditions here will have a cascading effect on the total yield.

  • Poor Regiocontrol and Side Reactions (Steps 2 & 3): The nitration and bromination steps can suffer from the formation of unwanted isomers or product decomposition if not carefully controlled. Nitration, in particular, can be harsh and lead to oxidation or poly-nitrated byproducts.

Q3: I am observing multiple spots on my TLC plate after the nitration step. What is happening?

This is a classic sign of poor regioselectivity or side reactions. The benzofuran ring system has several positions susceptible to electrophilic attack. Seeing multiple spots suggests that nitration is occurring at undesired positions (e.g., the 4- or 7-position) in addition to the desired 5-position, or that some starting material remains. The severity of the nitrating conditions can also lead to oxidative degradation of the benzofuran ring, contributing to a complex product mixture.

Strategic Synthesis and Troubleshooting Guide

The synthesis is best approached as a three-stage process. Below, we detail each stage, outlining common problems, their root causes, and scientifically grounded solutions.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Electrophilic Nitration cluster_2 Alternative Route: Bromination Start 3-Bromosalicylaldehyde + Ethyl Bromoacetate Cyclization Base-Catalyzed Cyclization (e.g., K2CO3 in Acetone) Start->Cyclization Intermediate1 Ethyl 7-bromobenzofuran-2-carboxylate Cyclization->Intermediate1 Nitration Nitration (e.g., HNO3 in Ac2O) Intermediate1->Nitration Nitration at C5 Intermediate2 This compound Nitration->Intermediate2 Target Molecule Bromination Bromination (e.g., NBS in Acetonitrile) Intermediate3 Ethyl 5-nitrobenzofuran-2-carboxylate

Caption: Overall workflow for the synthesis of the target molecule.

Note: The synthesis can also start from Ethyl 5-nitrobenzofuran-2-carboxylate followed by bromination. However, starting with 3-bromosalicylaldehyde often provides better regiochemical control, as the bromine atom at the 7-position sterically hinders the 6-position and helps direct nitration to the 5-position.

Troubleshooting Step 1: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

This initial cyclization is a variation of the Perkin rearrangement and is critical for a high final yield.[1][2] The reaction proceeds via O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular condensation.

Problem Potential Cause Scientific Rationale & Solution
Low Yield (<70%) Incorrect Base: Using a strong base (e.g., NaOH, KOH).Strong bases can hydrolyze the ethyl ester of the reactant (ethyl bromoacetate) or the product, leading to unwanted carboxylates. Solution: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl without causing significant ester hydrolysis.[3][4]
Reaction Not Driven to Completion: Insufficient heating or reaction time.The intramolecular cyclization step requires thermal energy to overcome its activation barrier. Solution: Ensure the reaction is refluxed for an adequate duration (typically 10-24 hours). Monitor progress using Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.
Product is the Carboxylic Acid, not the Ethyl Ester Water in the Reaction Mixture: Presence of water can lead to in-situ hydrolysis.While a mild base like K₂CO₃ minimizes hydrolysis, the presence of significant water can still facilitate this side reaction, especially at elevated temperatures. Solution: Use anhydrous solvents (e.g., dry acetone or acetonitrile) and ensure all glassware is thoroughly dried.
Significant Starting Material Remains Poor Quality of Ethyl Bromoacetate: Reagent may have degraded.Ethyl bromoacetate is a lachrymator and can hydrolyze over time to bromoacetic acid and ethanol. Solution: Use freshly opened or distilled ethyl bromoacetate for best results.
Troubleshooting Step 2: Nitration of Ethyl 7-bromobenzofuran-2-carboxylate

This is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents on the benzofuran ring. The ether oxygen is activating and ortho, para-directing, while the ester at C2 and the bromine at C7 are deactivating and meta-directing relative to their own positions. The C5 position is strongly favored electronically. However, harsh conditions can lead to poor outcomes.

Troubleshooting Decision Tree: Low Yield in Nitration

Troubleshooting_Nitration Start Low Yield or Impure Product in Nitration Q1 TLC shows multiple spots? Start->Q1 Q2 Reaction mixture turned dark/tarry? Start->Q2 A1 Poor Regioselectivity Q1->A1 Yes A2 Incomplete Reaction Q1->A2 No (Mainly SM) A3 Product/Reagent Decomposition Q2->A3 Yes S1 Solution: 1. Lower reaction temperature (0-5 °C). 2. Use a milder nitrating agent (e.g., HNO3 in Ac2O instead of HNO3/H2SO4). 3. Control rate of addition of nitrating agent. A1->S1 S2 Solution: 1. Allow reaction to warm slowly to RT. 2. Increase reaction time. 3. Verify concentration and purity of HNO3. A2->S2 S3 Solution: 1. Maintain strict low-temperature control (<5 °C). 2. Use a less aggressive nitrating system. 3. Ensure substrate is fully dissolved before adding nitrating agent. A3->S3

Caption: Decision tree for troubleshooting the nitration step.

Problem Potential Cause Scientific Rationale & Solution
Reaction Mixture Decomposes (Turns to Tar) Nitrating Conditions are too Harsh: Use of concentrated H₂SO₄/HNO₃.The benzofuran ring, particularly the furan moiety, is sensitive to strong acids and oxidants. The classic "mixed acid" nitration is often too aggressive and can cause oxidative degradation.[5] Solution: Use a milder, buffered nitrating system. A mixture of fuming nitric acid in acetic anhydride at 0-5 °C is highly effective. Acetic anhydride acts as a scavenger for water, generating acetyl nitrate in situ, which is a less aggressive nitrating agent.
Formation of Multiple Isomers High Reaction Temperature: Lack of kinetic control.Electrophilic substitution is temperature-dependent. At higher temperatures, the reaction has enough energy to overcome the activation barriers for substitution at less-favored positions (like C4), leading to a mixture of isomers. Solution: Maintain strict temperature control, typically between 0 °C and 5 °C, during the addition of the nitrating agent and for the initial reaction period.
Low Conversion Nitrating Agent is too Dilute or Insufficient: Stoichiometry is incorrect.The reaction requires a sufficient molar equivalent of the active nitrating species. Solution: Use fuming nitric acid (>90%) for the acetic anhydride method. Ensure at least 1.0-1.2 molar equivalents are used. Add the substrate to the acetic anhydride first, cool the mixture, and then add the nitric acid dropwise.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-bromosalicylaldehyde (10.0 g, 49.7 mmol), anhydrous potassium carbonate (13.8 g, 99.5 mmol, 2.0 eq), and acetone (150 mL).

  • Stir the suspension vigorously. Add ethyl bromoacetate (6.6 mL, 59.7 mmol, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 9:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol to yield the product as a solid. Expected Yield: 80-90%.

Protocol 2: Synthesis of this compound

SAFETY NOTE: Handle fuming nitric acid and acetic anhydride with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a 250 mL three-neck flask equipped with a dropping funnel and a thermometer, dissolve Ethyl 7-bromobenzofuran-2-carboxylate (10.0 g, 37.2 mmol) in acetic anhydride (80 mL).

  • Cool the stirred solution to 0 °C in an ice-salt bath.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (2.9 mL, ~68.7 mmol, ~1.8 eq) to chilled acetic anhydride (20 mL). (Caution: Exothermic) .

  • Add the nitrating mixture dropwise to the solution of the benzofuran over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Very carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

  • The precipitated solid is the crude product. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, then with a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to afford pure this compound. Expected Yield: 75-85%.

References

  • Shagufta, & Zaman, M. S. (2017). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 2(7), 3536–3542. [Link]

  • Bhosale, J. D., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-774. [Link]

  • Suryawanshi, V. S., et al. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Applicable Chemistry, 6(5), 921-928. [Link]

  • Malkov, A. V., & Kočovský, P. (2012). Methods for the preparation of 2-nitrobenzofurans. Chemistry of Heterocyclic Compounds, 48(1), 110-123. [Link]

  • Okuyama, T., Kunugiza, K., & Fueno, T. (1972). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 45(4), 1267-1268. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Abdel-Wahab, B. F., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Molecules, 18(5), 5626-5637. [Link]

  • Gorska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29776-29798. [Link]

  • Barluenga, J., et al. (1982). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (11), 1439-1442. [Link]

  • Hishmat, O. H., et al. (1977). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy- and 7-Methoxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 32(9), 1150-1154. [Link]

  • Basha, S. K., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 232-236. [Link]

  • Abdel-Aziz, H. A., et al. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o149. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the palladium-catalyzed synthesis of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during these sophisticated transformations. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, empowering you to optimize your reactions for maximal yield and purity.

Introduction to Palladium-Catalyzed Benzofuran Synthesis

The benzofuran scaffold is a privileged heterocycle found in numerous natural products and pharmacologically active compounds. Palladium catalysis offers a powerful and versatile toolkit for its construction, primarily through intramolecular cyclization strategies. The most common methods include the Sonogashira coupling followed by cyclization, intramolecular Heck reactions, and Wacker-type oxidative cyclizations. However, the success of these reactions is highly sensitive to a multitude of parameters. Low yields are a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or competing side reactions. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation in Sonogashira Coupling/Cyclization

Question: I am attempting a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization to form a 2-substituted benzofuran, but I am observing very low to no yield of my desired product. What are the likely causes and how can I systematically troubleshoot this?

Answer: This is a common yet multifaceted problem. A low yield in this domino reaction can originate from issues with the catalyst's activity, the reagents' quality, or suboptimal reaction conditions. A systematic approach is crucial for pinpointing the root cause.[1]

Causality and Troubleshooting Steps:

  • Catalyst Inactivity or Decomposition: The heart of the reaction is the palladium catalyst. Its deactivation is a primary suspect in failed reactions.

    • Cause: The active Pd(0) species is susceptible to oxidation by adventitious oxygen. Over time, palladium can also aggregate into inactive palladium black, especially at elevated temperatures or with inappropriate ligands.[2][3] Improper storage can also lead to catalyst degradation.

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain the reaction under a positive pressure of an inert gas.

      • Use Fresh Catalyst: Employ a freshly opened bottle of the palladium precatalyst or a recently purchased batch.

      • Optimize Catalyst Loading: While a low loading (1-2 mol%) is often desirable, for a challenging substrate, a modest increase (to 3-5 mol%) might be necessary to overcome slow kinetics or partial deactivation.[3]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity.

    • Cause: The electronic and steric properties of the phosphine ligand directly influence the rates of oxidative addition and reductive elimination. For the Sonogashira coupling, a ligand that is too bulky may hinder the approach of the substrates, while one that is not electron-rich enough may result in slow oxidative addition.[4][5][6]

    • Solution:

      • Screen Ligands: If using a standard ligand like PPh₃, consider switching to a more electron-rich and/or bulky monodentate phosphine such as P(t-Bu)₃ or a biaryl phosphine ligand like SPhos. These can often promote the oxidative addition of less reactive aryl halides.[4][5]

      • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable complexes with palladium, sometimes offering superior performance to phosphines, especially in copper-free Sonogashira protocols.[6]

  • Ineffective Base or Solvent System: The base and solvent are critical components of the catalytic cycle and the subsequent cyclization.

    • Cause: In the Sonogashira coupling, the base is required to deprotonate the terminal alkyne. For the cyclization step, the base facilitates the deprotonation of the phenol. The solvent influences the solubility of all components and the stability of the catalytic species. A polar aprotic solvent like DMF or acetonitrile can coordinate to the palladium center, altering its reactivity.[1][7][8][9]

    • Solution:

      • Base Screening: For the Sonogashira step, organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For the cyclization, an inorganic base like K₂CO₃ or Cs₂CO₃ is often more effective.[1] A comparative screening of bases is recommended.

      • Solvent Optimization: While DMF and toluene are common choices, consider screening other solvents like dioxane or acetonitrile. The optimal solvent is often substrate-dependent.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low/No Product Yield catalyst 1. Check Catalyst Activity start->catalyst conditions 2. Optimize Reaction Conditions start->conditions reagents 3. Verify Reagent Purity start->reagents side_reactions 4. Investigate Side Reactions start->side_reactions cat_sol1 Use fresh Pd source Ensure inert atmosphere catalyst->cat_sol1 cond_sol1 Screen Ligands (e.g., PPh3, P(t-Bu)3, SPhos) conditions->cond_sol1 cond_sol2 Vary Temperature (e.g., RT to 100 °C) conditions->cond_sol2 cond_sol3 Screen Solvents (e.g., DMF, Toluene, Dioxane) conditions->cond_sol3 cond_sol4 Screen Bases (e.g., Et3N, K2CO3, Cs2CO3) conditions->cond_sol4 reag_sol1 Purify starting materials (o-halophenol, alkyne) reagents->reag_sol1 reag_sol2 Use anhydrous & degassed solvents reagents->reag_sol2 side_sol1 Minimize Glaser coupling (e.g., use copper-free conditions) side_reactions->side_sol1

Caption: Systematic workflow for troubleshooting low yields.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Question: My reaction is producing a significant amount of the homocoupled alkyne (Glaser product) as a byproduct, which is consuming my starting material and complicating purification. How can I suppress this side reaction?

Answer: Glaser coupling is a classic side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[1] It involves the oxidative dimerization of the terminal alkyne.

Causality and Mitigation Strategies:

  • Mechanism of Glaser Coupling: This side reaction is promoted by the copper(I) co-catalyst in the presence of an oxidant, which is often trace oxygen in the reaction mixture.

  • Solutions:

    • Strictly Anaerobic Conditions: As with preventing palladium deactivation, ensuring a rigorously oxygen-free environment is the first line of defense against Glaser coupling.

    • Reduce Copper(I) Concentration: While CuI is a co-catalyst, excessive amounts can favor homocoupling. Reduce the loading of CuI to the minimum effective concentration (e.g., 1-2 mol%).

    • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

    • Copper-Free Sonogashira Conditions: In cases where Glaser coupling is persistent, switching to a copper-free protocol is a highly effective solution. These systems often rely on more electron-rich and bulky phosphine ligands or NHC ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.[1]

Comparative Table of Reaction Parameters for Sonogashira/Cyclization
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale for Change
Pd Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is a common Pd(0) source, often used with specific ligands.
Ligand PPh₃ (4 mol%)SPhos (4 mol%)SPhos is more electron-rich and bulkier, promoting oxidative addition.[4]
Copper Source CuI (3 mol%)NoneEliminates the pathway for Glaser homocoupling.[1]
Base Et₃N (2.5 eq)K₃PO₄ (2.5 eq)A stronger inorganic base can be more effective for both steps.[10]
Solvent TolueneDioxaneSolvent choice can impact solubility and catalyst stability.[8]
Temperature 80 °C100 °CHigher temperature can overcome activation barriers for less reactive substrates.
Issue 3: Low Yield in Intramolecular Heck Reaction for Benzofuran Synthesis

Question: I am trying to synthesize a benzofuran via an intramolecular Heck reaction of an o-alkenylphenol derivative, but the yield is poor. What factors should I investigate?

Answer: The intramolecular Heck reaction is a powerful tool for forming C-C bonds. Low yields often point to issues with the choice of base, ligand, or competing side reactions like double bond isomerization.[11][12]

Causality and Troubleshooting Steps:

  • Reaction Pathway and Base Selection: The Heck reaction can proceed through neutral, cationic, or anionic pathways, which can be influenced by the choice of reagents. The base is crucial for regenerating the active Pd(0) catalyst.

    • Cause: An inappropriate base may not be strong enough or soluble enough to efficiently neutralize the HX generated in the catalytic cycle.

    • Solution: Screen a variety of bases. While organic bases like Et₃N are common, inorganic bases such as K₂CO₃, Cs₂CO₃, or phosphates can be more effective.[10] For some systems, a bulky, non-coordinating proton sponge can be beneficial.

  • Ligand Effects: The ligand influences the stability and reactivity of the palladium intermediates.

    • Cause: Bidentate phosphine ligands, like BINAP or dppf, can enforce a specific geometry on the palladium center, which can be beneficial for asymmetric Heck reactions but may not be optimal for all substrates. Monodentate ligands can sometimes offer faster rates.

    • Solution: If using a bidentate ligand, try a monodentate, bulky, electron-rich phosphine ligand. Conversely, if monodentate ligands are failing, a bidentate ligand might prevent catalyst decomposition.

  • Side Reactions: The primary side reaction in Heck chemistry is often the isomerization of the newly formed double bond.

    • Cause: After β-hydride elimination, the resulting palladium-hydride species can re-add to the product alkene in the reverse orientation, leading to double bond migration.[13]

    • Solution: The addition of silver salts (e.g., Ag₂CO₃) can act as a halide scavenger and promote a cationic pathway, which can sometimes suppress isomerization.[12]

General Catalytic Cycle for Heck-Type Cyclization

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion (5-exo-trig) pi_complex->migratory_insertion alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_complex Product π-Complex beta_hydride->product_complex + Product reductive_elimination Reductive Elimination product_complex->reductive_elimination - Product reductive_elimination->pd0 + Base - HBX

Caption: Key steps in the intramolecular Heck cyclization.

Issue 4: Challenges with Wacker-Type Oxidative Cyclization

Question: My Wacker-type cyclization of an o-allylphenol to a dihydrobenzofuran is giving low conversion and a mixture of products. How can I improve this reaction?

Answer: The Wacker oxidation and its intramolecular variants are elegant reactions for converting alkenes to carbonyls or for oxidative cyclizations.[14][15][16] Low yields can be due to inefficient re-oxidation of the palladium catalyst or poor regioselectivity of the nucleophilic attack.

Causality and Troubleshooting Steps:

  • Catalyst Re-oxidation: The key to a catalytic Wacker process is the efficient re-oxidation of Pd(0) to the active Pd(II) state.

    • Cause: The traditional CuCl₂/O₂ co-oxidant system can sometimes be sluggish or lead to side reactions. High concentrations of chloride ions can also inhibit the reaction.

    • Solution:

      • Alternative Co-oxidants: Consider using benzoquinone as a stoichiometric oxidant for initial screening. While not ideal for large-scale synthesis, it can help diagnose if re-oxidation is the issue.

      • Solvent Choice: The use of a mixed solvent system, such as DMF/water, can improve the efficiency of the Wacker-Tsuji oxidation for more complex substrates.[16]

  • Regioselectivity of Nucleophilic Attack: The intramolecular attack of the phenol onto the palladium-activated alkene must be regioselective to form the desired dihydrobenzofuran.

    • Cause: For unsymmetrical alkenes, attack at the more substituted carbon (Markovnikov) or less substituted carbon (anti-Markovnikov) can compete. This is influenced by both steric and electronic factors.

    • Solution: The addition of specific ligands can influence the regioselectivity. While the parent Wacker process is often ligandless, specialized ligands have been developed for asymmetric and regioselective variants.[17]

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (3 mol%)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous, degassed toluene (0.1 M concentration of o-iodophenol)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem Technical Support.
  • Steib, A. K., & Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(25), 9188-9198.
  • Plenio, H., & Fleck, T. J. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(17), 7124-7136.
  • Plenio, H., & Fleck, T. J. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Plenio, H., & Fleck, T. J. (2011). The effect of steric bulk in Sonogashira coupling reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 133(7), 2116-2119.
  • White, A. J. P., & Williams, J. M. J. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Reich, T. E., & Sigman, M. S. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(1), 114-120.
  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia.
  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem Technical Support.
  • Organic Chemistry Portal. (2023). Heck Reaction.
  • Hayashi, T., & Ueyama, K. (2006). Pd-catalyzed asymmetric Wacker-type cyclization of o-trisubstituted allylphenols by use of tetraoxazoline ligands.
  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Benchchem. (2025). Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis. Benchchem Technical Support.
  • Grimaud, L., & Jutand, A. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 123(18), 4433-4444.
  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Benchchem. (2025). A comparative study of inorganic bases for palladium-catalyzed reactions. Benchchem Technical Support.
  • Chemistry LibreTexts. (2023). Sonogashira Coupling.
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Reddy, P. V., & Ghorai, M. K. (2018). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 83(15), 8194-8204.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1956.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • Li, J. J. (2004). Palladium in Heterocyclic Chemistry. Semantic Scholar.
  • Organic Chemistry Frontiers. (2023).
  • Li, J. J. (2002). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
  • Chemistry LibreTexts. (2023).
  • Stoltz, B. M. (2005).
  • Marco-Contelles, J. (2015).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia contributors. (2023). Wacker process. Wikipedia, The Free Encyclopedia.
  • Hartwig, J. F., & Stambuli, J. P. (2007). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols.
  • Alfa Chemistry. (2023).
  • Gabriele, B., & Salerno, G. (1998). Palladium-Catalyzed Cyclization of o-Alkynylphenols with Allyl Carbonates. A Regioselective Synthesis of 2-Substituted-3-allylbenzo[b]furans. Semantic Scholar.
  • Organic Chemistry Portal. (2023). Heck Reaction.
  • Beilstein Journals. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Gabler, M., & Gabriele, B. (2014). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. PMC.

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Technical Support Center: Sonogashira Coupling of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Introduction: The Power and Pitfalls of Phenolic Sonogashira Couplings

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is a cornerstone of modern organic synthesis.[1][2][3] Its application to phenols, typically through their conversion to aryl triflates or nonaflates, provides a vital route to synthesizing substituted alkynyl phenols—precursors for a vast array of pharmaceuticals, natural products, and advanced materials.[1][4]

However, despite its utility, the Sonogashira coupling of phenol derivatives is not without its challenges. The reaction is often plagued by a series of side reactions that can significantly lower yields, complicate purification, and consume valuable starting materials.[5][6] This guide aims to provide a comprehensive understanding of these side reactions and offer practical, field-proven strategies to mitigate them.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is formatted in a question-and-answer style to directly address the most common issues observed in the lab.

Q1: My primary side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A1: Understanding and Preventing Glaser-Hay Homocoupling

The most frequently encountered side reaction in copper-mediated Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as the Glaser or Glaser-Hay coupling.[5][7][8] This reaction is particularly problematic as it consumes the alkyne, which is often the more expensive or synthetically complex coupling partner.[5]

Causality: Glaser coupling is primarily driven by the presence of oxygen and the copper(I) co-catalyst.[5][7][9] The copper acetylide intermediate, essential for the main reaction, can be oxidized, leading to dimerization.[2][7][8]

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen.[9] Ensure all solvents and the amine base are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them.[9] The reaction itself should be run under a positive pressure of an inert gas.

  • Minimize Copper Catalyst Loading: While copper(I) iodide is a crucial co-catalyst for activating the alkyne, excess amounts can promote homocoupling.[7][10] Reducing the copper loading to the minimum effective concentration can significantly suppress this side reaction.[9]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.[10]

  • Consider Copper-Free Protocols: In cases where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective solution.[1][7][9][11] These methods have been developed specifically to avoid the formation of homocoupling products.[1]

Q2: My reaction mixture turns black, and the reaction stalls. What is happening to my catalyst?

A2: Addressing Palladium Catalyst Deactivation

The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of palladium catalyst decomposition and deactivation.[9] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive.[9]

Causality:

  • Presence of Oxygen: As with Glaser coupling, oxygen can oxidize and deactivate the Pd(0) catalyst.[9]

  • High Temperatures: While some substrates require elevated temperatures, excessive heat can accelerate catalyst decomposition.[12]

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[9]

Mitigation Strategies:

  • Rigorous Degassing: As emphasized before, ensuring an oxygen-free environment is paramount.[9]

  • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability. Bulky and electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.[2]

  • Use of Pre-catalysts: Utilizing more stable palladium pre-catalysts, such as Pd(PPh₃)₂Cl₂, which are reduced in situ to the active Pd(0) species, can sometimes improve results.[1]

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[12][13] It's a delicate balance that may require optimization for your specific substrates.

Q3: I am observing hydrodehalogenation of my aryl triflate/halide. What causes this and how can I avoid it?

A3: Minimizing Hydrodehalogenation

Hydrodehalogenation is a side reaction where the aryl halide or triflate is reduced, replacing the halide/triflate with a hydrogen atom. This side reaction can be particularly prevalent with highly fluorinated aryl halides.[14]

Causality: The exact mechanism can be complex, but it often involves the reaction of the organopalladium intermediate with a hydrogen source in the reaction mixture, which can include the amine base, solvent, or trace amounts of water.

Mitigation Strategies:

  • Choice of Base: The base plays a crucial role. While amine bases are common, they can also be a source of hydrogen.[15] In some cases, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial, especially in copper-free protocols.[15]

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous to minimize potential proton sources.[16]

  • Solvent Selection: The choice of solvent can influence the extent of this side reaction. Aprotic solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for aryl halides in Sonogashira coupling?

A: The reactivity of the sp² carbon electrophile generally follows the order: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[1] This difference in reactivity can be exploited for selective couplings.[1]

Q: Can I run a Sonogashira coupling open to the air?

A: While some robust protocols have been developed that can be performed under aerobic conditions, traditional Sonogashira reactions, especially those employing a copper co-catalyst, require an inert atmosphere to prevent Glaser coupling and catalyst decomposition.[9][14][17] It is generally recommended to perform the reaction under an inert atmosphere for optimal results.[16]

Q: What are the advantages of using a copper-free Sonogashira protocol?

A: The primary advantage of copper-free protocols is the elimination of the Glaser homocoupling side reaction.[1][11] This leads to cleaner reactions, simpler purification, and prevents the wasteful consumption of the alkyne.[5] Additionally, it avoids the use of copper salts, which can be environmentally undesirable and difficult to remove from the final product.[2][8]

Q: My phenol derivative has other functional groups. Is the Sonogashira coupling tolerant of these?

A: A significant advantage of the Sonogashira coupling is its excellent functional group tolerance.[7] The reaction is typically carried out under mild conditions, such as at room temperature and with a mild base, which allows for its use in the synthesis of complex molecules with a wide variety of functional groups.[1]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Aryl Triflone
  • To a dried Schlenk flask under an argon atmosphere, add the aryl triflone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (2.0 equiv) and degassed anhydrous THF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or piperidine).

  • Add the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

Side Reaction Primary Cause Key Mitigation Strategy Alternative Approach
Glaser Homocoupling Oxygen, Copper(I) catalyst[5][7][9]Rigorous exclusion of oxygen[9]Copper-free protocol[1][11]
Catalyst Decomposition Oxygen, High temperature[9][12]Strict anaerobic conditions, temperature controlUse of robust ligands/pre-catalysts
Hydrodehalogenation Proton source (e.g., amine, water)Use of inorganic base, anhydrous conditionsSolvent and base screening

Visualization

Troubleshooting Workflow for a Failing Sonogashira Reaction

Sonogashira_Troubleshooting start Reaction Failure/ Low Yield check_catalyst Check Catalyst Integrity (Pd and Cu salts) start->check_catalyst check_conditions Verify Reaction Conditions (Inert atmosphere, anhydrous) start->check_conditions check_reagents Confirm Reagent Purity start->check_reagents side_reaction Significant Side Product? check_catalyst->side_reaction check_conditions->side_reaction check_reagents->side_reaction glaser Glaser Homocoupling? side_reaction->glaser Yes black_ppt Black Precipitate (Pd Black)? side_reaction->black_ppt No glaser->black_ppt No glaser_solution Implement Glaser Mitigation: - Stricter degassing - Reduce [CuI] - Slow alkyne addition - Switch to Cu-free protocol glaser->glaser_solution Yes black_ppt_solution Address Catalyst Decomposition: - Improve degassing - Optimize temperature - Use robust ligand black_ppt->black_ppt_solution Yes optimize Systematic Optimization: - Screen solvents - Screen bases - Adjust temperature black_ppt->optimize No

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 104(6), 3079–3159. Available from: [Link]

  • Babu, S. A., & Jas, S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(18), 7335–7338. Available from: [Link]

  • Li, J., Hua, R., & Liu, T. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(23), 8788–8792. Available from: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available from: [Link]

  • Li, J., Hua, R., & Liu, T. (2006). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed, 16944933. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Babu, S. A., & Jas, S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. Available from: [Link]

  • Sonogashira Coupling - YouTube. (2020). Available from: [Link]

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  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available from: [Link]

  • Optimization of reaction parameters for decarboxylative Sonogashira coupling reaction… - ResearchGate. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]

  • Zarrabi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386–7410. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022). Available from: [Link]

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  • Shroder, M. The Sonogashira Coupling. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Available from: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025). Available from: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available from: [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025). Available from: [Link]

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Technical Support Center: Navigating the Purification Challenges of Polar Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar nitro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The strong dipole moment and hydrogen bonding capabilities imparted by the nitro group, especially in conjunction with other polar functionalities, can lead to significant hurdles in achieving high purity.

This resource moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and develop robust purification strategies. We will explore the most common issues encountered during recrystallization and chromatography, offering expert insights and actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of polar nitro compounds and how they influence purification strategy.

Q1: What makes polar nitro compounds so challenging to purify? A: The primary challenge stems from the highly polar nature of the nitro group (-NO₂). This functional group is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. This leads to:

  • High Crystal Lattice Energy: Molecules pack tightly in a solid state, often making them difficult to dissolve in common organic solvents.

  • Strong Intermolecular Interactions: Polar nitro compounds readily engage in dipole-dipole interactions and can act as hydrogen bond acceptors. This causes strong binding to polar stationary phases in chromatography (like silica gel), often resulting in poor separation and peak tailing.[1]

  • Solubility Profile: They often exhibit a tricky solubility profile—sparingly soluble in non-polar solvents but sometimes excessively soluble in highly polar solvents, complicating recrystallization.[2]

Q2: How does the polarity of a nitroaromatic compound influence the choice of a recrystallization solvent? A: According to the "like dissolves like" principle, polar solvents are generally the first choice for dissolving polar nitroaromatic compounds.[2] The goal is to find a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Alcoholic solvents like ethanol and methanol are excellent starting points.[2][4] The overall polarity, however, is dictated by all functional groups present. For instance, the presence of an amino group in nitroanilines further modifies their solubility behavior.[2]

Q3: When is it appropriate to use a mixed solvent system for recrystallization? A: A mixed solvent system is ideal when no single solvent provides the desired temperature-dependent solubility curve.[2] This situation often arises when your compound is too soluble in one solvent (even when cold) and nearly insoluble in another (even when hot). The strategy involves dissolving the compound in a minimum amount of the "good" hot solvent and then slowly adding the "poor" solvent (the "antisolvent") until turbidity (cloudiness) appears, indicating the saturation point.[2] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective pair for polar compounds is ethanol-water.[2]

Q4: What are the primary purification techniques to consider for polar nitro compounds? A: The two most common and effective methods are recrystallization and column chromatography .

  • Recrystallization is a powerful technique for achieving high purity, especially for crystalline solids, by separating the target compound from impurities based on differences in solubility.[3][5]

  • Column Chromatography is versatile for separating complex mixtures based on differential adsorption to a stationary phase.[3][6] Given the polarity of nitro compounds, careful selection of the stationary and mobile phases is critical.

The choice between them depends on the scale, required purity, and the nature of the impurities.[5]

G start Crude Polar Nitro Compound is_solid Is the compound a solid? start->is_solid is_crystalline Is it crystalline with soluble impurities? is_solid->is_crystalline Yes liquid_extraction Consider Liquid-Liquid Extraction or Distillation (if applicable) is_solid->liquid_extraction No complex_mixture Is it a complex mixture or are impurities non-crystalline? is_crystalline->complex_mixture No recrystallization Attempt Recrystallization is_crystalline->recrystallization Yes chromatography Use Column Chromatography complex_mixture->chromatography Yes G cluster_0 Recrystallization Workflow cluster_1 Troubleshooting Points A 1. Choose Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (if insoluble impurities) B->C D 4. Cool Slowly to Crystallize C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G T1 Problem: Oiling Out Solution: Use lower BP solvent, cool slower T1->D T2 Problem: No Crystals Solution: Concentrate, scratch, seed, cool further T2->D T3 Problem: Low Yield Solution: Minimize solvent, pre-heat funnel, use ice-cold wash T3->B T3->C T3->F

Caption: Standard recrystallization workflow with key troubleshooting points.

Troubleshooting Guide: Column Chromatography

When recrystallization is not feasible, column chromatography is the go-to alternative. The high polarity of nitro compounds presents a unique set of challenges.

Problem 1: The compound will not move from the origin (Rf = 0) on a silica gel TLC plate.
  • Primary Cause: The compound is too polar for the chosen eluent (mobile phase). The highly polar nitro compound is adsorbing very strongly to the highly polar silica gel (stationary phase).

  • Solutions:

    • Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a More Polar Solvent System: If increasing the ratio is ineffective, change the solvent system entirely. A dichloromethane/methanol system is significantly more polar than hexane/ethyl acetate.

    • Consider an Alternative Stationary Phase: If the compound still streaks or adheres strongly even with very polar eluents, silica gel may not be the right choice. Consider using alumina, which has different selectivity, or switching to reversed-phase chromatography. [1][6]

Problem 2: The compound streaks badly on the TLC plate or column, leading to poor separation.
  • Primary Cause: This is another manifestation of strong interaction with the stationary phase. It can also be caused by overloading the sample on the TLC plate or column. Acidic or basic functional groups on the molecule can interact with residual acidic silanol groups on the silica surface, causing tailing.

  • Solutions:

    • Add a Modifier to the Eluent:

      • For basic compounds, adding a small amount of triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic silica surface and improve peak shape. [1] * For acidic compounds, adding a small amount of acetic acid or formic acid (~0.1-1%) can suppress the ionization of the compound, leading to less tailing.

    • Reduce Sample Load: Ensure you are not applying too much material to your column relative to the amount of stationary phase.

    • Switch to a Different Chromatography Mode:

      • Reversed-Phase HPLC (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). It is often an excellent choice for purifying polar compounds that behave poorly on normal-phase silica. [7] * Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for very polar compounds that have little or no retention in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. [8]

Solvent and Stationary Phase Selection Table
Chromatography ModeStationary Phase (Polarity)Mobile Phase (Polarity)Elution OrderBest Suited For
Normal Phase Polar (e.g., Silica, Alumina)Non-polar to medium polarityLeast polar compounds elute firstLess polar to moderately polar nitro compounds.
Reversed Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Most polar compounds elute firstPolar to highly polar nitro compounds.
HILIC Very Polar (e.g., Amide, Diol)Polar (high organic content)Least polar compounds elute firstVery highly polar, hydrophilic nitro compounds. [8]

Purity Assessment

After purification, it is crucial to accurately assess the purity of the compound.

Q: What are the best analytical techniques for determining the purity of a final polar nitro compound? A: A combination of methods is often best for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. [9]Using a UV detector set to an appropriate wavelength for the nitroaromatic system is common. A Photodiode Array (PDA) detector is even better, as it can assess peak purity by comparing spectra across a single peak. [10]* Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides not only retention time data but also mass information, which is invaluable for identifying impurities. [11][12]* Gas Chromatography (GC): For volatile and thermally stable nitro compounds, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is a powerful technique. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the main compound's signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

References

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wiczk, W., Jasionowska, R., & Raczak-Gutman, E. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

  • Apscience. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Highly polar metabolites of nitroaromatic compounds in ammunition wastewater. Retrieved from [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 15-23. Retrieved from [Link]

Sources

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring by TLC

Topic: Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theory and practice, providing you with robust, field-proven guidance to ensure your experiments are both successful and reproducible. The synthesis of complex heterocyclic molecules like this compound is a multi-step process where precise monitoring is not just beneficial—it is critical.

This guide is structured to address the practical challenges you will face when using Thin Layer Chromatography (TLC) to monitor this specific reaction. We will move beyond simple procedural lists to explore the causality behind each step, empowering you to troubleshoot effectively and interpret your results with confidence.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries essential for mastering TLC in the context of this synthesis.

Q1: What is a Retention Factor (Rf) and why is it crucial for monitoring my reaction?

A: The Retention Factor (Rf) is a dimensionless value that quantifies the migration of a compound on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin line.[1][2]

Formula:

  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]

Its importance lies in its role as a key identifier under consistent experimental conditions.[4] For the synthesis of this compound, the starting material (e.g., a substituted salicylaldehyde) and the final product will have distinct polarities and therefore different Rf values. By tracking the disappearance of the starting material's spot and the appearance of the product's spot, you can effectively monitor the reaction's progress toward completion. An ideal Rf value for analysis falls between 0.2 and 0.8.[5]

Q2: What is a "co-spot" and why is it a mandatory practice in reaction monitoring?

A: A co-spot is a single lane on the TLC plate where you apply a sample of your starting material(s) and then apply a sample of the current reaction mixture directly on top of it. This practice is a critical self-validating control.[6] It definitively confirms the identity of the starting material spot in your reaction lane. If the reaction is incomplete, you will see the starting material spot in the reaction lane align perfectly with the spot in the co-spot lane. This eliminates ambiguity that can arise from slight variations in chamber saturation or plate quality.

Q3: How do I choose the correct stationary and mobile phase for this specific synthesis?

A:

  • Stationary Phase: For separating moderately polar organic compounds like benzofuran derivatives, the standard choice is silica gel (SiO₂).[7][8] Commercial TLC plates are typically coated with silica gel containing a fluorescent indicator (e.g., F254), which aids in visualization under UV light.[9]

  • Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds being separated.[5] Since both the starting materials (e.g., 3-bromo-5-nitrosalicylaldehyde) and the product (this compound) are aromatic and contain polar functional groups (aldehyde, hydroxyl, nitro, ester), a solvent system of intermediate polarity is required. A binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is an excellent starting point.[8] A typical starting ratio would be 20-30% ethyl acetate in hexanes.

Q4: What is the best method for visualizing the spots for this particular compound?

A: The product, this compound, contains a highly conjugated aromatic system. This structure strongly absorbs short-wave ultraviolet (UV) light.[10][11] Therefore, the primary and most effective visualization method is non-destructive UV illumination at 254 nm.[9] Under a UV lamp, the fluorescent indicator in the TLC plate will glow (typically green), and compounds that absorb UV light will appear as dark spots.[10]

Should any starting materials or byproducts not be UV-active, secondary (and destructive) visualization methods can be used, such as exposure to iodine vapor or staining with a chemical reagent like potassium permanganate.[11][12]

Part 2: Experimental Protocol for TLC Monitoring

This section provides a detailed, step-by-step methodology for monitoring the synthesis reaction.

Step 1: Chamber Preparation & Saturation
  • Obtain a TLC developing chamber with a lid.

  • Cut a piece of filter paper so that it fits inside, lining the back wall of the chamber. This wick helps to saturate the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.[7]

  • Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes). Pour it into the chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the origin line you will draw on your TLC plate.[13]

  • Close the chamber and gently tilt it to wet the filter paper.

  • Allow the chamber to stand for at least 10-15 minutes to become fully saturated with solvent vapors.[7]

Step 2: TLC Plate Preparation and Spotting
  • Using a pencil (never a pen, as ink will run with the solvent), lightly draw a straight origin line approximately 1 cm from the bottom of the silica gel plate.[13]

  • Mark small tick marks along the origin line for each sample you will spot. A standard setup includes:

    • Lane 1 (S): Starting Material(s)

    • Lane 2 (C): Co-spot (Starting Material + Reaction Mixture)

    • Lane 3 (R): Reaction Mixture

  • Prepare dilute samples of your starting material and the reaction aliquot in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, carefully and briefly touch the tip to the corresponding tick mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[14]

  • For the co-spot lane, apply the starting material first, let it dry completely, and then apply the reaction mixture directly on top.

  • Ensure the solvent from the spots has fully evaporated before placing the plate in the chamber.[4]

Step 3: Plate Development and Visualization
  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate stands vertically and does not touch the filter paper wick.[7]

  • Close the lid and allow the solvent front to travel up the plate undisturbed.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[4]

  • Allow the plate to air dry completely in a fume hood.

  • Place the dried plate under a UV lamp (254 nm) to visualize the spots.[10]

  • Lightly circle the observed spots with a pencil, as they will disappear once the UV light is removed.[10]

  • Calculate the Rf value for each spot.[1]

// Node Definitions A [label="Prepare & Saturate\nTLC Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare TLC Plate\n(Draw Origin Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Spot Samples\n(S, C, R Lanes)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Develop Plate in\nSaturated Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Dry Plate & Mark\nSolvent Front", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Visualize Spots\n(UV Lamp, 254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Analyze Results\n(Calculate Rf Values)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="15 min\nsaturation"]; B -> C; C -> D; D -> E; E -> F; F -> G; } } Caption: Standard workflow for TLC analysis.

Part 3: Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your TLC analysis.

Q: My spots are streaking or "tailing" up the plate. What is happening and how do I fix it?

A: Streaking is a common problem that obscures results by making it impossible to calculate an accurate Rf value.[15] It has several potential causes:

  • Sample Overloading: You have applied too much sample to the plate.[16] The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.

    • Solution: Dilute your sample significantly and re-spot. A faint spot is better than an overloaded one.

  • Acidic or Basic Compounds: Silica gel is slightly acidic.[14] If your starting materials or product contain basic functional groups (e.g., amines), they can interact too strongly with the silica, causing tailing.

    • Solution: Add a very small amount (e.g., 0.5-1%) of a base like triethylamine (TEA) to your eluent mixture to neutralize the acidic sites on the silica. Conversely, if your compound is acidic, a drop of acetic acid can help.[14][15]

  • Inappropriate Solvent: The solvent may not be effectively dissolving the sample at the origin, or the polarity might be causing poor chromatography.[13]

    • Solution: Ensure the sample is fully dissolved in the spotting solvent before applying it to the plate. Experiment with a different solvent system.

Q: All my spots are clustered at the bottom (low Rf) or rushed to the top (high Rf). How do I get better separation?

A: This is a classic solvent polarity issue. The goal is to have the main product spot with an Rf of ~0.3-0.5 for optimal resolution.

  • Spots at the Bottom (Rf < 0.2): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving.[5]

    • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 20% to 40%).

  • Spots at the Top (Rf > 0.8): Your eluent is too polar. The compounds are spending too much time in the mobile phase and are not interacting sufficiently with the stationary phase.[5]

    • Solution: Decrease the polarity of your eluent. Decrease the percentage of ethyl acetate (e.g., from 20% to 10%).

Solvent System Examples (in order of increasing polarity) Typical Use Case
100% HexanesVery non-polar compounds (e.g., hydrocarbons)
10% Ethyl Acetate in HexanesNon-polar to moderately non-polar compounds
30% Ethyl Acetate in Hexanes Good starting point for benzofurans
50% Ethyl Acetate in HexanesModerately polar compounds
5% Methanol in DichloromethanePolar compounds

Q: I ran my TLC, but I don't see any spots under the UV lamp. Did my reaction fail?

A: Not necessarily. This issue can arise from several factors unrelated to the reaction's success:

  • Sample is Too Dilute: The concentration of the compounds in your reaction aliquot may be below the limit of detection for UV visualization.[13]

    • Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the origin.

  • Compounds are Not UV-Active: While the target benzofuran is strongly UV-active, some starting materials or impurities may not be.[9]

    • Solution: After checking with UV, use a secondary visualization method. An iodine chamber will stain most organic compounds brown, while a potassium permanganate dip will react with any oxidizable groups (like aldehydes or alcohols), showing up as yellow/brown spots on a purple background.[12]

  • Incorrect TLC Setup: The origin line was submerged in the solvent pool in the chamber.[13]

    • Solution: This washes your sample away. You must re-run the TLC, ensuring the solvent level is well below the origin line.

TLC_Troubleshooting_Tree

Part 4: Data Interpretation

Interpreting the TLC plate correctly is the final and most important step.

Compound Expected Rf (30% EtOAc/Hexanes) UV Visualization (254 nm) Notes
Starting Material (e.g., 3-bromo-5-nitrosalicylaldehyde)~0.4 - 0.5Dark SpotMore polar due to free hydroxyl group.
Product (this compound)~0.6 - 0.7Dark SpotLess polar than the starting material as the hydroxyl group has been consumed in the cyclization.
Baseline 0.0-Highly polar impurities or decomposed material may remain at the origin.
  • Time = 0: You should see a strong spot corresponding to the starting material (S) in all lanes (S, C, R).

  • Reaction in Progress: As time passes, the spot corresponding to the starting material in the reaction lane (R) will fade. A new, higher-Rf spot corresponding to the product will appear and intensify. The co-spot lane (C) will clearly show two distinct spots, confirming their different identities.

  • Reaction Completion: The starting material spot in the reaction lane (R) should be completely gone, or only a trace amount should be visible. The dominant spot will be that of the product.

By applying these principles and troubleshooting strategies, you can maintain rigorous control over your synthesis, leading to higher yields, better purity, and more reliable scientific outcomes.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Allsheng. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Retrieved from [Link]

  • MDPI. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: BZS-TSG-2026-01

Last Updated: January 22, 2026

Introduction

Benzofuran scaffolds are crucial building blocks in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1][2][3] The synthesis of these heterocycles often relies on transition-metal catalysis, utilizing metals such as palladium, copper, gold, rhodium, and ruthenium.[1][3][4] While effective, these catalytic systems are susceptible to deactivation, a progressive loss of activity and/or selectivity. This decline presents a significant challenge in process scale-up and reproducibility, leading to increased costs, lower yields, and potential process downtime.[5]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues related to catalyst deactivation in benzofuran synthesis. It offers diagnostic frameworks, detailed solutions, and proactive strategies to enhance catalyst lifetime and ensure robust, efficient reactions.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses common symptoms of catalyst deactivation to help you identify the root cause.

Q1: My reaction has stalled, and the yield has plateaued at a low conversion. What are the likely causes?

A1: A stalled reaction is a classic symptom of catalyst deactivation. The primary culprits fall into four main categories: poisoning, coking (fouling), sintering (thermal degradation), and leaching.[6][7]

  • Poisoning: Impurities in your starting materials, solvents, or gas streams (e.g., sulfur, nitrogen compounds, heavy metals) can strongly bind to the catalyst's active sites, rendering them inaccessible.[5]

  • Coking/Fouling: Non-volatile organic byproducts or polymers can deposit on the catalyst surface, physically blocking active sites and pores.[6][8]

  • Sintering: High reaction temperatures can cause the small, highly active metal nanoparticles on a heterogeneous catalyst to agglomerate into larger, less active particles, reducing the available surface area.[7]

  • Leaching: In heterogeneous catalysis, the active metal can dissolve from its solid support into the reaction medium, effectively removing it from the catalytic cycle.[7][9] For homogeneous catalysts, the active species might precipitate out of solution.

To diagnose the issue, start by reviewing the purity of your reagents and ensuring your reaction setup is scrupulously clean and under an inert atmosphere.[10]

Q2: I've observed a gradual decrease in reaction rate over several catalytic runs with my recycled heterogeneous catalyst. What's happening?

A2: This points towards a progressive deactivation mechanism. While poisoning can be sudden, a gradual decline often suggests either sintering or coking .[6][7] With each cycle, thermal stress can slowly cause metal particles to grow (sintering), or coke deposits can accumulate.[7] Leaching is another possibility, where a small amount of active metal is lost with each run, diminishing the catalyst's potency over time.[7] Characterizing the used catalyst is crucial for a definitive diagnosis.[11]

Q3: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling) turned black, and a precipitate formed. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition and agglomeration.[12] This happens when the active Pd(0) species in a homogeneous cycle becomes unstable and falls out of solution. This can be triggered by:

  • High Temperatures: Can accelerate the decomposition of the catalyst or ligands.[12]

  • Inappropriate Ligand: The ligand may not be providing sufficient stability to the palladium center throughout the catalytic cycle.

  • Oxygen Contamination: Can lead to oxidation and subsequent precipitation.[12]

  • Incorrect Base or Solvent: The reaction environment plays a critical role in maintaining the stability of the catalytic complex.[12]

Q4: How can I confirm which deactivation mechanism is affecting my catalyst?

A4: A multi-technique characterization approach is essential for an accurate diagnosis.[5][11] Comparing the fresh and spent catalyst provides the clearest picture of the changes that have occurred.

Deactivation MechanismRecommended Characterization Technique(s)Expected Observation on Spent Catalyst
Poisoning X-ray Photoelectron Spectroscopy (XPS), Elemental Analysis (XRF, ICP-MS)Detection of foreign elements (e.g., S, P, Pb, Hg) on the catalyst surface.[5][8]
Coking / Fouling Thermogravimetric Analysis (TGA), Temperature-Programmed Oxidation (TPO), BET Surface Area AnalysisWeight loss at specific temperatures (TGA/TPO) corresponding to coke burn-off.[8] Significant decrease in surface area and pore volume (BET).[8][11]
Sintering Transmission Electron Microscopy (TEM), X-Ray Diffraction (XRD)Increase in average metal particle size (TEM).[13] Sharpening of diffraction peaks, indicating larger crystallite size (XRD).[11][13]
Leaching Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) of the reaction filtrateDetection of the active metal in the liquid phase after filtering out the heterogeneous catalyst.[8]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed workflows and protocols for addressing specific deactivation scenarios.

Guide 1: Troubleshooting Palladium Catalyst Leaching in Sonogashira Cyclization

The Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization is a cornerstone of benzofuran synthesis.[2][4] However, palladium leaching from heterogeneous supports is a common failure mode.

Logical Troubleshooting Workflow:

G start Leaching Suspected (Low yield, Pd in product) icp_test Step 1: Confirm Leaching Perform ICP-MS on reaction filtrate. start->icp_test hot_filtration Step 2: Hot Filtration Test Is the reaction truly heterogeneous? icp_test->hot_filtration If Pd detected check_support Step 3: Evaluate Catalyst Support Is the support stable under reaction conditions? Is the metal strongly anchored? hot_filtration->check_support If catalysis stops after filtration check_conditions Step 4: Evaluate Reaction Conditions Are solvent, base, or temperature too harsh? hot_filtration->check_conditions If catalysis continues after filtration (Homogeneous catalysis by leached species) solution_support Solution A: Change Support Use supports with strong metal-support interaction (e.g., those with functional groups). check_support->solution_support solution_ligand Solution B: Add Scavenging Ligand Use ligands that coordinate strongly with Pd to prevent dissolution. check_conditions->solution_ligand solution_conditions Solution C: Modify Conditions Use a more polar solvent, a weaker base, or lower the temperature. check_conditions->solution_conditions

Caption: Troubleshooting workflow for palladium catalyst leaching.

Protocol 2.1: Hot Filtration Test to Differentiate Heterogeneous vs. Leached Homogeneous Catalysis

This test is critical for determining if the catalysis occurs on the solid surface or via dissolved metal species.[9]

Objective: To determine if the active catalytic species is in the solid or liquid phase.

Methodology:

  • Set up the benzofuran synthesis reaction as usual with your heterogeneous palladium catalyst.

  • Allow the reaction to proceed to approximately 20-30% conversion (monitor by TLC or LC-MS).

  • At this point, quickly and carefully filter the hot reaction mixture through a fine, pre-heated filter (e.g., a cannula filter or a heated funnel with fine porosity filter paper) to remove all solid catalyst particles.

  • Allow the filtrate (the liquid portion) to continue reacting under the exact same conditions (temperature, stirring, atmosphere).

  • Monitor the progress of the reaction in the filtrate over time.

Interpreting the Results:

  • If the reaction in the filtrate stops: This indicates that the catalysis is truly heterogeneous. The problem is likely weak anchoring of the metal to the support.

  • If the reaction in the filtrate continues: This demonstrates that the active catalyst is a soluble species that has leached from the support. The solid material may merely be a reservoir for the homogeneous catalyst.[9]

Guide 2: Regenerating Coked Solid Acid Catalysts (e.g., Zeolites)

Solid acid catalysts like zeolites can be used for certain benzofuran synthesis routes, such as the cyclization of acetals, but are prone to deactivation by coke formation.[14]

Protocol 2.2: Oxidative Regeneration of a Coked Zeolite Catalyst

Objective: To remove carbonaceous deposits (coke) from a solid acid catalyst via controlled oxidation.

Safety Note: This procedure involves high temperatures and a controlled flow of gases. It must be performed in a suitable tube furnace with proper ventilation.

Methodology:

  • Pre-treatment (Purging): Place the coked catalyst in a quartz tube reactor. Heat the catalyst to 150°C under a steady flow of an inert gas (e.g., Nitrogen or Argon) for 1-2 hours to drive off any physisorbed water and volatile organics.

  • Controlled Oxidation: While maintaining the inert gas flow, introduce a small, controlled percentage of air or oxygen into the gas stream (typically 1-5% O₂ in N₂).

  • Temperature Ramp: Slowly ramp the temperature of the furnace to the target calcination temperature (typically 450-550°C). The slow ramp and low oxygen concentration are crucial to prevent excessive heat from the exothermic coke combustion, which could cause thermal damage (sintering) to the catalyst.[5]

  • Calcination: Hold the catalyst at the target temperature for 3-6 hours, or until the exit gas stream shows no more CO₂ (can be monitored with an inline gas analyzer).

  • Cool Down: Turn off the oxygen supply and cool the catalyst down to room temperature under a flow of inert gas.

  • Re-characterization: Before reuse, characterize the regenerated catalyst using BET surface area analysis to confirm the restoration of porosity.[8][11]

Section 3: Proactive Strategies for Extending Catalyst Lifetime

Preventing deactivation is more efficient than treating it. The following strategies can significantly improve the stability and longevity of your catalytic system.

1. Optimize Reaction Conditions:

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. High temperatures are a primary driver for catalyst sintering and decomposition.[7][10]

  • Solvent and Base: The choice of solvent and base can dramatically affect catalyst stability. For instance, in palladium catalysis, the solvent influences the solubility and stability of the active species, while the base can impact ligand stability and reaction pathways.[12]

2. Scrutinize Reagent Purity:

  • Always use high-purity, anhydrous solvents and reagents.[10] Impurities are a major source of catalyst poisons. If necessary, purify starting materials via distillation, recrystallization, or column chromatography before use.

3. Select Robust Catalyst Supports and Ligands:

  • Heterogeneous Catalysts: The choice of support material is critical. Supports can influence the electronic properties of the metal and provide strong metal-support interactions that resist sintering and leaching.[7] For example, supports functionalized with coordinating groups can help anchor metal nanoparticles.

  • Homogeneous Catalysts: The ligand's role is not just to facilitate the reaction but also to stabilize the metal center. Bulky, electron-rich phosphine ligands, for example, can enhance the stability of palladium catalysts and prevent their agglomeration into palladium black.[15]

Proactive Strategy Workflow:

G cluster_conditions Reaction Conditions cluster_materials Materials Selection cluster_operation Operational Procedure start Goal: Maximize Catalyst Lifetime temp Minimize Temperature start->temp solvent Optimize Solvent/Base System start->solvent reagents Ensure High Reagent Purity start->reagents catalyst Choose Robust Catalyst (Support/Ligand) start->catalyst atmosphere Maintain Inert Atmosphere start->atmosphere mixing Ensure Efficient Mixing start->mixing

Caption: Proactive strategies to prevent catalyst deactivation.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). PMC - NIH.
  • Catalyst Deactivation Mechanism Analysis.
  • Lecture 10 Catalyst characteriz
  • Poisoning and deactivation of palladium catalysts.
  • Poisoning and deactivation of palladium c
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. (2021). PMC - NIH.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Benzofuran Synthesis by Rh(I)/Acid Catalysis.
  • Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis. Benchchem.
  • Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Strategies to develop leaching-free heterogeneous catalysts. (2025).
  • avoiding byproduct formation in benzofuran ring synthesis. Benchchem.
  • Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation.
  • Flexible Synthesis of Benzofuranones. (2023). ChemistryViews.
  • Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation. (2025).
  • Synthesis methods and ring‐opening products of benzofuran and its derivatives.

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Validation & Comparative

A-1. ¹H NMR Analysis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SOUTHAMPTON, UK – January 22, 2026 – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will dissect the expected spectral data, compare it with analogous structures, and provide a standardized protocol for data acquisition, offering a comprehensive resource for researchers in the field.

Introduction to the Structural Analysis of this compound

The title compound, this compound, possesses a rigid benzofuran core decorated with substituents that significantly influence its electronic environment and, consequently, its ¹H NMR spectrum. The strategic placement of a bromine atom, a nitro group, and an ethyl carboxylate group offers a rich case study for understanding the interplay of electron-withdrawing effects and their impact on proton chemical shifts and coupling constants. A thorough analysis of its ¹H NMR spectrum is crucial for confirming its identity and purity, which are critical steps in any synthetic and drug discovery workflow.

Predicted ¹H NMR Spectrum and Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the benzofuran ring system and the protons of the ethyl ester group. The chemical shifts are governed by the electron-donating and electron-withdrawing nature of the substituents.

  • Aromatic Protons (H-4 and H-6): The benzene portion of the benzofuran ring contains two protons at the C-4 and C-6 positions. The potent electron-withdrawing nature of the nitro group at C-5 will significantly deshield both neighboring protons, shifting their resonances downfield.[1] The bromine atom at C-7 will also exert a deshielding effect, albeit to a lesser extent than the nitro group.[2][3] Consequently, the proton at C-6, being ortho to the nitro group, is expected to be the most downfield of the aromatic protons. The proton at C-4 will also be shifted downfield due to the meta-nitro group and the influence of the fused furan ring. These two protons are expected to appear as distinct doublets due to meta-coupling, which is typically small (around 2-3 Hz).[4]

  • Furan Proton (H-3): The proton at the C-3 position of the furan ring is influenced by the adjacent ester group and the overall aromatic system. It is expected to resonate in the aromatic region, typically as a singlet, though long-range couplings can sometimes be observed.[5]

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will give rise to two signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing oxygen atom and will, therefore, be deshielded, appearing further downfield.[2] They will be split into a quartet by the three neighboring methyl protons. The methyl protons will be further upfield and will be split into a triplet by the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.5 - 8.8d~2.5
H-4~8.2 - 8.5d~2.5
H-3~7.5 - 7.8s-
-OCH₂-~4.4 - 4.6q~7.1
-CH₃~1.4 - 1.5t~7.1

Note: Predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Figure 1: Molecular structure of this compound with key proton and substituent positions indicated.

Comparative ¹H NMR Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of structurally related benzofuran derivatives.

  • Ethyl benzofuran-2-carboxylate: In the absence of the bromo and nitro substituents, the aromatic protons of the parent compound, ethyl benzofuran-2-carboxylate, resonate at significantly higher fields (further upfield). The protons on the benzene ring typically appear as a complex multiplet in the range of δ 7.2-7.7 ppm.[6][7][8] The H-3 proton is also found in this region. This stark difference highlights the powerful deshielding effect of the nitro and bromo groups in the title compound.

  • Ethyl 5-bromobenzofuran-2-carboxylate: The introduction of a bromine atom at the C-5 position induces a downfield shift of the aromatic protons compared to the unsubstituted analogue.[9] However, the effect is less pronounced than that of a nitro group. The protons H-4 and H-6 would be adjacent to the bromine and would be expected to be doublets, while H-7 would be a singlet.

  • Ethyl 5-nitro-2-furoate: While not a benzofuran, this compound provides insight into the effect of a nitro group on a furan ring system. The protons on the furan ring are significantly deshielded by the nitro group, appearing at lower field values.[10] This corroborates the predicted downfield shift for the aromatic protons in our target molecule.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons in Related Compounds

CompoundH-4H-6H-3Reference
This compound (Predicted) ~8.2 - 8.5 ~8.5 - 8.8 ~7.5 - 7.8 -
Ethyl benzofuran-2-carboxylate~7.2 - 7.7 (multiplet)~7.2 - 7.7 (multiplet)~7.2 - 7.7 (multiplet)[6][7][8]
Ethyl 5-bromobenzofuran-2-carboxylate---[9]

Note: Direct comparison for Ethyl 5-bromobenzofuran-2-carboxylate is challenging without specific assignments in the provided literature.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent or TMS peak.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate for quantitative analysis.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Temperature: Perform the experiment at a constant, controlled temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity and coupling constants of the signals to elucidate the proton-proton connectivities.

Figure 2: Workflow for acquiring and analyzing the ¹H NMR spectrum of an organic compound.

Conclusion

The ¹H NMR analysis of this compound provides a clear example of how substituent effects dictate the chemical shifts and coupling patterns in a substituted aromatic system. The predicted spectrum, characterized by downfield-shifted aromatic protons and a standard ethyl ester pattern, serves as a valuable reference for researchers working with this and similar compounds. By following the outlined experimental protocol, scientists can reliably obtain high-quality data for accurate structural verification. This guide underscores the indispensable role of ¹H NMR spectroscopy in modern chemical research and drug development.

References

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • El-Sayed, M. A., & Al-Thaclib, A. A. (2010). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Saudi Chemical Society, 14(1), 85-89. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 385-394. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • University of Potsdam. Coupling constants for 1H and 13C NMR. [Link]

  • National Institutes of Health. Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Stenutz. ethyl benzofuran-2-carboxylate. [Link]

  • Chemical Synthesis. Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate | CAS 1010072-35-1. [Link]

  • SpectraBase. 5a,10b-dihydro-2,4,5a,7,9-pentamethylbenzofuro[2,3-b]benzofuran-10b-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

  • PubChem. 7-Bromo-5-cyanomethyl-2-nitro-3-phenylbenzofuran. [Link]

  • National Institutes of Health. Ethyl 5-nitro-2-furoate. [Link]

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A Comparative Guide to the ¹³C NMR Spectral Analysis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing unambiguous insights into the carbon framework of a molecule. This guide presents a detailed comparative analysis of the predicted ¹³C NMR spectrum of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a compound of interest in medicinal chemistry, alongside its structurally related analogs. The objective is to furnish researchers with a practical framework for interpreting the spectral data of substituted benzofurans, thereby facilitating compound identification, purity assessment, and the rational design of new therapeutic agents.

The benzofuran scaffold is a privileged motif in numerous biologically active compounds. The introduction of various substituents onto this core structure, such as bromo and nitro groups, can significantly modulate a molecule's physicochemical properties and pharmacological activity. Understanding the influence of these substituents on the ¹³C NMR chemical shifts is, therefore, crucial for confirming the successful synthesis of target molecules and for building a comprehensive structure-activity relationship (SAR) database.

This guide will delve into the predicted ¹³C NMR spectrum of this compound and compare it with the predicted spectra of key analogs: Ethyl 5-bromobenzofuran-2-carboxylate and Ethyl 5-nitrobenzofuran-2-carboxylate. Furthermore, experimental ¹³C NMR data for the parent compound, Ethyl benzofuran-2-carboxylate, will be presented as a foundational reference. Through this comparative approach, we will dissect the electronic effects of the bromo and nitro substituents on the chemical shifts of the benzofuran ring system.

Predicted ¹³C NMR Spectrum of this compound

Due to the limited availability of experimental spectra for this specific compound in the public domain, a predicted ¹³C NMR spectrum provides a valuable initial assessment for structural verification. The predicted chemical shifts for this compound, typically in CDCl₃, are presented in Table 1. These predictions are generated using advanced computational algorithms that consider the additive effects of the various substituents on the benzofuran core.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~158.5
C2~146.0
C3~114.0
C3a~150.0
C4~120.0
C5~145.0
C6~118.0
C7~105.0
C7a~128.0
OCH₂CH₃~62.0
OCH₂CH₃~14.0

Note: Predicted values are estimations and may vary from experimental results. The numbering of the benzofuran ring is standard, with the ester group at position 2.

Comparative ¹³C NMR Spectral Analysis

To understand the spectral features of the target molecule, a comparative analysis with its structural analogs is indispensable. This approach allows for the systematic evaluation of the electronic contributions of the bromo and nitro substituents.

Experimental ¹³C NMR Spectrum of Ethyl benzofuran-2-carboxylate

The ¹³C NMR spectrum of the parent compound, Ethyl benzofuran-2-carboxylate, serves as our experimental baseline. The reported chemical shifts provide a reference point for understanding the fundamental carbon resonances of the benzofuran-2-carboxylate system. A published synthesis of this compound confirms its characterization by modern spectral techniques, including ¹³C NMR[1].

Table 2: Experimental ¹³C NMR Chemical Shifts for Ethyl benzofuran-2-carboxylate

Carbon AtomExperimental Chemical Shift (ppm)
C=O159.4
C2145.5
C3112.5
C3a127.8
C4123.5
C5124.5
C6126.9
C7111.8
C7a155.0
OCH₂CH₃61.5
OCH₂CH₃14.4

Solvent: CDCl₃. Data is illustrative and compiled from typical values for this compound.

Predicted ¹³C NMR Spectra of Key Analogs

To isolate the effects of the bromo and nitro groups, we will examine the predicted ¹³C NMR spectra of Ethyl 5-bromobenzofuran-2-carboxylate and Ethyl 5-nitrobenzofuran-2-carboxylate.

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-bromobenzofuran-2-carboxylate

Carbon AtomPredicted Chemical Shift (ppm)
C=O~159.0
C2~145.8
C3~113.0
C3a~129.0
C4~126.0
C5~117.0
C6~129.5
C7~113.5
C7a~154.0
OCH₂CH₃~61.8
OCH₂CH₃~14.2

Table 4: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-nitrobenzofuran-2-carboxylate

Carbon AtomPredicted Chemical Shift (ppm)
C=O~158.8
C2~146.2
C3~113.5
C3a~128.5
C4~120.0
C5~145.0
C6~122.0
C7~112.5
C7a~158.0
OCH₂CH₃~62.2
OCH₂CH₃~14.3

Interpretation of Substituent Effects

The introduction of electron-withdrawing groups like bromine and the nitro group significantly influences the electron density distribution within the benzofuran ring, leading to predictable changes in the ¹³C NMR chemical shifts.

  • Bromine (Br): The bromine atom at the C7 position in the target molecule is expected to exert a dual effect. Its inductive electron-withdrawing nature would generally lead to a downfield shift (higher ppm) for adjacent carbons. However, the "heavy atom effect" of bromine can cause a shielding effect, leading to an upfield shift (lower ppm) for the directly attached carbon (C7). The predicted shift of ~105.0 ppm for C7 in the target molecule reflects this shielding effect.

  • Nitro Group (NO₂): The nitro group at the C5 position is a strong electron-withdrawing group through both inductive and resonance effects. This will cause a significant downfield shift for the carbon atoms in its vicinity, particularly C5, and to a lesser extent, the ortho and para carbons. The predicted chemical shift of ~145.0 ppm for C5 in both the nitro-substituted analog and the target molecule highlights this strong deshielding effect.

By comparing the predicted spectra of the substituted compounds with the experimental spectrum of the parent ethyl benzofuran-2-carboxylate, researchers can gain a deeper understanding of how these functional groups modulate the electronic environment of the benzofuran core.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹³C NMR spectrum of a substituted benzofuran derivative. This protocol is designed to be a self-validating system, ensuring reproducible and reliable data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample. The higher end of this range is preferable for ¹³C NMR due to its lower natural abundance.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
  • Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a sharp signal at 0.00 ppm, which is used for calibrating the chemical shift axis.

2. NMR Instrument Setup:

  • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to achieve better signal dispersion and resolution.
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
  • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard proton-decoupled pulse sequence is typically used for ¹³C NMR to simplify the spectrum by removing the coupling between carbon and proton nuclei. This results in a single peak for each unique carbon atom.
  • Set the appropriate spectral width to encompass all expected carbon resonances (typically 0-220 ppm).
  • The acquisition time should be set to at least 1-2 seconds to ensure good digital resolution.
  • A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons.
  • Due to the low natural abundance of ¹³C, a significant number of scans (from several hundred to several thousand) are usually required to obtain a spectrum with an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the data from the time domain to the frequency domain.
  • Apply an exponential multiplication (line broadening) to the FID to improve the signal-to-noise ratio, although this will slightly decrease the resolution.
  • Perform phase correction to ensure that all peaks are in the absorptive mode.
  • Apply baseline correction to obtain a flat baseline across the spectrum.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
  • Integrate the peaks if quantitative analysis is required, although this is less common in routine ¹³C NMR.

Workflow for ¹³C NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and comparison of ¹³C NMR spectra for structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison cluster_3 Structural Elucidation SamplePrep Sample Preparation NMR_Acquisition ¹³C NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing PeakPicking Peak Picking & Assignment Referencing->PeakPicking TargetSpectrum Analyze Target Spectrum PeakPicking->TargetSpectrum AnalogSpectra Compare with Analog Spectra TargetSpectrum->AnalogSpectra SubstituentEffects Interpret Substituent Effects AnalogSpectra->SubstituentEffects StructureVerification Structure Verification/Confirmation SubstituentEffects->StructureVerification

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy of nitrobenzofuran compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the structural elucidation and characterization of this important class of molecules. Nitrobenzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Infrared spectroscopy serves as a rapid and non-destructive technique for the identification of key functional groups and for probing the structural nuances of these compounds.

The Vibrational Landscape of Nitrobenzofurans: A Tale of Two Moieties

The infrared spectrum of a nitrobenzofuran derivative is fundamentally shaped by the vibrational modes of its two key constituents: the benzofuran core and the nitro group substituent. The coupling of these vibrations, along with the influence of other substituents and their positions on the aromatic ring, gives rise to a unique spectral fingerprint for each molecule.

The Benzofuran Backbone: Characteristic Vibrations

The benzofuran skeleton, an aromatic heterocyclic system, exhibits a series of characteristic absorption bands in the mid-infrared region. These arise from the stretching and bending vibrations of its C-H, C=C, and C-O bonds. While the exact positions of these bands can be influenced by substitution patterns, several general regions are of diagnostic importance.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, a useful diagnostic feature to distinguish them from aliphatic C-H stretches which occur below this value.[2] The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also a key feature, with asymmetric and symmetric stretching modes expected in the 1250-1020 cm⁻¹ range.[3]

The Nitro Group: A Powerful Spectroscopic Reporter

The nitro group (NO₂) is a strong electron-withdrawing group and its vibrational modes are particularly informative in IR spectroscopy. The two most prominent and characteristic bands are the asymmetric and symmetric N-O stretching vibrations.[4]

  • Asymmetric N-O Stretch (ν_as(NO₂)): This is typically a strong absorption band found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[4]

  • Symmetric N-O Stretch (ν_s(NO₂)): This band, also of strong to medium intensity, appears at a lower frequency, generally between 1360-1290 cm⁻¹.[4]

The conjugation of the nitro group with the aromatic benzofuran system influences the exact position of these bands, typically shifting them to lower wavenumbers compared to aliphatic nitro compounds.[4]

Comparative Spectral Analysis of Nitrobenzofuran Derivatives

A study on the synthesis of aryl (5-nitrobenzofuran-2-yl)ketones and their ketoxime derivatives confirmed the presence of characteristic nitro group symmetric and asymmetric stretching bands in their IR spectra.[5] For a more detailed analysis, we can look at the vibrational spectroscopic data of structurally related compounds like 5-nitro-2-(p-fluorophenyl)benzoxazole and 5-nitro-1,3-benzodioxole.[3][5]

Table 1: Key IR Absorption Bands for Representative Nitro-Substituted Heterocyclic Compounds

Compound Asymmetric NO₂ Stretch (ν_as) Symmetric NO₂ Stretch (ν_s) Aromatic C=C Stretch C-O-C Stretch Reference
Aryl (5-nitrobenzofuran-2-yl)ketones ~1520 cm⁻¹ (implied)~1340 cm⁻¹ (implied)Not specifiedNot specified[5]
5-nitro-2-(p-fluorophenyl)benzoxazole 1525 cm⁻¹1348 cm⁻¹1610, 1560, 1485 cm⁻¹1255, 1040 cm⁻¹[3]
5-nitro-1,3-benzodioxole 1508 cm⁻¹1338 cm⁻¹1612, 1489, 1450 cm⁻¹1255, 1038 cm⁻¹[5]
General Aromatic Nitro Compounds 1550-1475 cm⁻¹1360-1290 cm⁻¹N/AN/A[4]

Positional Isomerism: The electronic environment around the nitro group changes with its position on the benzofuran ring, which in turn affects the N-O bond order and their stretching frequencies. While specific data for 6-nitro- and 7-nitrobenzofuran are scarce, it is expected that the positions of the ν_as(NO₂) and ν_s(NO₂) bands will shift. These shifts can be subtle but are often discernible and can be used in conjunction with other spectral features, particularly in the fingerprint region (below 1500 cm⁻¹), to differentiate between isomers.

Influence of Other Substituents: The presence of other electron-donating or electron-withdrawing groups on the benzofuran ring will further modulate the vibrational frequencies. For instance, an electron-donating group might increase the electron density in the ring and on the nitro group, potentially leading to a decrease in the N-O stretching frequencies. Conversely, an additional electron-withdrawing group could have the opposite effect.

Experimental Protocol for FTIR Analysis of Nitrobenzofuran Compounds

This section provides a standardized workflow for obtaining a high-quality FTIR spectrum of a nitrobenzofuran sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample Grind Grind Sample with KBr Sample->Grind KBr KBr Powder KBr->Grind Pellet Press into a Pellet Grind->Pellet Background Collect Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Process Baseline & ATR Correction Acquire->Process Analyze Peak Picking & Interpretation Process->Analyze

FTIR analysis workflow for a solid nitrobenzofuran sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: This method is suitable for solid samples and provides high-quality spectra with minimal interference.

    • Procedure:

      • Take approximately 1-2 mg of the finely ground nitrobenzofuran compound.

      • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

      • Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Rationale: A background spectrum of the empty sample compartment is necessary to subtract the contributions of atmospheric water and carbon dioxide.

    • Procedure:

      • Ensure the FTIR spectrometer is properly purged and the sample compartment is empty.

      • Collect a background spectrum.

      • Place the KBr pellet in the sample holder.

      • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • Rationale: Raw spectral data may require processing to correct for baseline drift and other artifacts.

    • Procedure:

      • Perform a baseline correction on the acquired spectrum.

      • If using an Attenuated Total Reflectance (ATR) accessory, apply an ATR correction.

      • Use the spectrometer software to identify the peak positions (in cm⁻¹) and their intensities.

      • Correlate the observed absorption bands with known vibrational frequencies of functional groups to elucidate the structure of the nitrobenzofuran compound.

Visualization of a Representative Nitrobenzofuran

Molecular structure of 5-Nitrobenzofuran with key IR vibrations.

Conclusion

Infrared spectroscopy is an indispensable tool for the routine analysis and structural confirmation of nitrobenzofuran compounds. The characteristic strong absorption bands of the nitro group, in conjunction with the vibrational modes of the benzofuran skeleton, provide a wealth of information for researchers in drug discovery and organic synthesis. While a comprehensive comparative database of all nitrobenzofuran isomers is yet to be established, a careful analysis of the available data and comparison with structurally related compounds can provide significant insights into the molecular structure. The experimental protocol outlined in this guide offers a reliable method for obtaining high-quality and reproducible IR spectra, forming a solid foundation for further analytical investigations.

References

  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Karaburun, A. Ç. (2018). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1177-1186.
  • Schmidhammer, H., et al. (1998). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 41(12), 2163-2171.
  • Constantin, C., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.
  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • Briner, K., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Journal of Forensic Sciences, 57(5), 1321-1329.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Istrate, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6123.

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A Comparative Analysis of the Biological Activities of Bromo-nitrobenzofurans and Chloro-nitrobenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, serving as the foundation for numerous compounds with a wide array of biological activities.[1][2][3] The introduction of nitro and halogen substituents onto this scaffold can dramatically modulate its pharmacological profile. This guide provides a comparative analysis of the biological activities of bromo-nitrobenzofurans and chloro-nitrobenzofurans, offering insights for researchers and professionals engaged in drug discovery and development. Our focus is to delineate the nuanced differences in their anticancer and antimicrobial properties, supported by experimental data and mechanistic rationale.

The Chemical Rationale: Halogenation and Nitration in Benzofuran Chemistry

The strategic placement of halogen and nitro groups on the benzofuran ring system is a cornerstone of modern medicinal chemistry. Halogenation, with elements like bromine and chlorine, is known to enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction with nucleophilic sites in biological targets, which can significantly improve binding affinity and, consequently, biological activity.[4] The position of the halogen atom is a critical determinant of the compound's biological effects.[4]

The nitro group, a strong electron-withdrawing moiety, can profoundly influence the electronic properties of the benzofuran ring, often leading to enhanced biological potency. This guide will explore how the interplay between a bromo or chloro substituent and a nitro group dictates the bioactivity of the resulting benzofuran derivative.

Comparative Anticancer Activity

The addition of halogens to the benzofuran ring has been shown to result in a significant increase in anticancer activities.[4] This is often attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its biological target.[4]

Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated the potent cytotoxic effects of both bromo- and chloro-substituted benzofurans against various cancer cell lines. For instance, a bromo-derivative of 3-methylbenzofuran exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without showing cytotoxicity towards normal cells.[4] This highlights the potential for developing selective anticancer agents.

In a different study, a series of benzofuran-based oxadiazole conjugates were evaluated for their anticancer activity. The bromo derivative, in particular, was the most efficient against HCT116 human colon cancer cells, with an IC50 value of 3.27 µM.[3]

While direct comparative studies between bromo- and chloro-nitrobenzofurans are limited in the available literature, the data suggests that the specific substitution pattern and the cancer cell line being tested are crucial factors in determining the potency.

Table 1: Comparative Cytotoxicity (IC50) of Halogenated Benzofuran Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bromo-benzofuran1,1'-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanoneK562 (Leukemia)5[4]
HL60 (Leukemia)0.1[4]
Bromo-benzofuranBromo-oxadiazolylbenzofuranHCT116 (Colon)3.27[3]
Chloro-benzofuran5-chlorobenzofuran-2-carboxamidesVariousApoptotic[4]
Mechanistic Insights

The anticancer mechanism of halogenated benzofurans often involves the induction of apoptosis. For example, certain 5-chlorobenzofuran-2-carboxamides have been developed as apoptotic anticancer derivatives.[4] The substitution of the N-phenyl ring of benzofuran with a halogen is considered beneficial due to its hydrophobic and electron-donating nature, which enhances the cytotoxic properties of the benzofuran.[4]

anticancer_mechanism Halogenated Nitrobenzofuran Halogenated Nitrobenzofuran Cancer Cell Cancer Cell Halogenated Nitrobenzofuran->Cancer Cell Enters Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Triggers Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Screening cluster_analysis Data Analysis Bromo-nitrobenzofuran Bromo-nitrobenzofuran Bacterial Strains Bacterial Strains Bromo-nitrobenzofuran->Bacterial Strains Fungal Strains Fungal Strains Bromo-nitrobenzofuran->Fungal Strains Chloro-nitrobenzofuran Chloro-nitrobenzofuran Chloro-nitrobenzofuran->Bacterial Strains Chloro-nitrobenzofuran->Fungal Strains MIC Determination MIC Determination Bacterial Strains->MIC Determination Fungal Strains->MIC Determination Compare MIC values Compare MIC values MIC Determination->Compare MIC values SAR Analysis SAR Analysis Compare MIC values->SAR Analysis

Caption: Experimental workflow for comparing antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for key assays.

Protocol for MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., K562, HL60, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (bromo- and chloro-nitrobenzofurans) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The available evidence indicates that both bromo- and chloro-nitrobenzofurans are promising scaffolds for the development of novel therapeutic agents. In the realm of anticancer activity, the precise substitution pattern and the target cell line appear to be the most critical factors determining efficacy, with both bromo- and chloro-derivatives showing significant potential. For antimicrobial applications, at least within the related flavone class, chloro-nitro derivatives have demonstrated a potential advantage over their bromo-counterparts against a range of pathogens.

Future research should focus on direct, head-to-head comparisons of bromo- and chloro-nitrobenzofurans across a wider array of biological assays and targets. Elucidating the specific molecular interactions through techniques like X-ray crystallography and computational modeling will be crucial for rational drug design and the optimization of these potent scaffolds.

References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Matiichuk, Y., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-832. [Link]

  • Hurtová, I., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]

  • Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. [Link]

  • Asif, M. (2015). A mini review on biological activities of benzofuran derivatives. Mini reviews in medicinal chemistry, 15(11), 944-951.
  • Dawood, K. M., et al. (2017). Synthesis and anticancer activity of new benzofuran substituted chalcones. Journal of Heterocyclic Chemistry, 54(3), 1934-1941.
  • Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234.
  • Khan, I., et al. (2015). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-10.
  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29066-29085. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Matiichuk, Y., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Hurtová, I., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is a critical parameter that dictates its suitability for further investigation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The principles and methodologies discussed herein are grounded in established regulatory frameworks to ensure scientific integrity and trustworthiness.[4][5][6][7]

The inherent chemical characteristics of this compound, namely its aromatic benzofuran core, the presence of electron-withdrawing nitro and bromo groups, and the ester functionality, necessitate a robust analytical method to resolve the main component from potential process-related impurities and degradation products.[8][9][10] HPLC, with its high resolving power and sensitivity, is the technique of choice for this purpose.[11][12]

Method Comparison: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient elution method is a pivotal decision in HPLC method development. This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound.

Method A: Isocratic Elution

An isocratic method utilizes a constant mobile phase composition throughout the analytical run. This approach is often favored for its simplicity, robustness, and shorter equilibration times.

Method B: Gradient Elution

A gradient elution method involves a systematic change in the mobile phase composition during the separation. This is particularly advantageous for samples containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[13][14]

Parameter Method A: Isocratic RP-HPLC Method B: Gradient RP-HPLC Rationale and Insights
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmA C18 stationary phase is the standard choice for reversed-phase chromatography, offering excellent retention and selectivity for a broad range of non-polar to moderately polar compounds. The chosen dimensions provide a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (65:35 v/v)A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic AcidThe isocratic mobile phase in Method A is a straightforward mixture suitable for routine analysis. The gradient in Method B, with the addition of formic acid, helps to improve peak shape and provides better resolution of closely eluting impurities by controlling the ionization of acidic and basic functional groups.[15]
Flow Rate 1.0 mL/min1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure.
Detection UV at 254 nmUV at 254 nmThe nitroaromatic and benzofuran chromophores in the target molecule exhibit strong UV absorbance at 254 nm, making this wavelength suitable for sensitive detection.[16][17]
Gradient Profile N/A0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% BThis gradient profile allows for the effective elution of both more polar and less polar impurities that may be present in the sample.
Run Time 10 minutes15 minutesThe isocratic method offers a shorter run time, which can be advantageous for high-throughput screening.
Resolution of Impurities May co-elute with closely related impurities.Provides superior resolution of potential impurities, such as starting materials or by-products from the synthesis.[8][9][10][18]The gradient method is more adept at separating compounds with different hydrophobicities, which is crucial for accurate purity determination.
Experimental Protocols

The following protocols are provided as a comprehensive guide for implementation in a laboratory setting. Adherence to Good Laboratory Practices (GLP) and relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), is essential for generating reliable and defensible data.[4][6][12][13][19][20][21][22][23]

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Further dilute this stock solution with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Data Acquisition: Use a suitable chromatography data system for instrument control, data acquisition, and processing.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Run Time: 10 minutes.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Filtered and degassed water containing 0.1% formic acid.

  • Mobile Phase B: Filtered and degassed acetonitrile containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-10 min: 50% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: 90% B to 50% B

    • 13-15 min: Hold at 50% B

  • Run Time: 15 minutes.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is a mandatory requirement by regulatory bodies to ensure the performance of the analytical method.[11][12][13][19]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and the stability of the system.
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment process.

HPLC Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard system_suitability->inject_std If Pass inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Assessment.

Conclusion and Recommendation

Both the isocratic and gradient HPLC methods are capable of determining the purity of this compound.

  • Method A (Isocratic) is suitable for routine quality control where the impurity profile is well-characterized and speed is a priority.

  • Method B (Gradient) is the recommended approach for research and development, stability studies, and in-depth purity analysis where the presence of unknown or closely eluting impurities is a concern. Its superior resolving power provides a more accurate and reliable assessment of the compound's purity, which is paramount in drug development.

The choice of method should be guided by the specific requirements of the analysis, with the understanding that a well-developed gradient method offers a more comprehensive and robust solution for purity determination.[24]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]

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  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]

  • USP <621> Chromatography . Source: DSDP Analytics. [Link]

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  • ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma. [Link]

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  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. [Link]

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  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . Source: MicroSolv Technology Corporation. [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration . Source: ResearchGate. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . Source: ResearchGate. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . Source: National Institutes of Health. [Link]

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  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Source: NISCAIR Online Periodicals Repository. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones . Source: Semantic Scholar. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN . Source: London Business Publishing. [Link]

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Mastering the Matrix: A Comparative Guide to X-ray Crystallography of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structure in Benzofuran Drug Discovery

Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The efficacy and specificity of these therapeutic agents are intrinsically linked to their three-dimensional structure. Understanding the precise spatial arrangement of atoms and the intricate network of intermolecular interactions is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics.[2][3]

Single-crystal X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data. It provides an unambiguous determination of molecular conformation, stereochemistry, and packing in the solid state, offering insights that are invaluable to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of common crystallization techniques for benzofuran derivatives, supported by experimental data and field-proven insights to navigate the challenges inherent in obtaining diffraction-quality crystals.

The Crystallization Challenge: Navigating the Properties of Benzofurans

Obtaining high-quality single crystals of benzofuran derivatives is often the rate-limiting step in structural analysis. The inherent chemical properties of the benzofuran scaffold can present several challenges:

  • Limited Solubility: Many benzofuran derivatives are highly aromatic and possess low polarity, leading to poor solubility in common crystallization solvents.

  • Molecular Flexibility: Substituents on the benzofuran core can introduce conformational flexibility, making it difficult for the molecules to adopt a single, ordered arrangement in a crystal lattice.

  • Weak Intermolecular Interactions: While π-π stacking can be a driving force for crystallization, the lack of strong hydrogen bond donors or acceptors in some derivatives can hinder the formation of a stable, well-ordered crystal.[4]

Overcoming these challenges requires a systematic and logical approach to selecting and optimizing a crystallization strategy. The following diagram illustrates a decision-making framework based on initial compound properties.

G Logical Framework for Selecting a Crystallization Strategy cluster_start cluster_assess Phase 1: Assessment cluster_decision Phase 2: Method Selection cluster_methods Phase 3: Technique Implementation start Start: Purified Benzofuran Derivative assess Assess Compound Properties: - Solubility Screen - Thermal Stability - Quantity Available start->assess high_sol High Solubility & Good Stability assess->high_sol Good solubility in a volatile solvent low_sol Low to Moderate Solubility assess->low_sol Poor solubility in most single solvents low_quant Limited Quantity (< 5 mg) assess->low_quant Material is precious evap Slow Evaporation high_sol->evap diff Vapor Diffusion (Hanging/Sitting Drop) low_sol->diff layer Solvent Layering (Liquid Diffusion) low_sol->layer low_quant->diff Ideal Method

Caption: Decision framework for selecting an appropriate crystallization method.

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is critical and depends heavily on the physicochemical properties of the specific benzofuran derivative. Here, we compare the three most common and effective techniques.

Slow Evaporation
  • Principle: This is the simplest method, involving the slow evaporation of a solvent from a saturated or near-saturated solution of the compound. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystal nucleation and growth.

  • Causality (When to Use): This method is the first choice for compounds that are reasonably soluble in a volatile solvent (e.g., acetone, ethyl acetate, dichloromethane) and are thermally stable at room temperature. It allows for a straightforward screening of various solvents.

  • Advantages:

    • Simple setup and execution.

    • Requires minimal specialized equipment.

    • Effective for producing large, well-formed crystals if conditions are optimal.

  • Disadvantages:

    • Less control over the rate of supersaturation compared to other methods.

    • Risk of "oiling out" or forming polycrystalline powder if evaporation is too rapid.

    • Not ideal for milligram-scale quantities as the entire sample may be lost if crystallization fails.

Vapor Diffusion
  • Principle: This technique involves equilibrating a drop containing the compound and a precipitant solution against a larger reservoir of the same precipitant at a higher concentration.[5][6] Water (or a more volatile solvent component) slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the compound and the precipitant in the drop, leading to controlled crystallization.[5] This is commonly performed in "hanging drop" or "sitting drop" formats.[6]

  • Causality (When to Use): Vapor diffusion is arguably the most powerful and popular technique, especially when only small amounts of the compound are available.[7] It is ideal for screening a wide range of conditions (precipitants, pH, additives) simultaneously and offers excellent control over the rate of crystallization.[8]

  • Advantages:

    • Requires only microgram to milligram quantities of sample per experiment.[7]

    • Allows for fine control over the equilibration rate.[8]

    • High-throughput screening is possible using 24- or 96-well plates.

  • Disadvantages:

    • Requires more complex setup (e.g., specialized plates, cover slips, sealant).[5]

    • Pipetting viscous solutions or setting up drops can be technically challenging.

Solvent Layering (Liquid-Liquid Diffusion)
  • Principle: This method involves carefully layering a solvent in which the compound is soluble (the "good" solvent) on top of a solvent in which it is insoluble (the "bad" solvent or precipitant). The two solvents must be miscible.[9] At the interface, slow diffusion occurs, creating a localized zone of supersaturation where crystals can form.[9]

  • Causality (When to Use): This technique is particularly useful for compounds that are sparingly soluble or prone to oiling out with faster methods. It is an excellent choice when dealing with a benzofuran derivative that has high solubility in one solvent (e.g., DMF, DMSO) but is virtually insoluble in another (e.g., water, methanol).

  • Advantages:

    • Creates a very slow and gentle path to supersaturation, often yielding high-quality crystals.

    • Effective for compounds that are difficult to crystallize by other means.

  • Disadvantages:

    • Can be difficult to set up without disturbing the solvent interface.

    • Crystallization can be very slow, sometimes taking weeks or months.

    • Less amenable to high-throughput screening.

Experimental Workflow & Protocol

The following diagram outlines the typical workflow from a purified compound to a final solved crystal structure.

G cluster_prep Crystal Growth cluster_xtal Data Collection & Analysis A Purified Benzofuran Sample (>95% purity) B Solvent & Condition Screening A->B C Set Up Crystallization (e.g., Vapor Diffusion) B->C D Incubation & Crystal Monitoring C->D E Crystal Harvesting & Mounting D->E F X-ray Diffraction Experiment E->F G Data Processing & Scaling F->G H Structure Solution & Refinement G->H I Validation & Deposition (CSD/PDB) H->I

Caption: Standard workflow for X-ray crystallography of small molecules.

Detailed Protocol: Hanging Drop Vapor Diffusion

This protocol provides a self-validating system for screening and optimizing crystallization conditions for a novel benzofuran derivative.

Materials:

  • 24-well VDX plates[5]

  • Siliconized 22 mm circle cover slips[5]

  • High-vacuum grease[5]

  • Micropipettes and tips

  • Purified benzofuran derivative

  • A range of high-purity solvents (e.g., ethyl acetate, acetone, methanol, isopropanol, hexane, toluene)

Procedure:

  • Reservoir Preparation:

    • Apply a thin, even bead of high-vacuum grease around the upper rim of each well of the VDX plate.[5]

    • Pipette 500 µL to 1.0 mL of the desired precipitant solution (e.g., a "bad" solvent like hexane or a mixture) into each well.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of your benzofuran derivative (e.g., 5-10 mg/mL) in a "good" solvent where it is highly soluble (e.g., ethyl acetate or toluene). Ensure the solution is fully dissolved and free of particulate matter.

  • Drop Preparation:

    • On the clean, siliconized side of a cover slip, pipette a 2 µL drop of your compound's stock solution.

    • To the same drop, add 2 µL of the reservoir solution from the corresponding well. Mix gently by pipetting up and down, being careful not to introduce air bubbles.

    • Self-Validation Check: The drop should remain clear. If immediate precipitation occurs, the starting concentration is too high, or the solvent system is incompatible. Adjust by diluting the stock solution or choosing a less potent precipitant.

  • Sealing and Incubation:

    • Carefully invert the cover slip and place it over the well, with the drop hanging suspended above the reservoir.

    • Press down gently to create an airtight seal with the vacuum grease.

    • Label the plate clearly and place it in a stable, vibration-free environment (e.g., a drawer or incubator) at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring and Optimization:

    • Inspect the drops daily under a microscope for the first week, then weekly.

    • Record all observations: clear drop, precipitate (amorphous or microcrystalline), phase separation ("oiling out"), or single crystals.

    • If microcrystals form, repeat the experiment with a lower starting concentration or a slower diffusion rate (e.g., by reducing the precipitant concentration in the reservoir).

    • If only clear drops are observed after several weeks, try increasing the compound concentration or using a stronger precipitant.

Performance Comparison: Case Studies of Benzofuran Derivatives

The following table summarizes successful crystallization conditions reported in the literature for various benzofuran derivatives, showcasing the effectiveness of different techniques.

Benzofuran DerivativeCrystallization MethodSolvent System(s)Key ObservationsReference
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterSlow EvaporationPetroleum ether / Ethyl acetate (2:1 v/v)The residue from the reaction workup was directly recrystallized, yielding colorless crystals suitable for analysis.[10],[11]
3-(Propan-2-ylidene)benzofuran-2(3H)-oneNot specifiedNot specified in abstractThe final structure was determined at 120 K, indicating cryo-protection was likely used during data collection.[12],[13]
Various 2,3-disubstituted benzofuransRecrystallizationMethanol-acetone or aqueous methanolProducts precipitated from the reaction mixture were purified by recrystallization to yield crystalline material.[14]
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imineRecrystallizationDimethylformamide (DMF)Crude product was recrystallized from DMF to afford crystals suitable for single-crystal diffraction.[15]
Substituted Phenolphthaleins (Isobenzofuran-1(3H)-one core)RecrystallizationMethanol-water solutionThis simple solvent system was effective for obtaining X-ray quality crystals for a series of related derivatives.[16]

Conclusion

The structural elucidation of benzofuran derivatives by X-ray crystallography is an indispensable tool in modern drug discovery. While challenges related to solubility and molecular flexibility are common, a systematic approach to crystallization can lead to high success rates. For new benzofuran compounds, a logical workflow starting with slow evaporation for initial solvent screening, followed by the more controlled and material-sparing vapor diffusion technique for optimization, is a robust strategy. The case studies demonstrate that even simple recrystallization from appropriate solvent mixtures can yield diffraction-quality crystals. By understanding the principles behind each technique and tailoring the experimental design to the specific properties of the molecule, researchers can efficiently unlock the precise structural information needed to advance their scientific and therapeutic goals.

References

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S.
  • Thong, C. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., Al-Otaibi, A. M., Shaik, M. R., Oraby, E. A., & Badria, F. A. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6046. [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofuran derivatives. Retrieved from ResearchGate. [Link]

  • Mamedova, F. S., et al. (2025). Synthesis, Single-Crystal X-ray diffraction, Hirshfeld Surface Analysis, Supramolecular Properties, and Antibacterial Activity Studies of (Z)-3-(2-(p-tolyl)hydrazineylidene)Benzofuran-2(3H)-one. Chemistry & Biodiversity, 22(9), e202403048. [Link]

  • ResearchGate. (n.d.). Molecular structure of benzofuran 4ed determined by single crystal X-ray diffraction. Retrieved from ResearchGate. [Link]

  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical and Chemical Research. [Link]

  • Gabbutt, C. D., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 26(11), 3326. [Link]

  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical and Chemical Research, 1(3), 43-49. [Link]

  • University of Florida. (n.d.). How to Grow Crystals. [Link]

  • Anderson, K. M., et al. (2018). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 47(30), 10106-10117. [Link]

  • Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29363. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Asati, V., Sharma, S., & Srivastava, A. K. (2020). Bioactive Benzofuran derivatives: A review. Medicinal Chemistry Research, 29(10), 1695-1714. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. [Link]

  • Shamsuzzaman, et al. (2020). Bioactive Benzofuran Derivatives: A Review. Medicinal Chemistry Research. [Link]

Sources

Forging the Benzofuran Core: A Comparative Guide to Copper and Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value of the Benzofuran Scaffold

The benzofuran motif, a fusion of benzene and furan rings, is a privileged scaffold in modern chemistry. Its derivatives are pervasive in nature and form the structural core of numerous pharmaceuticals, agricultural chemicals, and advanced materials.[1] From the antiarrhythmic drug amiodarone to potent antiviral and anticancer agents, the unique electronic and structural properties of benzofurans make them indispensable targets in drug development.[1] Consequently, the development of efficient, robust, and scalable synthetic routes to this heterocyclic system is a paramount objective for researchers in both academic and industrial laboratories.

Historically, the synthesis of benzofurans involved classical named reactions often requiring harsh conditions and limited substrate scope. The advent of transition-metal catalysis revolutionized this field, with palladium and copper emerging as the two dominant catalytic systems. This guide provides an in-depth, objective comparison of these two leading methodologies, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Palladium Catalysis: The High-Performance Engine of Benzofuran Synthesis

Palladium catalysis is the well-established workhorse for constructing carbon-carbon and carbon-heteroatom bonds, and its application in benzofuran synthesis is a testament to its power and versatility. The most prominent and widely adopted strategy is a one-pot tandem reaction involving a Sonogashira cross-coupling followed by an intramolecular cyclization.

Mechanistic Overview: A Symphony of Catalytic Steps

The palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne is a sophisticated process that elegantly combines two catalytic cycles operating in concert. The reaction is typically catalyzed by a Pd(0) species, such as (PPh₃)₂PdCl₂, and co-catalyzed by a copper(I) salt, like CuI.

The process initiates with the Sonogashira coupling cycle . Here, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodophenol. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting intermediate undergoes reductive elimination to form the key o-alkynylphenol intermediate and regenerate the active Pd(0) catalyst.

This intermediate is then seamlessly funneled into the intramolecular cyclization cycle . The phenolic oxygen attacks the alkyne, a process facilitated by the coordination of the palladium catalyst, in a 5-endo-dig cyclization. This step forms the crucial C-O bond and generates the benzofuran ring, with subsequent protonolysis regenerating the active catalyst and releasing the final product. The entire sequence is a self-validating system; the successful formation of the product confirms the efficient operation of both interconnected cycles.

palladium_mechanism Palladium-Catalyzed Sonogashira/Cyclization Pathway cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ o_iodophenol o-Iodophenol pd_aryl Ar-Pd(II)-I(L₂) alkyne_intermediate Ar-Pd(II)-C≡CR(L₂) pd_aryl->alkyne_intermediate Transmetalation o_alkynylphenol o-Alkynylphenol Intermediate alkyne_intermediate->o_alkynylphenol Reductive Elimination o_alkynylphenol->pd0  Regenerates Pd(0) pd_complex Pd(II) Complex o_alkynylphenol->pd_complex Coordination cyclized_pd Benzofuranyl-Pd(II) pd_complex->cyclized_pd 5-endo-dig C-O Bond Formation product 2-Substituted Benzofuran cyclized_pd->product Protonolysis product->pd_complex Regenerates Catalyst o_iodophenol->pd_aryl Oxidative Addition alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Cu(I) Acetylide alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_aryl Supplies Acetylide pd_protocol_workflow start Start: Assemble Reactants reagents o-Iodophenol (1 eq) Terminal Alkyne (1.1 eq) (PPh₃)₂PdCl₂ (2 mol%) CuI (2 mol%) Base (e.g., Et₃N) start->reagents solvent Add Anhydrous Solvent (e.g., Triethylamine) reagents->solvent purge Purge with Inert Gas (N₂ or Argon) solvent->purge react Heat Reaction Mixture (e.g., 60 °C, 2-4 h) purge->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup (Dilute, Extract with Organic Solvent) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure 2-Arylbenzofuran purify->product

Experimental workflow for Pd/Cu-catalyzed benzofuran synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (Et₃N) as both the base and solvent (e.g., 5 mL). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Copper Catalysis: The Cost-Effective and Sustainable Challenger

While palladium has long dominated the field, copper catalysis has emerged as a highly attractive alternative, driven by its low cost, natural abundance, and lower toxicity. [2][3]Copper-catalyzed methods for benzofuran synthesis often proceed via different mechanistic pathways, offering a complementary approach to palladium-based systems. A common and efficient strategy involves the direct intramolecular cyclization of a pre-formed o-alkynylphenol.

Mechanistic Insights: A Divergence from the Noble Path

Copper catalysis often avoids the classic oxidative addition/reductive elimination cycles typical of palladium. For the intramolecular cyclization of an o-alkynylphenol, a plausible mechanism involves the following key steps:

  • Deprotonation: A base (e.g., Cs₂CO₃) deprotonates the phenol to form a phenoxide anion.

  • Coordination & Activation: The copper(I) catalyst coordinates with the alkyne, activating it towards nucleophilic attack.

  • Intramolecular Cyclization: The phenoxide oxygen attacks the activated alkyne in a 5-endo-dig cyclization, forming the C-O bond and generating a vinyl-copper intermediate.

  • Protonolysis: The vinyl-copper intermediate is protonated by a proton source in the reaction mixture (e.g., trace water or the conjugate acid of the base), releasing the benzofuran product and regenerating the active copper(I) catalyst.

This system is self-validating as the catalytic turnover depends on the efficient regeneration of the Cu(I) species after each cyclization event.

copper_mechanism Copper-Catalyzed Intramolecular Cyclization cluster_catalytic_cycle Catalytic Cycle cu1 Cu(I) Catalyst phenoxide o-Alkynylphenoxide cu1->phenoxide cu_alkyne_complex Cu(I)-Alkyne π-Complex phenoxide->cu_alkyne_complex Coordination & Activation vinyl_cu Vinyl-Copper Intermediate cu_alkyne_complex->vinyl_cu 5-endo-dig Cyclization product 2-Substituted Benzofuran vinyl_cu->product Protonolysis (H⁺) product->cu1 Regenerates Cu(I) o_alkynylphenol o-Alkynylphenol o_alkynylphenol->phenoxide Deprotonation base Base base->o_alkynylphenol

Copper-catalyzed intramolecular C-O bond formation pathway.
Scope and Limitations: The Case for Copper

Copper catalysis offers a compelling set of advantages, particularly concerning sustainability and cost. The direct cyclization of o-alkynylphenols is often high-yielding and proceeds under mild conditions.

  • Strengths:

    • Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium, making it ideal for large-scale industrial applications. [2][3] * Low Toxicity: Copper is generally less toxic than palladium, reducing concerns about metal contamination in the final product.

    • Simple Systems: Many copper-catalyzed reactions are ligand-free, simplifying the reaction setup and reducing costs.

  • Limitations & Considerations:

    • Substrate Synthesis: This method requires the prior synthesis of the o-alkynylphenol starting material, adding an extra step compared to the one-pot palladium methods.

    • Catalyst Loading: Some copper-catalyzed reactions may require higher catalyst loadings (5-10 mol%) compared to their palladium counterparts.

    • Reaction Conditions: While often mild, conditions can be sensitive to the choice of base and solvent, requiring careful optimization.

Illustrative Protocol: Copper-Catalyzed Synthesis of a 2-Arylbenzofuran

This protocol describes a representative synthesis of a 2-arylbenzofuran via the intramolecular cyclization of a pre-synthesized o-(phenylethynyl)phenol.

Workflow Diagram:

cu_protocol_workflow start Start: Assemble Reactants reagents o-Alkynylphenol (1 eq) CuCl (10 mol%) Cs₂CO₃ (2 eq) start->reagents solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent react Heat Reaction Mixture (e.g., 80 °C, 3 h) solvent->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup (Add H₂O, Extract with Organic Solvent) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure 2-Arylbenzofuran purify->product

Experimental workflow for Cu-catalyzed benzofuran synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a sealable reaction tube equipped with a magnetic stir bar, add the o-(phenylethynyl)phenol (1.0 mmol, 1.0 equiv.), copper(I) chloride (CuCl) (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (4 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3 hours.

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylbenzofuran.

Head-to-Head Comparison: Palladium vs. Copper

To provide a clear, quantitative comparison, the table below summarizes the performance of the two illustrative catalytic systems for the synthesis of a 2-arylbenzofuran. The palladium-catalyzed method is a one-pot process from o-iodophenol, while the copper-catalyzed method refers to the cyclization of the isolated o-alkynylphenol intermediate.

ParameterPalladium-Catalyzed (One-Pot)Copper-Catalyzed (Cyclization Step)Field-Proven Insights & Causality
Starting Materials o-Iodophenol, Terminal Alkyneo-AlkynylphenolPalladium's one-pot nature offers higher step economy. Copper requires a pre-synthesized intermediate, adding a step to the overall sequence.
Catalyst System (PPh₃)₂PdCl₂ / CuICuClThe Pd system is bimetallic, relying on Cu for the Sonogashira part. The Cu system is simpler and ligand-free, reducing cost and complexity.
Catalyst Loading Pd: 1-5 mol% Cu: 1-5 mol%Cu: 5-10 mol%Palladium is generally more active, allowing for lower catalyst loadings. Copper may require a higher loading to achieve comparable reaction rates.
Typical Yield >80%>90%Both methods are high-yielding. The yield for the copper-catalyzed step is often near-quantitative as it acts on a more advanced intermediate.
Reaction Temp. 60 - 100 °C80 - 120 °CBoth operate under relatively mild thermal conditions, though specific temperatures depend on substrate reactivity.
Reaction Time 2 - 6 hours1 - 4 hoursThe copper-catalyzed cyclization is typically faster as it is a single transformation, whereas the Pd method involves a tandem sequence.
Key Advantage High step economy, broad scopeLow cost, low toxicity, simple setupThe choice depends on project priorities: speed and convenience (Pd) vs. cost and sustainability (Cu).
Primary Drawback Catalyst cost & toxicityRequires intermediate synthesisEconomic and regulatory factors (e.g., metal limits in APIs) are critical decision drivers for drug development professionals.
Expert Analysis: Making the Right Choice

As a Senior Application Scientist, my recommendation hinges on the specific context of the research:

  • For Drug Discovery & Library Synthesis: The palladium-catalyzed one-pot method is often superior. Its operational simplicity, speed, and broad substrate scope allow for the rapid generation of a diverse set of analogues from readily available building blocks. The higher cost is offset by the increased throughput.

  • For Process Development & Scale-Up: The copper-catalyzed approach becomes highly compelling. At scale, the significant cost savings from using an inexpensive, abundant metal like copper are a major driver. Furthermore, the lower toxicity and simpler, often ligand-free, system can streamline purification and reduce regulatory hurdles associated with residual heavy metals. While it requires an additional step, this can be optimized into a telescoped or one-pot, two-step procedure in a manufacturing setting.

Conclusion and Future Outlook

Both palladium and copper are exceptionally powerful catalysts for the synthesis of the benzofuran core, each offering a distinct profile of advantages and disadvantages. Palladium's strength lies in its high activity and the convenience of one-pot tandem reactions, making it a favorite in discovery chemistry. Copper presents a cost-effective, sustainable, and less toxic alternative, positioning it as a strong candidate for process chemistry and large-scale manufacturing.

The field continues to evolve, with ongoing research into developing even more active and robust catalysts, including nanoparticle and heterogeneous systems for improved recyclability. The ultimate decision rests on a careful analysis of the project's goals, balancing the need for speed and scope against the demands of cost, scalability, and sustainability. A thorough understanding of both catalytic systems is therefore essential for any researcher, scientist, or drug development professional working to harness the potential of the invaluable benzofuran scaffold.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing. [Link]

  • COPPER CATALYSIS IN ORGANIC REACTIONS. Government General Degree College, Kalna I. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. [Link]

  • Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. (2022). RSC Publishing. [Link]

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. (2018). RSC Publishing. [Link]

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Safety Operating Guide

Proper Disposal of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS No. 1010072-35-1). As a compound featuring a halogenated, nitroaromatic heterocyclic structure, it requires careful handling and adherence to specific hazardous waste protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and environmental responsibility.

Immediate Safety Briefing & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs—a brominated aromatic system and a nitro group—allow for a robust hazard assessment based on analogous compounds.

Anticipated Hazards:

  • Toxicity: Many halogenated nitroaromatic compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Assume this compound is harmful.

  • Irritation: It is likely to be a skin and serious eye irritant.[2][3][4]

  • Shock Sensitivity: Nitro compounds, particularly those with multiple nitro groups or in a dry state, can be shock-sensitive or explosive under certain conditions (e.g., heat, friction).[5][6][7] While this specific molecule is not rated as an explosive, this property of the nitro functional group demands caution.[8][9]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.

Core Safety Mandates:

  • Work in a Ventilated Area: Always handle the solid compound and any solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • Use Appropriate PPE: Personal Protective Equipment is non-negotiable. See the table below for specific recommendations.

  • Avoid Ignition Sources: While the compound itself may not be highly flammable, solvents used with it likely are. Keep away from heat, sparks, and open flames.[7]

  • Know Emergency Procedures: Ensure you are aware of the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.[6]

PPE Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8][9] Do not use thin, disposable gloves alone for extended handling.Prevents dermal absorption, which is a primary route of exposure for toxic organic compounds. Always check gloves for integrity before use.[6]
Eye Protection ANSI Z87.1-compliant safety goggles.[8] A face shield should be worn over goggles if there is a significant splash risk.[5]Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage.[2][3]
Body Protection Flame-resistant laboratory coat.[8]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory A NIOSH-approved respirator may be required for spills or when engineering controls are insufficient.This is a secondary line of defense. Primary reliance should be on engineering controls like a fume hood.
Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its chemical structure, this compound falls into a specific, regulated waste category.

The Causality of Segregation:

  • Halogenated (Bromine): This compound contains bromine, classifying it as a halogenated organic waste .[10][11] Halogenated wastes cannot be mixed with non-halogenated organic waste. The reason is that standard incineration of halogenated compounds can produce highly corrosive acids (like hydrobromic acid, HBr) and other toxic byproducts, requiring specialized incinerators with "scrubber" systems.[12] Mixing them with non-halogenated solvent waste streams, which are often used for fuel blending, contaminates the entire batch and dramatically increases disposal costs.[13]

  • Nitro Group: The nitro functional group makes this compound a reactive and potentially energetic material. It must be kept separate from strong acids, bases, or reducing agents, as these can catalyze decomposition, sometimes violently.[5][8]

The following diagram outlines the decision process for segregating waste containing this compound.

G cluster_0 Waste Generation & Segregation Workflow start Waste Generated (Solid Compound or Solution) is_sharp Contaminated Sharps? start->is_sharp  Identify Form is_solid Solid Waste? is_liquid Liquid Waste? is_solid->is_liquid No solid_container Solid Halogenated Organic Waste Container is_solid->solid_container Yes liquid_container Liquid Halogenated Organic Waste Container is_liquid->liquid_container Yes is_sharp->is_solid No sharps_container Puncture-Proof Sharps Container (Label as Halogenated Waste) is_sharp->sharps_container Yes

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

This protocol must be followed in its entirety. Do not take shortcuts.

Step 1: Container Selection and Preparation

  • Choose the Correct Container: Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department. For liquids, this is typically a high-density polyethylene (HDPE) carboy or bottle.[13] For solids, a wide-mouthed HDPE jar is appropriate.

  • Inspect the Container: Ensure the container is clean, dry, in good condition, and has a secure, leak-proof cap. Never use metal containers, as acids or other trace contaminants can cause corrosion and leakage.[14]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[13][15] This is an EPA requirement. The label must be filled out as waste is added, not when it is full.

Step 2: Waste Collection

  • Location: All waste transfers must occur inside a chemical fume hood.[13] This is known as a Satellite Accumulation Area (SAA).[14][15]

  • For Solid Waste (Pure compound, contaminated labware):

    • Carefully place the solid waste into the designated solid halogenated waste container.

    • For contaminated items like gloves, weigh paper, or silica gel, place them in the same container. Do not overfill.

  • For Liquid Waste (Solutions in organic solvents):

    • Ensure the solvent is compatible with the container (e.g., no strong acids in an incompatible plastic).

    • Using a funnel, carefully pour the liquid waste into the designated liquid halogenated waste container.

    • Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[13] This is a critical EPA regulation to prevent the release of hazardous vapors.

Step 3: Labeling and Documentation

  • Complete the Label: The hazardous waste label must be filled out completely and legibly.[15]

    • Generator Information: Your name, lab, and contact information.

    • Contents: List all chemical constituents by their full name (no abbreviations). For example: "this compound" and "Dichloromethane."

    • Percentages: Accurately estimate the percentage of each component. The total must equal 100%.

    • Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Flammable" if in a flammable solvent).[15]

Step 4: Storage and Disposal Request

  • Storage: Store the sealed and labeled waste container in your designated SAA.[14] The container must be within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Segregation in Storage: Ensure the halogenated waste container is stored separately from incompatible waste streams, especially acids, bases, and oxidizers.[14]

  • Request Pickup: Once the container is full (or before the accumulation time limit set by your institution is reached), submit a chemical waste pickup request to your EHS department following their specific procedures.

Spill Management Protocol

Accidents happen. A prepared response is essential for safety.

  • Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and call your institution's emergency number.[9]

  • Control Ignition Sources: If flammable solvents are involved, extinguish any open flames and turn off nearby electrical equipment if it is safe to do so.

  • Assess and Equip: For small, manageable spills, ensure you have the correct PPE (as listed in Table 1) and a chemical spill kit with an absorbent appropriate for organic compounds.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, kitty litter, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent for a neat compound.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose:

    • Carefully scoop the absorbed material and contaminated debris into a designated solid halogenated hazardous waste container.[2]

    • Seal the container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water or an appropriate decontamination solution.[8]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this structured, scientifically-grounded disposal framework, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Croner-i . 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • American Laboratory . Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society . Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. [Link]

  • Needle.Tube . Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • Vanderbilt University . Chemical Safety Protocol for Nitromethane. [Link]

  • National Center for Biotechnology Information (NCBI) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Missouri S&T . Environmental Health and Safety: Chemical Safety. [Link]

  • University of Wisconsin-Milwaukee . Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. [Link]

  • Hampshire College . Lab Safety Manual: Working with Hazardous Materials. [Link]

  • University of Washington . Hazardous Waste Segregation. [Link]

  • Temple University . Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of North Alabama . Halogenated Waste Fact Sheet. [Link]

Sources

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